1-(3-Bromopropoxy)-4-fluorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90824. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromopropoxy)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNUENLPKPOOPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293582 | |
| Record name | 1-(3-bromopropoxy)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129-78-8 | |
| Record name | 1129-78-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-bromopropoxy)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromopropoxy)-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(3-Bromopropoxy)-4-fluorobenzene
This guide provides a comprehensive overview of the synthesis, mechanism, and practical considerations for producing 1-(3-bromopropoxy)-4-fluorobenzene (CAS: 1129-78-8), a valuable bifunctional building block in modern organic synthesis. The presence of a nucleophilic fluorophenyl ether and an electrophilic alkyl bromide terminus makes this molecule a versatile intermediate for the development of novel pharmaceutical agents and advanced materials.
Strategic Overview: The Williamson Ether Synthesis
The most direct and widely adopted method for synthesizing this compound is the Williamson ether synthesis. This classic reaction forms an ether by the SN2 (bimolecular nucleophilic substitution) reaction between an alkoxide and an alkyl halide.[1][2] For this specific target molecule, the synthesis involves the reaction of 4-fluorophenol with 1,3-dibromopropane.
Causality Behind the Strategy:
-
Nucleophile Activation: The hydroxyl group of 4-fluorophenol is weakly acidic and not sufficiently nucleophilic to displace a halide on its own. Therefore, a base is required to deprotonate the phenol, forming the much more potent 4-fluorophenoxide nucleophile.[3]
-
Electrophile Choice: 1,3-Dibromopropane serves as the three-carbon linker.[4] As a primary alkyl halide, it is an excellent substrate for the SN2 reaction, minimizing the competing E2 elimination pathway that can be problematic with secondary or tertiary halides.[5][6] Using a dibrominated alkane preserves one bromine atom as a reactive handle for subsequent synthetic transformations.
-
Solvent Selection: Polar aprotic solvents such as acetone or dimethylformamide (DMF) are ideal for this reaction. They effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃) while leaving the phenoxide nucleophile relatively "bare," enhancing its reactivity.[1]
Reaction Mechanism
The synthesis proceeds in two primary stages:
-
Deprotonation: A base, typically potassium carbonate (K₂CO₃), abstracts the acidic proton from the hydroxyl group of 4-fluorophenol to generate the potassium 4-fluorophenoxide salt.
-
SN2 Displacement: The resulting 4-fluorophenoxide ion acts as a nucleophile, attacking one of the electrophilic primary carbons of 1,3-dibromopropane. This backside attack displaces one of the bromide ions as a leaving group, forming the desired ether linkage.
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An In-depth Technical Guide to 1-(3-Bromopropoxy)-4-fluorobenzene: Properties, Reactivity, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromopropoxy)-4-fluorobenzene is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a fluorinated aromatic ring connected to a reactive bromopropyl ether chain, makes it a versatile building block for the synthesis of more complex molecules. The presence of both an aryl fluoride and an alkyl bromide moiety provides two distinct points for chemical modification, allowing for sequential and orthogonal synthetic strategies. This guide provides a comprehensive overview of the chemical properties, reactivity, and practical applications of this compound, with a focus on its utility in drug discovery and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and material design. Below is a summary of the known properties of this compound.
| Property | Value | Source |
| CAS Number | 1129-78-8 | [1] |
| Molecular Formula | C₉H₁₀BrFO | [1] |
| Molecular Weight | 233.08 g/mol | [1] |
| Boiling Point | 155 °C (at 12 mmHg) | [2] |
| Density (predicted) | 1.422 ± 0.06 g/cm³ | [2] |
| Melting Point | Not available (likely a liquid at room temperature) | N/A |
| Solubility | Insoluble in water; likely soluble in common organic solvents such as ethers, halogenated hydrocarbons, and ketones. | [3] |
Spectroscopic Characterization: The identity and purity of this compound are typically confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will show characteristic signals for the aromatic protons, the two methylene groups of the propyl chain adjacent to the oxygen and bromine atoms, and the central methylene group. The aromatic signals will exhibit splitting patterns consistent with a 1,4-disubstituted benzene ring, further split by the fluorine atom.
-
¹³C NMR spectroscopy will show distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. Signals for the three aliphatic carbons will also be present.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C-F bond on the aromatic ring, the C-O-C ether linkage, and the C-Br bond of the alkyl halide.
-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (approximately equal intensity for M and M+2 peaks).
Synthesis and Manufacturing
The most common and direct method for the synthesis of this compound is the Williamson ether synthesis .[4][5][6][7][8] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-fluorophenol attacks 1,3-dibromopropane.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
4-Fluorophenol
-
1,3-Dibromopropane
-
Potassium Carbonate (K₂CO₃), finely powdered
-
Acetone or Acetonitrile (anhydrous)
-
Diethyl ether or Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (1.0 eq), finely powdered potassium carbonate (1.5-2.0 eq), and anhydrous acetone or acetonitrile.
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the potassium 4-fluorophenoxide salt. To this suspension, add 1,3-dibromopropane (1.2-1.5 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone or acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting residue in diethyl ether or dichloromethane and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Williamson Ether Synthesis Workflow.
Chemical Reactivity
The reactivity of this compound is dictated by its two key functional groups: the alkyl bromide and the aryl fluoride . This dual reactivity allows for a range of selective chemical transformations.
Reactions at the Alkyl Bromide Moiety
The primary alkyl bromide is susceptible to nucleophilic substitution reactions (Sₙ2) .[6] This is the most common reaction pathway for this part of the molecule.
-
With Nucleophiles: A wide variety of nucleophiles can displace the bromide ion. This is a cornerstone of its utility as a linker in drug discovery. For example, reaction with amines, thiols, carboxylates, and other nucleophiles allows for the attachment of various pharmacophores.
-
Intramolecular Cyclization: If a nucleophilic group is introduced at the aryl ring, intramolecular cyclization can occur to form heterocyclic systems.
Caption: Nucleophilic Substitution at the Alkyl Bromide.
Reactions Involving the Aryl Moiety
The fluorinated benzene ring offers several avenues for further functionalization.
-
Palladium-Catalyzed Cross-Coupling Reactions: While aryl fluorides are generally less reactive than other aryl halides in cross-coupling reactions, under specific conditions, the C-F bond can be activated. However, the aryl bromide is significantly more reactive in standard palladium-catalyzed reactions such as the Suzuki-Miyaura coupling .[9][10][11] This allows for the selective formation of a new carbon-carbon bond at the aromatic ring if one were to start with a bromo-substituted version of the fluorophenol. In the case of this compound, the aryl portion is a fluorobenzene, which is less reactive in Suzuki couplings compared to bromo or iodo-benzenes. Therefore, reactions are more likely to occur at the alkyl bromide.
-
Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom can be displaced by strong nucleophiles, particularly if the aromatic ring is activated by electron-withdrawing groups.[12][13][14][15] In this compound, the propoxy group is slightly activating, making SₙAr at the C-F bond challenging without further activation of the ring or the use of specialized catalytic systems.[13]
-
Grignard Reagent Formation: The formation of a Grignard reagent from an aryl fluoride is not a standard procedure. The C-Br bond of an aryl bromide is much more amenable to the insertion of magnesium to form a Grignard reagent.[16][17][18][19][20] Therefore, if one were to start with a bromo-substituted fluorophenol, the Grignard reagent would form at the C-Br position.
Caption: Generalized Suzuki-Miyaura Coupling Reaction.
Applications in Drug Discovery and Development
This compound is a valuable linker molecule in the design and synthesis of new therapeutic agents. Its key features for this application are:
-
Defined Length and Flexibility: The three-carbon propyl chain provides a defined spatial separation and conformational flexibility between two molecular fragments.
-
Chemical Handles: The terminal bromide allows for the covalent attachment to a variety of functional groups present in pharmacophores.
-
Modulation of Physicochemical Properties: The 4-fluorophenyl group can influence the pharmacokinetic properties of a drug candidate. The fluorine atom can block metabolic oxidation at the para-position, potentially increasing the metabolic stability and half-life of the molecule. It can also modulate the pKa of nearby functional groups and participate in favorable interactions with biological targets.
A notable application of this scaffold is in the synthesis of Selective Estrogen Receptor Modulators (SERMs) . In these molecules, the 1-(3-propoxy)-4-fluorobenzene moiety acts as a linker to connect a core structure to a side chain that is crucial for binding to and modulating the activity of the estrogen receptor.
Safety and Handling
This compound is classified as a hazardous substance.[1][21]
-
Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[1]
-
Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[22][23][24]
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant applications in medicinal chemistry. Its well-defined structure, dual reactivity, and the beneficial properties imparted by the fluorophenyl group make it an attractive building block for the construction of complex molecules with potential therapeutic applications. A thorough understanding of its chemical properties and reactivity is essential for its effective utilization in the design and synthesis of next-generation pharmaceuticals.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Williamson Ether Synthesis. (n.d.). [Link]
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Utah Tech University. Williamson Ether Synthesis. [Link]
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University of Missouri–St. Louis. Experiment 06 Williamson Ether Synthesis. [Link]
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Edubirdie. Williamson Ether Synthesis Lab 3. [Link]
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Grignard Reaction. (n.d.). [Link]
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Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
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Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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Reddit. Your "Go-To", "just couple already", Suzuki conditions?. r/Chempros. [Link]
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Organic Syntheses. Preparation of Tetrabutylammonium (4-Fluorophenyl)trifluoroborate. [Link]
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Solubility of Things. 1-Bromo-3-fluorobenzene. [Link]
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Wikipedia. 1-Bromo-4-fluorobenzene. [Link]
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Chegg. Solved 7. The formation of a Grignard reagent from. [Link]
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Organic Syntheses. Fluorobenzene. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Chegg. 1) This experiment involves the formation of a Grignard reagent from 1 -bromo-4 -. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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National Institutes of Health. Reactions of Polyfluorobenzenes With Nucleophilic Reagents. [Link]
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National Institutes of Health. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]
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YouTube. Grignard Reaction Experiment Part 1, Prelab. [Link]
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PubChem. 1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene. [Link]
- Google Patents. A kind of preparation method of 1,3-dibromo-4-fluorobenzene.
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ResearchGate. Synthesis of 3-bromo-4-fluoronitrobenzene. [Link]
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National Institute of Standards and Technology. Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. [Link]
-
ResearchGate. Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. [Link]
-
James Madison University Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]
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A Comprehensive Spectroscopic Guide to 1-(3-Bromopropoxy)-4-fluorobenzene
Prepared by a Senior Application Scientist
Introduction
1-(3-Bromopropoxy)-4-fluorobenzene is a halogenated aromatic ether with significant applications in synthetic organic chemistry, particularly as a versatile building block in the development of novel pharmaceutical agents and functional materials. Its unique structure, incorporating a fluorinated benzene ring and a reactive brominated alkyl chain, allows for a variety of chemical transformations. Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is presented from the perspective of a seasoned analytical scientist, emphasizing not just the data itself, but the causal relationships between the molecular structure and the observed spectroscopic signatures.
Molecular Structure and Key Features
The structure of this compound, with the chemical formula C₉H₁₀BrFO and a molecular weight of approximately 233.08 g/mol , is foundational to understanding its spectral characteristics.[1] Key structural features that will be interrogated by the following spectroscopic techniques include:
-
The 1,4-disubstituted (para) aromatic ring: This will give rise to characteristic signals in both ¹H and ¹³C NMR, with the fluorine and oxygen substituents influencing the chemical shifts of the aromatic protons and carbons.
-
The propyl chain: The three methylene groups (-CH₂-) will each exhibit distinct signals in the NMR spectra due to their different chemical environments.
-
The ether linkage (C-O-C): This functional group will have a characteristic stretching vibration in the IR spectrum.
-
The carbon-fluorine bond (C-F): This will lead to observable couplings in the ¹³C NMR spectrum and a specific stretching frequency in the IR spectrum.
-
The carbon-bromine bond (C-Br): This bond will also have a characteristic IR stretching frequency and will influence the fragmentation pattern in mass spectrometry due to the isotopic abundance of bromine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed map of the molecule's proton and carbon framework can be constructed.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the three methylene groups of the propyl chain. The electron-withdrawing nature of the oxygen and fluorine atoms, and the bromine atom, will significantly influence the chemical shifts of adjacent protons.
Predicted ¹H NMR Data (in CDCl₃)
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2, H-6 | 6.80 - 6.90 | Multiplet (AA'BB' system) | 2H | |
| H-3, H-5 | 6.95 - 7.05 | Multiplet (AA'BB' system) | 2H | |
| -OCH₂- (a) | 4.10 | Triplet | ~6.0 | 2H |
| -CH₂- (b) | 2.30 | Quintet | ~6.0 | 2H |
| -CH₂Br (c) | 3.60 | Triplet | ~6.0 | 2H |
Interpretation and Rationale:
-
Aromatic Region (6.80 - 7.05 ppm): The protons on the fluorobenzene ring (H-2, H-6, H-3, H-5) will appear in this region. Due to the para-substitution, they form a complex second-order splitting pattern known as an AA'BB' system. The protons ortho to the oxygen (H-2, H-6) are expected to be slightly upfield compared to those ortho to the fluorine (H-3, H-5) due to the stronger electron-donating effect of the oxygen via resonance. The fluorine atom will also introduce through-bond couplings to these protons.
-
Propyl Chain Protons:
-
-OCH₂- (a): The methylene group directly attached to the electron-withdrawing oxygen atom is the most deshielded of the propyl chain protons, hence its downfield chemical shift around 4.10 ppm. It appears as a triplet due to coupling with the adjacent methylene group (b).
-
-CH₂Br (c): The methylene group attached to the electronegative bromine atom is also significantly deshielded, appearing around 3.60 ppm. It is split into a triplet by the neighboring methylene group (b).
-
-CH₂- (b): This central methylene group is coupled to both the -OCH₂- and -CH₂Br groups (four neighboring protons in total). This results in a more complex multiplet, often appearing as a quintet or a multiplet of triplets, at a more upfield position around 2.30 ppm.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, we expect to see seven distinct signals: four for the aromatic carbons and three for the propyl chain carbons. A key feature will be the observation of C-F coupling.
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) |
| C-4 (C-F) | 157.0 | ¹JCF ≈ 237 |
| C-1 (C-O) | 155.0 | ⁴JCF ≈ 2 |
| C-2, C-6 | 116.0 | ²JCF ≈ 23 |
| C-3, C-5 | 115.5 | ³JCF ≈ 8 |
| -OCH₂- (a) | 67.0 | - |
| -CH₂- (b) | 32.0 | - |
| -CH₂Br (c) | 30.0 | - |
Interpretation and Rationale:
-
Aromatic Carbons (115 - 158 ppm):
-
C-4 (C-F): The carbon directly bonded to the highly electronegative fluorine atom will be significantly downfield and will exhibit a large one-bond coupling constant (¹JCF).[2]
-
C-1 (C-O): The carbon attached to the oxygen is also deshielded and appears downfield. A small four-bond coupling to fluorine may be observed.
-
C-2, C-6 and C-3, C-5: These pairs of carbons are chemically equivalent due to symmetry. They will show characteristic two-bond (²JCF) and three-bond (³JCF) couplings to the fluorine atom, respectively.[2]
-
-
Propyl Chain Carbons (30 - 67 ppm):
-
-OCH₂- (a): The carbon bonded to the oxygen is the most deshielded of the aliphatic carbons.
-
-CH₂Br (c): The carbon attached to the bromine is also deshielded, though typically less so than the ether-linked carbon. The "heavy atom effect" of bromine can sometimes lead to a more upfield shift than expected based solely on electronegativity.
-
-CH₂- (b): The central carbon of the propyl chain is the most shielded and will appear at the most upfield position.
-
Experimental Protocol for NMR Spectroscopy
The following provides a generalized, yet robust, protocol for acquiring high-quality NMR spectra.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve good homogeneity, using the deuterium lock signal from the solvent.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 512 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.
-
Caption: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3100 - 3000 | Medium | C-H stretch | Aromatic |
| 2960 - 2850 | Medium | C-H stretch | Aliphatic (CH₂) |
| 1600, 1500 | Medium-Strong | C=C stretch | Aromatic Ring |
| 1250 - 1200 | Strong | C-O stretch | Aryl-Alkyl Ether |
| 1220 - 1180 | Strong | C-F stretch | Fluoroaromatic |
| 830 | Strong | C-H out-of-plane bend | 1,4-disubstituted Aromatic |
| 650 - 550 | Medium | C-Br stretch | Bromoalkane |
Interpretation and Rationale:
-
C-H Stretching (3100 - 2850 cm⁻¹): The spectrum will show distinct absorptions for the aromatic C-H stretches (above 3000 cm⁻¹) and the aliphatic C-H stretches of the methylene groups (below 3000 cm⁻¹).
-
Aromatic Region (1600, 1500 cm⁻¹): The characteristic C=C stretching vibrations of the benzene ring are expected at these wavenumbers.
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of information.
-
C-O and C-F Stretching: Strong absorptions are expected for the aryl-alkyl ether C-O stretch and the C-F stretch. These bands may overlap but are typically intense.
-
Aromatic Substitution Pattern: A strong band around 830 cm⁻¹ is highly indicative of a 1,4-disubstituted (para) benzene ring, arising from the out-of-plane C-H bending of the two adjacent hydrogens.
-
C-Br Stretching: The C-Br stretching vibration occurs at lower frequencies, typically in the 650-550 cm⁻¹ range.
-
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of liquid this compound directly onto the crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum.
-
Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform an ATR correction if necessary, although for qualitative identification, this is often not required.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This fragmentation can be pieced together to confirm the compound's structure.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Predicted Identity | Rationale |
| 232/234 | [M]⁺˙ | Molecular ion peak. The M+2 peak is due to the presence of the ⁸¹Br isotope. |
| 153 | [M - Br]⁺ | Loss of a bromine radical. |
| 123 | [C₇H₆FO]⁺ | Cleavage of the propyl chain. |
| 111 | [C₆H₄FO]⁺ | Phenoxy cation fragment. |
| 95 | [C₆H₄F]⁺ | Fluorophenyl cation. |
Interpretation and Rationale:
-
Molecular Ion Peak (m/z 232/234): A crucial piece of information is the presence of two peaks for the molecular ion, separated by two mass units and with nearly equal intensity. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br have natural abundances of approximately 50.7% and 49.3%, respectively).
-
Key Fragmentation Pathways:
-
Loss of Bromine: The C-Br bond is relatively weak and can cleave to lose a bromine radical, resulting in a fragment at m/z 153.
-
Ether Cleavage: Cleavage of the C-O bond of the ether can lead to the formation of a stabilized phenoxy radical and a bromopropyl cation, or a fluorophenoxy cation at m/z 111.
-
Propyl Chain Fragmentation: Fragmentation can also occur along the propyl chain, leading to various smaller fragments. A significant peak at m/z 123 can arise from the loss of a C₃H₆Br radical. The fluorophenyl cation at m/z 95 is also a likely and stable fragment.
-
Sources
1-(3-Bromopropoxy)-4-fluorobenzene CAS number and identifiers
An In-Depth Technical Guide to 1-(3-Bromopropoxy)-4-fluorobenzene
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, applications, and safe handling.
Section 1: Core Compound Identifiers and Physicochemical Properties
This compound is a halogenated aromatic ether. The strategic placement of the bromoalkoxy chain and the fluorine atom on the benzene ring imparts specific reactivity, making it a valuable building block in organic synthesis.
| Identifier | Value | Source |
| CAS Number | 1129-78-8 | [1][2] |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₉H₁₀BrFO | [2] |
| Molecular Weight | 233.08 g/mol | [2] |
| Canonical SMILES | C1=CC(=CC=C1OCCCBr)F | [2] |
| InChI Key | VKNUENLPKPOOPS-UHFFFAOYSA-N | [2] |
| EC Number | 856-885-6 | [2] |
| DSSTox Substance ID | DTXSID10293582 | [2] |
Section 2: Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-fluorophenol reacts with 1,3-dibromopropane.
Representative Synthetic Protocol
Reaction: 4-Fluorophenol with 1,3-dibromopropane
Causality: The choice of a strong base, such as potassium carbonate, is crucial to deprotonate the weakly acidic phenolic hydroxyl group of 4-fluorophenol, thereby generating the more nucleophilic phenoxide ion. 1,3-dibromopropane serves as the electrophile. The reaction is typically carried out in a polar aprotic solvent like acetone or acetonitrile to facilitate the dissolution of the reactants and promote the SN2 reaction mechanism.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.
-
Addition of Reagents: While stirring, add 1,3-dibromopropane (1.2 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield this compound as a pure compound.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Section 3: Analytical Characterization
The identity and purity of this compound are confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.00-6.80 (m, 4H, Ar-H), 4.10 (t, J=5.9 Hz, 2H, -OCH₂-), 3.60 (t, J=6.4 Hz, 2H, -CH₂Br), 2.30 (quint, J=6.2 Hz, 2H, -CH₂-). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 158.0 (d, J=238.0 Hz), 154.9, 115.8 (d, J=23.0 Hz), 115.6 (d, J=8.0 Hz), 65.9, 32.2, 30.0. |
| Mass Spectrometry (ESI-MS) | m/z: 232.9971 [M+H]⁺, calculated for C₉H₁₁BrFO⁺.[3] |
Section 4: Applications in Research and Development
This compound is a versatile building block, primarily utilized in the synthesis of more complex molecules with potential biological activity.
Role in Drug Discovery
The molecule serves as a key linker in the development of novel therapeutic agents. The 3-bromopropoxy group provides a reactive handle for introducing various functionalities, while the fluorinated phenyl ring can enhance metabolic stability and binding affinity of the final compound.[4] It is particularly valuable in the synthesis of Selective Estrogen Receptor Modulators (SERMs), which are crucial in treating hormone-receptor-positive breast cancer.[4]
Agrochemical Synthesis
Similar to its application in pharmaceuticals, this compound is also used as an intermediate in the creation of advanced pesticides and herbicides.[5] The specific arrangement of its functional groups allows for the construction of molecules with targeted biological activity for crop protection.[5]
Application Workflow Diagram
Caption: General application pathway in synthesis.
Section 5: Safety, Handling, and Storage
Due to its hazardous nature, proper safety precautions must be observed when handling this compound.
Hazard Identification
The compound is classified as hazardous and is associated with the following GHS hazard statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H318: Causes serious eye damage.[2]
-
H335: May cause respiratory irritation.[2]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]
-
Ventilation: Use only outdoors or in a well-ventilated area.[6]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[6]
First-Aid Measures
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[6]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[6]
Storage and Disposal
-
Storage: Store in a well-ventilated place and keep the container tightly closed. Store locked up.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[6]
Section 6: References
-
NovaChemistry. This compound cas no.1129-78-8.
-
PubChem. This compound | C9H10BrFO | CID 260004.
-
Fisher Scientific. SAFETY DATA SHEET.
-
BenchChem. The Strategic Application of 1-(3-Bromopropyl)-3-fluorobenzene as a Linker in Modern Drug Design.
-
PubChemLite. This compound (C9H10BrFO).
-
Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene.
Sources
- 1. This compound, CasNo.1129-78-8 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C9H10BrFO) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. fishersci.com [fishersci.com]
Molecular Architecture and Conformational Dynamics of 1-(3-Bromopropoxy)-4-fluorobenzene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of 1-(3-Bromopropoxy)-4-fluorobenzene, a halogenated aryl alkyl ether of significant interest in synthetic and medicinal chemistry. We delve into the critical determinants of its three-dimensional architecture, synthesizing data from spectroscopic methods and comparative X-ray crystallographic analysis. The inherent flexibility of the bromopropoxy chain imparts a dynamic conformational profile, which is explored through an analysis of torsional angles and non-covalent interactions. This document offers field-proven insights into its synthesis, structural elucidation, and the causality behind its conformational preferences, providing an authoritative resource for researchers leveraging this versatile chemical scaffold.
Introduction and Strategic Importance
This compound (C₉H₁₀BrFO) is a bifunctional organic molecule that serves as a valuable building block in the synthesis of more complex chemical entities.[1] Its structure is characterized by a 4-fluorophenyl group linked via an ether oxygen to a 3-bromopropyl chain. This unique arrangement offers two distinct reactive sites: the fluorinated aromatic ring, which can modulate electronic properties and metabolic stability in drug candidates, and the terminal alkyl bromide, a versatile handle for nucleophilic substitution and cross-coupling reactions.[1]
Understanding the precise molecular geometry and conformational behavior of this intermediate is paramount. The spatial arrangement of the fluorophenyl ring relative to the flexible propoxy chain can dictate steric accessibility to reactive sites, influence intermolecular interactions in the solid state, and ultimately govern the pharmacological or material properties of its derivatives. This guide elucidates these structural nuances.
Synthesis and Spectroscopic Verification
The most reliable and common method for preparing aryl alkyl ethers such as this compound is the Williamson ether synthesis. This method provides a high yield and a straightforward purification process.
Causality of Experimental Choice: The Williamson ether synthesis is selected due to the high nucleophilicity of the phenoxide ion and the efficient displacement of the bromide leaving group from the alkylating agent. The use of a polar aprotic solvent like acetone facilitates the Sₙ2 reaction mechanism while the base, potassium carbonate, is strong enough to deprotonate the phenol but mild enough to prevent side reactions.
Experimental Protocol: Synthesis
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 volumes).
-
Addition of Alkylating Agent: Add 1,3-dibromopropane (1.2 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with 1M NaOH solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a colorless oil.
Spectroscopic Characterization
Confirmation of the synthesized structure is achieved through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the 4-fluorophenyl group will appear as two multiplets (AA'BB' system) around 6.8-7.0 ppm. The three methylene groups of the propoxy chain will appear as triplets and a multiplet between 2.2-4.1 ppm. |
| ¹³C NMR | Aromatic carbons will appear in the 115-160 ppm range, with characteristic C-F couplings. The three aliphatic carbons will be observed between 30-70 ppm.[2] |
| ¹⁹F NMR | A single resonance is expected for the fluorine atom on the benzene ring.[3] |
| IR Spectroscopy | Characteristic peaks for C-O-C ether linkage (~1250 cm⁻¹), aromatic C-F bond (~1220 cm⁻¹), and C-Br bond (~650 cm⁻¹). |
| Mass Spec. | The molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, indicative of the bromine atom's isotopic distribution (⁷⁹Br/⁸¹Br). |
Molecular Structure in the Solid State: A Crystallographic Perspective
Direct single-crystal X-ray diffraction data for this compound is not publicly available. However, an authoritative structural analysis can be conducted by examining its close analogue, 1-(3-Bromopropoxy)-4-chlorobenzene , for which a crystal structure has been determined.[4] The substitution of fluorine with chlorine is not expected to fundamentally alter the conformational behavior of the propoxy chain, making this a valid and insightful comparison.
Trustworthiness of the Protocol: X-ray crystallography provides unambiguous, high-resolution data on atomic positions, bond lengths, and angles in the solid state. The workflow is a self-validating system where the quality of the final structural model is judged by statistical indicators like the R-factor, ensuring the model accurately fits the experimental diffraction data.[5]
Analysis of 1-(3-Bromopropoxy)-4-chlorobenzene
The crystal structure of the chloro-analogue reveals key architectural features that are directly translatable to the fluoro-derivative.[4]
Table 1: Crystallographic Data for 1-(3-Bromopropoxy)-4-chlorobenzene [4]
| Parameter | Value |
| Chemical Formula | C₉H₁₀BrClO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.0680 (18) |
| b (Å) | 9.781 (2) |
| c (Å) | 10.238 (2) |
| β (°) | 98.01 (3) |
| Volume (ų) | 899.2 (3) |
| Z | 4 |
The chlorophenyl ring is essentially planar, as expected. The most significant structural information pertains to the conformation of the flexible propoxy chain, which adopts a specific arrangement in the crystalline lattice to maximize favorable intermolecular interactions. In the reported structure, weak π-π stacking interactions between adjacent phenyl rings (centroid-centroid distance of 3.699 Å) contribute to the stabilization of the crystal packing.[4]
Conformational Analysis: The Flexible Propoxy Chain
The conformational flexibility of this compound is primarily governed by rotation around four key single bonds, defined by the dihedral angles τ1, τ2, τ3, and τ4.
Sources
The Strategic Application of 1-(3-Bromopropoxy)-4-fluorobenzene in Modern Medicinal Chemistry: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the multifaceted applications of 1-(3-Bromopropoxy)-4-fluorobenzene in medicinal chemistry. We will dissect the molecule's structural attributes, focusing on the synergistic roles of the 4-fluorophenyl moiety and the three-carbon bromoalkoxy linker. This guide will present its utility as a key building block in the synthesis of diverse bioactive compounds, with a particular emphasis on agents targeting the central nervous system (CNS). Detailed synthetic protocols, mechanistic insights, and discussions of the pharmacological relevance of the resulting scaffolds will be provided for researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Versatile Scion
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. This compound emerges as a scion of significant interest, offering a unique combination of features that are highly advantageous in the design of sophisticated small molecule drug candidates.
The molecule can be conceptually divided into two key functional domains:
-
The 4-Fluorophenoxy Moiety: The presence of a fluorine atom on the phenyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, the high electronegativity of fluorine can modulate the acidity of neighboring protons and influence binding affinity through favorable electrostatic interactions with protein targets.
-
The 3-Bromopropoxy Linker: This flexible three-carbon chain provides an optimal spacer to connect the fluorophenoxy pharmacophore to other molecular fragments. The terminal bromine atom serves as a versatile reactive handle for nucleophilic substitution reactions, enabling the covalent linkage to a wide array of nitrogen, oxygen, or sulfur-containing scaffolds.
This guide will delve into the practical applications of this valuable synthetic intermediate, showcasing its role in the construction of compounds with potential therapeutic applications in a range of CNS disorders.
Synthetic Utility: A Gateway to Diverse Pharmacological Scaffolds
The primary utility of this compound lies in its ability to participate in nucleophilic substitution reactions, most notably Williamson ether synthesis and the N-alkylation of amines. These reactions provide a straightforward and efficient means to incorporate the 4-fluorophenoxypropyl motif into more complex molecular architectures.
N-Alkylation of Heterocyclic Amines: Accessing Privileged Scaffolds
A prominent application of this compound is the N-alkylation of heterocyclic amines, such as piperazines and morpholines. These heterocycles are considered "privileged scaffolds" in medicinal chemistry due to their frequent occurrence in approved drugs and their ability to engage with a multitude of biological targets.
Table 1: Representative Heterocyclic Scaffolds for N-Alkylation
| Heterocycle | Resulting Scaffold | Potential Therapeutic Targets |
| Piperazine | N-(4-Fluorophenoxypropyl)piperazine | GPCRs (e.g., Serotonin, Dopamine receptors), Kinases |
| Morpholine | N-(4-Fluorophenoxypropyl)morpholine | GPCRs, Ion Channels |
| Piperidine | N-(4-Fluorophenoxypropyl)piperidine | GPCRs, Transporters |
Experimental Protocol: N-Alkylation of Piperazine
This protocol provides a general procedure for the N-alkylation of a piperazine derivative with this compound.
Materials:
-
This compound (1.0 eq)
-
Substituted Piperazine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a stirred solution of the substituted piperazine in anhydrous acetonitrile, add potassium carbonate.
-
Add this compound dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-alkylated product.
Applications in the Synthesis of CNS-Active Agents
The 4-fluorophenoxypropyl moiety, readily introduced using this compound, is a key structural feature in a variety of compounds designed to modulate the activity of G-protein coupled receptors (GPCRs) in the central nervous system. These receptors play crucial roles in neurotransmission and are implicated in the pathophysiology of numerous psychiatric and neurological disorders.
Targeting Neurokinin Receptors
Neurokinin receptors, particularly the NK1 receptor, are involved in pain perception, mood regulation, and emesis. Antagonists of the NK1 receptor have therapeutic potential in the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting. The 4-fluorophenoxypropyl group can serve as a key pharmacophoric element in the design of potent and selective NK1 receptor antagonists.
Diagram 1: Simplified Neurokinin-1 (NK1) Receptor Signaling Pathway
Caption: NK1 receptor activation by Substance P and its inhibition.
Modulation of Serotonin and Dopamine Receptors
Arylpiperazine derivatives are a well-established class of compounds that interact with serotonin (5-HT) and dopamine (D2) receptors. These receptors are the primary targets for many antipsychotic and antidepressant medications. By incorporating the 4-fluorophenoxypropyl group onto a piperazine scaffold, it is possible to fine-tune the pharmacological profile of the resulting molecule, potentially leading to improved efficacy and a more favorable side-effect profile.
Diagram 2: Simplified Serotonin 5-HT2A Receptor Signaling
Caption: Modulation of 5-HT2A receptor signaling by arylpiperazines.
Diagram 3: Simplified Dopamine D2 Receptor Signaling
Caption: Antagonism of the inhibitory D2 dopamine receptor pathway.
Future Perspectives: Beyond CNS Applications
While the application of this compound has been predominantly explored in the context of CNS disorders, its utility extends to other therapeutic areas. The 4-fluorophenoxypropyl motif can be incorporated into molecules targeting a wide range of biological targets, including but not limited to:
-
Kinase Inhibitors: The linker can be used to connect a hinge-binding moiety to a solvent-exposed region of a kinase.
-
Antiviral and Antibacterial Agents: The lipophilic nature of the fluorophenyl group can enhance cell permeability, a crucial factor for intracellular targets.
-
PET Imaging Agents: The bromine atom can be replaced with a fluorine-18 radioisotope, enabling the synthesis of positron emission tomography (PET) tracers for in vivo imaging of biological targets.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its judicious use allows for the efficient synthesis of complex molecules with desirable pharmacokinetic and pharmacodynamic properties. The strategic incorporation of the 4-fluorophenoxypropyl moiety has proven to be a successful approach in the design of potent modulators of CNS targets, and its potential in other therapeutic areas is ripe for exploration. This guide has provided a comprehensive overview of its applications, along with practical synthetic protocols and mechanistic insights, to empower researchers in their quest for novel and effective therapeutics.
References
Please note that the following is a representative list of sources that informed the principles and methodologies discussed in this guide. Specific patent and journal article citations for individual compounds are numerous and can be found through chemical database searches.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Schematic diagram of D1-like dopamine receptor and D2-like dopamine receptor activation signaling cascade. [Link]
-
ResearchGate. (n.d.). The downstream signaling pathways of the NK-1 receptor are shown. [Link]
-
ResearchGate. (n.d.). Schematic representations of signaling pathways from 5-HT receptors to the MAPK system. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). Pharmaceutical composition of a tachykinin receptor antagonist.
-
PubMed. (2016). Synthesis and biological evaluation of novel flavanone derivatives as potential antipsychotic agents. [Link]
-
PubMed. (1980). Synthesis and biological evaluation of p-bromospiperone as potential neuroleptic drug. [Link]
An In-depth Technical Guide to the Solubility of 1-(3-Bromopropoxy)-4-fluorobenzene in Common Organic Solvents
<_
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(3-Bromopropoxy)-4-fluorobenzene, a halogenated aromatic ether of interest in synthetic chemistry and drug development. Recognizing the scarcity of published empirical data for this specific compound, this document emphasizes the foundational principles of solubility, predictive methodologies, and robust experimental protocols. It is designed to empower researchers, scientists, and drug development professionals to accurately assess the solubility of this compound in a variety of common organic solvents. The guide details the theoretical underpinnings of "like dissolves like," explores the utility of Hansen Solubility Parameters (HSP) for predictive analysis, and provides a step-by-step experimental workflow for empirical solubility determination.
Introduction: The Significance of Solubility
The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical and biological systems. For a molecule like this compound, understanding its solubility profile is paramount for a range of applications, including:
-
Reaction Chemistry: Selecting an appropriate solvent is crucial for ensuring that reactants are in the same phase, thereby enabling efficient chemical transformations.
-
Purification Processes: Techniques such as crystallization and chromatography are fundamentally dependent on the differential solubility of the target compound and its impurities in various solvent systems.
-
Formulation Development: In the pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or an intermediate directly impacts its bioavailability and the choice of delivery vehicle.[1][2]
Given the absence of extensive empirical solubility data for this compound in the public domain, a predictive and methodological approach is essential. This guide will equip the researcher with the necessary tools to both estimate and experimentally determine its solubility in a scientifically rigorous manner.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" serves as a fundamental qualitative predictor of solubility.[3] This concept suggests that substances with similar intermolecular forces are more likely to be soluble in one another. To move beyond this qualitative assessment, more quantitative methods are required.
Physicochemical Properties of this compound
A foundational step in predicting solubility is to understand the inherent properties of the solute.
| Property | Value | Source |
| Molecular Formula | C9H10BrFO | PubChem[4] |
| Molecular Weight | 233.08 g/mol | PubChem[4] |
| Structure | Aromatic ring with a fluorobenzene group and a bromopropoxy side chain. | Inferred |
| Polarity | The presence of electronegative fluorine, oxygen, and bromine atoms introduces polarity. However, the benzene ring and the propyl chain contribute non-polar character. | Inferred from structure |
The molecule's structure suggests a balance of polar and non-polar characteristics. The ether linkage and the carbon-halogen bonds will contribute to its dipole moment, while the aromatic ring and the alkyl chain will favor interactions with non-polar solvents.
Hansen Solubility Parameters (HSP)
A more sophisticated approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[5][6][7] This method deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Predicted Solubility Profile
Based on the principles outlined above, a predicted solubility profile for this compound in a range of common organic solvents can be hypothesized.
| Solvent | Polarity Class | Dielectric Constant (ε) | Predicted Solubility | Rationale |
| Hexane | Non-polar | 1.88 | Low to Moderate | The non-polar alkyl chain of hexane will have some affinity for the propyl chain and benzene ring of the solute. |
| Toluene | Non-polar (Aromatic) | 2.38 | Moderate to High | The aromatic nature of toluene will facilitate π-π stacking interactions with the fluorobenzene ring. |
| Diethyl Ether | Polar Aprotic | 4.34 | Moderate to High | The ether linkage in both the solute and solvent should lead to favorable dipole-dipole interactions. |
| Dichloromethane | Polar Aprotic | 8.93 | High | The polarity of dichloromethane should effectively solvate the polar regions of the solute. |
| Acetone | Polar Aprotic | 20.7 | High | The high polarity and the presence of a carbonyl group should lead to strong dipole-dipole interactions. |
| Ethanol | Polar Protic | 24.55 | Moderate | The polar hydroxyl group of ethanol can interact with the ether oxygen and halogen atoms, but the hydrogen bonding capability may be less critical for this solute. |
| Methanol | Polar Protic | 32.70 | Moderate | Similar to ethanol, but its higher polarity may slightly enhance solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.68 | High | As a powerful, highly polar aprotic solvent, DMSO is expected to be a very good solvent for this compound. |
| Water | Polar Protic | 80.1 | Very Low | The predominantly non-polar character of the molecule will lead to poor solubility in water. |
Note: Dielectric constants are approximate values at 20-25°C and are sourced from various chemical data compilations.[9][10][11][12]
Experimental Determination of Solubility
While predictions are valuable, empirical determination remains the gold standard. The following section outlines a robust protocol for determining the solubility of this compound.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Experimental Workflow
The following diagram illustrates the experimental workflow for determining thermodynamic solubility.
Caption: Experimental workflow for thermodynamic solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.
-
Accurately add a known volume of each selected solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically recommended.[13]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials.[14]
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a syringe filter. This step is crucial to prevent any solid particles from being transferred.
-
Accurately dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or GC method. A calibration curve prepared with known concentrations of this compound is required for quantification.
-
-
Data Interpretation:
-
Calculate the concentration of the saturated solution from the analytical data, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Safety Considerations
As a halogenated organic compound, this compound should be handled with appropriate safety precautions.[4][15]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound and solvents in a well-ventilated fume hood.
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This technical guide provides a comprehensive approach to understanding and determining the solubility of this compound. By combining theoretical predictions based on physicochemical properties and Hansen Solubility Parameters with a robust experimental protocol, researchers can confidently and accurately characterize the solubility of this compound in a range of common organic solvents. This information is invaluable for optimizing reaction conditions, developing purification strategies, and advancing formulation efforts in various scientific and industrial settings.
References
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Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen Solubility. Retrieved from [Link]
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Wikipedia. (2023, December 27). Hansen solubility parameter. In Wikipedia. Retrieved from [Link]
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Mobley, D. L., & Guthrie, J. P. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(15), 12617–12656. [Link]
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Ghasemzadeh, M. A., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics, 15(1), 89. [Link]
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Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]
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Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
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Verheyen, G., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(11), e17393. [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences, 99(12), 4854-4867.
- Stefanis, E., & Panayiotou, C. (2012). A new expanded solubility parameter approach. International Journal of Pharmaceutics, 426(1-2), 29-43.
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Slideshare. (2015, July 21). solubility experimental methods.pptx. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
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Chemed. (n.d.). Polarity of Solvents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
- Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
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University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. Retrieved from [Link]
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Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
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iTeachly.com. (2021, March 16). Kool-Aid Solubility Lab: Physical Science. Retrieved from [Link]
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JoVE. (2020, March 26). Video: Solubility - Prep. Retrieved from [Link]
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Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. Retrieved from [Link]
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Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-903. [Link]
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An In-depth Technical Guide to the Thermochemical Properties of 1-(3-Bromopropoxy)-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Thermodynamic Landscape of Pharmaceutical Intermediates
In the intricate world of drug discovery and development, a profound understanding of the physicochemical properties of intermediate compounds is not merely academic—it is a cornerstone of process safety, reaction optimization, and ultimately, the economic viability of synthesizing active pharmaceutical ingredients (APIs). 1-(3-Bromopropoxy)-4-fluorobenzene, a halogenated aromatic ether, represents a class of building blocks whose thermodynamic stability and reactivity are of paramount importance. This guide provides a comprehensive exploration of the thermochemical properties of this compound, offering both a summary of known data and a practical framework for determining its key energetic parameters. As a Senior Application Scientist, the narrative herein is crafted to bridge theoretical concepts with actionable experimental and computational protocols, ensuring scientific integrity and practical applicability.
Compound Profile: this compound
This compound (C₉H₁₀BrFO) is a bifunctional organic molecule featuring a fluorinated benzene ring linked via a propoxy spacer to a reactive bromine atom.[1][2] This structure makes it a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules where the fluorophenyl group can modulate metabolic stability and the bromopropoxy chain allows for facile nucleophilic substitution reactions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrFO | PubChem[1] |
| Molecular Weight | 233.08 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1129-78-8 | ChemicalBook |
| Boiling Point | 155 °C (at 12 mmHg) | ChemicalBook |
| Density | 1.422 g/cm³ | ChemicalBook[3] |
While basic physical properties are documented, a critical gap exists in the publicly available literature regarding its core thermochemical properties, such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp). These parameters are essential for conducting hazard assessments of chemical processes (e.g., predicting exothermic runaway reactions) and for optimizing reaction conditions to maximize yield and minimize byproducts.
Synthesis and Spectroscopic Characterization
The synthesis of this compound typically involves the Williamson ether synthesis, reacting 4-fluorophenol with 1,3-dibromopropane in the presence of a base. This is a standard and well-established synthetic route for aryl ethers.
Spectroscopic characterization is crucial for confirming the identity and purity of the synthesized compound before undertaking any thermochemical measurements. Standard techniques would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups, such as the C-O-C ether linkage and the C-Br and C-F bonds.
Experimental Determination of Thermochemical Properties: A Practical Guide
Given the absence of published experimental thermochemical data, this section outlines the authoritative methodologies that would be employed to determine these values.
Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation is arguably the most critical thermochemical parameter. For an organic compound like this compound, rotating-bomb combustion calorimetry is the gold standard for its determination.
Causality Behind Experimental Choices:
A constant-volume calorimeter, specifically a bomb calorimeter, is used for combustion reactions as it can withstand the high pressures generated.[4][5] The "rotating" aspect is crucial for halogen-containing compounds to ensure that the combustion products (in this case, hydrofluoric and hydrobromic acids) are homogeneously dissolved in the bomb solution, leading to a well-defined final state. Benzoic acid is a common calibrant because it is a crystalline solid of high purity and its heat of combustion is well-established.[5]
Experimental Workflow for Combustion Calorimetry:
Caption: Workflow for determining the enthalpy of formation using rotating-bomb calorimetry.
Step-by-Step Protocol:
-
Calibration: The heat capacity of the calorimeter (C_cal) is determined by combusting a certified standard, typically benzoic acid.
-
Sample Preparation: A sample of this compound of high purity is accurately weighed (to ±0.0001 g) and placed in the crucible.
-
Bomb Preparation: A known volume of distilled water is added to the bomb to dissolve the resulting acids. The bomb is then sealed and flushed with oxygen to remove atmospheric nitrogen, and finally charged with oxygen to a pressure of approximately 30 atm.
-
Combustion: The bomb is placed in the calorimeter, and the system is allowed to reach thermal equilibrium. The sample is then ignited.
-
Temperature Monitoring: The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Analysis of Products: The contents of the bomb are analyzed to determine the concentrations of hydrofluoric and hydrobromic acids, as well as any nitric acid formed.
-
Calculations: The energy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. This value is then corrected to standard conditions to obtain the standard internal energy of combustion (ΔcU°). The standard enthalpy of combustion (ΔcH°) is then calculated using the relationship ΔH = ΔU + Δn(g)RT. Finally, the standard enthalpy of formation (ΔfH°) is calculated using the known enthalpies of formation of the products.
Computational Thermochemistry: A Powerful Predictive Tool
In the absence of experimental data, or as a complementary approach, computational chemistry provides a robust framework for predicting thermochemical properties. Density functional theory (DFT) and composite methods like G3 and G4 are widely used for this purpose.
Causality Behind Method Selection:
Computational methods for thermochemistry often rely on calculating the electronic energy of a molecule and then applying statistical mechanics to determine thermodynamic properties.[6][7] The choice of method involves a trade-off between accuracy and computational cost. DFT methods like B3LYP offer a good balance for molecules of this size, while higher-level composite methods can provide even greater accuracy. The inclusion of bromine and fluorine necessitates the use of basis sets that can adequately describe these heavier elements with their larger number of electrons.
Computational Workflow:
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Methodological & Application
Application Notes and Protocols: The Strategic Use of 1-(3-Bromopropoxy)-4-fluorobenzene in Modern Cross-Coupling Reactions
Introduction: A Versatile Building Block for Complex Molecule Synthesis
In the landscape of modern synthetic and medicinal chemistry, the demand for structurally diverse and functionally complex molecules is ever-increasing. Central to meeting this demand is the strategic use of bifunctional building blocks in robust and versatile chemical transformations. 1-(3-Bromopropoxy)-4-fluorobenzene emerges as a preeminent example of such a scaffold. This compound features two distinct reactive moieties: a terminal primary alkyl bromide on a propoxy linker, which is highly amenable to a variety of cross-coupling reactions, and a fluorinated aromatic ring.
The fluorobenzene group can significantly influence the physicochemical properties of a final molecule, such as lipophilicity and metabolic stability, making it a valuable feature in drug design.[1] The propoxy chain provides spatial separation and conformational flexibility between the aromatic ring and the coupling site. The primary alkyl bromide serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through transition-metal catalysis.[2]
This guide provides an in-depth analysis of the application of this compound in several cornerstone cross-coupling reactions, offering both mechanistic insights and detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties is paramount for its safe and effective use.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrFO | [3] |
| Molecular Weight | 233.08 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 1129-78-8 |
Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[4][5] This reaction is highly effective for coupling alkyl bromides with a wide array of primary and secondary amines.
Mechanistic Rationale
The catalytic cycle, a cornerstone of modern organometallic chemistry, proceeds through a sequence of well-defined steps.[6] It begins with the active Pd(0) catalyst undergoing oxidative addition into the C-Br bond of this compound to form a Pd(II) complex. Subsequent coordination of the amine and deprotonation by a base generates a palladium amido complex. The final, product-forming step is reductive elimination, which creates the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[2][6] The choice of ligand is critical, with bulky, electron-rich phosphine ligands being essential for stabilizing the palladium center and promoting the key reductive elimination step.[4]
Caption: Fig 1. Catalytic cycle for Buchwald-Hartwig amination.
Protocol: Synthesis of N-Aryl-(3-(4-fluorophenoxy)propyl)amine
This protocol provides a general method for the coupling of this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and Sodium tert-butoxide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add the amine to the flask, followed by this compound.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Conditions |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, RuPhos, SPhos |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80-120 °C |
Suzuki-Miyaura Coupling: Architecting C-C Bonds
The Suzuki-Miyaura reaction is a Nobel Prize-winning method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[7] While classically applied to sp²-hybridized halides, advancements have extended its utility to sp³-hybridized electrophiles like this compound.
Mechanistic Rationale
The Suzuki reaction's mechanism is a well-elucidated catalytic cycle.[8] It initiates with the oxidative addition of the alkyl bromide to a Pd(0) complex. The resulting organopalladium(II) species then undergoes transmetalation with a boronic acid or ester, which is activated by a base.[9] This key step transfers the organic group from boron to palladium. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[7] The choice of base is crucial for activating the boronic acid and facilitating the transmetalation step.[9]
Caption: Fig 2. Catalytic cycle for Suzuki-Miyaura coupling.
Protocol: Synthesis of 1-Aryl-3-(4-fluorophenoxy)propane
This protocol outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or Arylboronic acid pinacol ester (1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0), 0.05 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Solvent mixture: Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, and potassium carbonate.
-
Add the dioxane/water solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
-
Fit the flask with a reflux condenser and heat the reaction to 90-100 °C.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 6-18 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue via silica gel column chromatography to yield the desired product.
| Parameter | Recommended Conditions |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ |
| Ligand | SPhos, P(tBu)₃, PCy₃ |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF |
| Temperature | Room Temp to 110 °C |
Heck Reaction: C-C Bond Formation with Alkenes
The Mizoroki-Heck reaction is a palladium-catalyzed method to form a substituted alkene by coupling an organohalide with an alkene.[10][11] While typically used with aryl or vinyl halides, its application can be extended to activated alkyl halides. The C-Br bond in this compound, being on a primary carbon, can participate in Heck-type couplings, particularly with electron-deficient alkenes.
Mechanistic Rationale
The accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[12] It starts with the oxidative addition of the alkyl bromide to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the alkene. This is followed by a migratory insertion (syn-carbopalladation) of the alkyl group onto the alkene, forming a new C-C bond and a σ-alkyl-Pd(II) complex.[10] A subsequent β-hydride elimination step forms the product alkene and a hydrido-palladium complex. Finally, reductive elimination, facilitated by a base, regenerates the Pd(0) catalyst.[12]
Caption: Fig 3. General workflow for cross-coupling experiments.
Protocol: Synthesis of a Substituted Alkene
This protocol provides a general framework for a Heck coupling reaction with an acrylate as the alkene partner.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., methyl acrylate, 1.5 equiv)
-
Pd(OAc)₂ (Palladium(II) acetate, 0.05 equiv)
-
P(o-tol)₃ (Tri(o-tolyl)phosphine, 0.10 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous DMF or Acetonitrile
Procedure:
-
Charge a Schlenk tube with Pd(OAc)₂ and P(o-tol)₃ under an inert atmosphere.
-
Add anhydrous solvent (DMF or acetonitrile), followed by triethylamine.
-
Add the alkene coupling partner, followed by this compound.
-
Seal the tube and heat to 80-120 °C.
-
Monitor the reaction for the consumption of the starting material.
-
Upon completion, cool the mixture, dilute with water, and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
-
Filter and concentrate the solution. Purify the crude product by silica gel chromatography.
| Parameter | Recommended Conditions |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Ligand | PPh₃, P(o-tol)₃, P(furyl)₃ |
| Base | Et₃N, K₂CO₃, NaOAc |
| Solvent | DMF, DMAc, Acetonitrile |
| Temperature | 80-140 °C |
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block for the synthesis of complex organic molecules. Its bifunctional nature allows for the reliable introduction of a fluorinated aryl ether moiety into a target structure via robust, palladium-catalyzed cross-coupling reactions at the alkyl bromide terminus. The protocols and mechanistic discussions provided herein for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reactions serve as a comprehensive guide for researchers. By understanding the underlying principles and optimizing the key experimental parameters, scientists can effectively leverage this reagent to accelerate the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials.
References
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Tobisu, M., & Chatani, N. (2015). Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Accounts of Chemical Research, 48(6). [Link][13][14]
-
Lin, B., & Liu, P. (2015). Mechanism of Ni-Catalyzed Selective C-O Bond Activation in Cross-Coupling of Aryl Esters. Organometallics. [Link][15][16]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][3]
-
Cresswell, A. J., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6560–6565. [Link][1]
-
Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 50(28), 6328-6361. [Link][17]
-
Tasker, S. Z., Stan, E. A., & Jamison, T. F. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Catalysis Science & Technology, 10(19), 6296-6320. [Link][18]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link][11]
-
J&K Scientific LLC. (2021). Heck Reaction. Retrieved from [Link][12]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link][6]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][4]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link][5]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link][7]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][9]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][8]
-
Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
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Application Notes & Protocols for the Synthesis of Derivatives from 1-(3-Bromopropoxy)-4-fluorobenzene
An in-depth guide to the synthesis of novel chemical entities from 1-(3-Bromopropoxy)-4-fluorobenzene, tailored for researchers in synthetic and medicinal chemistry.
Abstract
This compound is a versatile bifunctional chemical scaffold of significant interest in drug discovery and materials science. Its architecture, featuring a reactive primary alkyl bromide and a fluorinated aromatic ring connected by a flexible ether linkage, presents multiple avenues for synthetic modification. The fluorophenyl moiety is a well-established pharmacophore that can enhance metabolic stability and binding affinity, while the bromopropoxy chain serves as an ideal electrophilic handle for introducing a wide array of functional groups. This document provides a comprehensive guide to the synthesis of derivatives from this starting material, focusing on the most robust and high-yielding transformations. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and offer expert insights into experimental design and troubleshooting.
Physicochemical Properties and Safety Information
Prior to any experimental work, a thorough understanding of the reagent's properties and hazards is paramount. This compound is a corrosive and irritating compound that requires careful handling.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀BrFO |
| Molecular Weight | 233.08 g/mol [1] |
| CAS Number | 1129-78-8[1] |
| Appearance | (Varies) Typically a liquid |
| IUPAC Name | This compound[1] |
GHS Hazard Statement
This chemical is classified as hazardous.[2] Key GHS hazard statements include:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[2]
-
Store in a tightly closed container in a cool, dry place.[2]
Synthetic Strategies & Mechanistic Overview
The reactivity of this compound is dominated by the primary alkyl bromide, which is highly susceptible to nucleophilic attack. Modifications to the aromatic ring are more challenging but achievable under specific conditions.
Caption: General workflow for the synthesis and isolation of derivatives.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Solvent and Reagents: Add anhydrous acetonitrile (ACN) or dimethylformamide (DMF) as the solvent. Add potassium carbonate (K₂CO₃, 2.0 eq) as an acid scavenger, followed by piperidine (1.2 eq).
-
Reaction Conditions: Place the flask under an inert atmosphere (N₂ or Argon). Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is consumed (typically 6-12 hours).
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Table 2: Reagent Quantities for Protocol 1 (10 mmol scale)
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 233.08 | 10.0 | 1.0 | 2.33 g |
| Piperidine | 85.15 | 12.0 | 1.2 | 1.02 g (1.18 mL) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.0 | 2.76 g |
| Acetonitrile (ACN) | - | - | - | 50 mL |
Protocol 2: Synthesis of 1-(3-(4-Methoxyphenoxy)propoxy)-4-fluorobenzene
This protocol demonstrates a Williamson ether synthesis to form a diaryl ether derivative.
Step-by-Step Methodology:
-
Reagent Preparation: To a round-bottom flask, add 4-methoxyphenol (1.1 eq) and anhydrous dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the mixture. Stir for 15-20 minutes at room temperature to form the phenoxide.
-
Electrophile Addition: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction to 90 °C and stir under an inert atmosphere.
-
Monitoring & Work-up: Monitor by TLC. Upon completion, cool the reaction, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification & Characterization: Dry, concentrate, and purify the crude product by flash column chromatography. Confirm the structure by NMR and MS.
Table 3: Reagent Quantities for Protocol 2 (5 mmol scale)
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass |
| This compound | 233.08 | 5.0 | 1.0 | 1.17 g |
| 4-Methoxyphenol | 124.14 | 5.5 | 1.1 | 0.68 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.0 | 2.0 | 1.38 g |
| Dimethylformamide (DMF) | - | - | - | 25 mL |
Troubleshooting and Expert Insights
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient temperature; Poor quality reagents; Ineffective base. | Increase temperature slightly (e.g., to 90-100 °C). Ensure reagents are pure and solvent is anhydrous. Consider a stronger base like cesium carbonate (Cs₂CO₃) for less reactive nucleophiles. |
| Formation of Side Products | Elimination (E2) reaction forming an alkene; Dialkylation of primary amines. | Use a less hindered base and milder temperatures to minimize elimination. Use a larger excess of the primary amine nucleophile to favor mono-alkylation. |
| Difficult Purification | Product and starting material have similar polarity; Amine products streaking on silica gel. | Optimize the eluent system for column chromatography. For basic amine products, consider adding 1% triethylamine (Et₃N) to the eluent to prevent streaking on the silica column. |
Conclusion
This compound stands out as a highly valuable and adaptable starting material for chemical synthesis. The protocols and strategies outlined in this guide demonstrate the straightforward access it provides to a wide range of derivatives, primarily through robust SN2 reactions at the propyl chain. By leveraging these reliable transformations, researchers can efficiently generate novel molecules for applications in medicinal chemistry, agrochemicals, and materials science, making this scaffold a powerful tool in the synthetic chemist's arsenal.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Jouffroy, M., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Retrieved from [Link]
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Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Thermo Fisher Scientific. (2013). Safety Data Sheet: 1-Bromo-4-fluorobenzene. Retrieved from [Link]
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Estevez, L., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Lee, S. M., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Advances. Retrieved from [Link]
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OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry. Retrieved from [Link]
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Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]
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OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Retrieved from [Link]
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Application Notes & Protocols: 1-(3-Bromopropoxy)-4-fluorobenzene in the Synthesis of Fluorinated Compounds
Introduction: The Strategic Role of Fluorine and the Utility of a Key Synthon
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2][3][4] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and physicochemical profile.[4] Strategic fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[4] Consequently, a significant percentage of commercial pharmaceuticals and agrochemicals contain at least one fluorine atom.[3]
1-(3-Bromopropoxy)-4-fluorobenzene has emerged as a highly valuable and versatile building block for the precise installation of the 4-fluorophenoxypropyl moiety. This structural motif is prevalent in a variety of biologically active compounds, including Selective Estrogen Receptor Modulators (SERMs), which are critical in the treatment and prevention of breast cancer and osteoporosis.[5][6][7][8] This guide provides an in-depth look at the properties, applications, and detailed protocols for utilizing this compound in key synthetic transformations.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | This compound | [9] |
| Synonyms | 3-(4-Fluorophenoxy)propyl bromide, 3-bromopropyl 4-fluorophenyl ether | [9] |
| CAS Number | 1129-78-8 | [9][10] |
| Molecular Formula | C₉H₁₀BrFO | [9] |
| Molecular Weight | 233.08 g/mol | [9] |
| Appearance | Colorless oil or solid | [11] |
Safety and Handling:
This compound is classified as hazardous and requires careful handling in a well-ventilated fume hood.[9][10] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.
GHS Hazard Statements: [9]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
First aid measures include rinsing eyes immediately with plenty of water, washing skin with soap and water, and moving to fresh air in case of inhalation.[10] Contaminated clothing should be removed and washed before reuse.[10] For disposal, the material should be sent to a licensed chemical destruction plant.[12]
Core Synthetic Application: Nucleophilic Substitution Reactions
The primary utility of this compound lies in its role as an electrophile in Sₙ2 reactions. The terminal propyl bromide provides a reactive site for nucleophilic attack, while the 4-fluorophenyl group remains intact, allowing for the efficient construction of more complex molecules.
Application 1: Synthesis of Aryl Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for preparing ethers.[13][14][15] In this context, it is used to couple this compound with various phenolic compounds.
Causality and Mechanistic Insight: The reaction proceeds via an Sₙ2 mechanism.[13][15] A base is required to deprotonate the phenol, generating a more nucleophilic phenoxide ion. This phenoxide then attacks the primary carbon atom bearing the bromine, displacing the bromide leaving group in a single, concerted step.[13] The use of a primary alkyl halide is crucial; secondary or tertiary halides would favor a competing E2 elimination pathway, leading to the formation of alkenes.[15][16] Polar aprotic solvents like DMF or acetonitrile are preferred as they solvate the cation of the base while leaving the nucleophilic anion relatively free, thus accelerating the Sₙ2 reaction.[14][15]
Caption: Sₙ2 mechanism for Williamson ether synthesis.
Protocol: General Procedure for O-Alkylation of Phenols
This protocol describes a general method for the synthesis of diaryl ethers using 4-methoxyphenol as a representative nucleophile.
-
Materials:
-
4-Methoxyphenol
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes to facilitate the formation of the phenoxide.
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[17]
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with 5% NaOH solution (to remove unreacted phenol), water, and brine.[17]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
-
Caption: Workflow for O-Alkylation of phenols.
Application 2: Synthesis of Fluorinated Amines
The reagent readily reacts with primary and secondary amines to form the corresponding N-alkylated products. These fluorinated amines are valuable intermediates in drug discovery.[18]
Causality and Mechanistic Insight: Similar to the Williamson ether synthesis, this is an Sₙ2 reaction where the amine acts as the nucleophile.[19] The reaction of a primary amine can potentially lead to over-alkylation, forming a tertiary amine and even a quaternary ammonium salt. To favor the formation of the secondary amine, a large excess of the primary amine is often used. This ensures that the electrophile is more likely to encounter a molecule of the starting amine rather than the mono-alkylated product. Alternatively, protecting group strategies or specialized methods like the Gabriel synthesis can be employed for controlled mono-alkylation.[19]
Protocol: General Procedure for N-Alkylation of Amines
This protocol outlines a general procedure using benzylamine as a representative nucleophile.
-
Materials:
-
Benzylamine
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
-
Procedure:
-
In a sealed tube, dissolve benzylamine (2.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile.
-
Add this compound (1.0 eq) to the solution.
-
Seal the tube and heat the mixture to 70 °C overnight.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography to yield the desired secondary amine.
-
Caption: Workflow for N-Alkylation of amines.
Conclusion
This compound is a powerful and efficient reagent for introducing the 4-fluorophenoxypropyl group into a wide range of molecules. Its reactivity in Sₙ2 displacement reactions with phenols and amines is predictable and high-yielding, making it an indispensable tool for researchers in medicinal chemistry and drug development. The protocols outlined here provide a solid foundation for its application in the synthesis of novel fluorinated compounds with potential biological activity. Adherence to proper safety protocols is paramount for the successful and safe execution of these synthetic transformations.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 260004, this compound. Retrieved from [Link]
-
Grese, T. A., et al. (2001). Photochemical Synthesis of N-arylbenzophenanthridine Selective Estrogen Receptor Modulators (Serms). Journal of Medicinal Chemistry, 44(15), 2857-60. Retrieved from [Link]
-
Macquarie University Research PURE (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Retrieved from [Link]
- Singh, R. P., et al. (2014). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Research and Development in Pharmacy and Life Sciences, 3(4), 1035-1039.
-
MDPI (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3586. Retrieved from [Link]
-
S-cool (Date not available). Phenols. Retrieved from [Link]
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Wikipedia (2023). Williamson ether synthesis. Retrieved from [Link]
-
Bolton, J. L., & Thatcher, G. R. (2008). Bioactivation of Selective Estrogen Receptor Modulators (SERMs). Advanced Drug Delivery Reviews, 60(12), 1337–1347. Retrieved from [Link]
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Chem-Station (2014). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate (2010). ChemInform Abstract: Photochemical Synthesis of N-Arylbenzophenanthridine Selective Estrogen Receptor Modulators (SERMs). Retrieved from [Link]
-
Chemistry Stack Exchange (2017). Product of Williamson Synthesis. Retrieved from [Link]
-
J&K Scientific LLC (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Awuah, S. G., & You, Y. (2012). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. RSC Advances, 2(30), 11175-11188. Retrieved from [Link]
-
Chegg (Date not available). Solved: 1. Write a mechanism for the Williamson ether synthesis... Retrieved from [Link]
-
ResearchGate (2007). Synthesis of 3-bromo-4-fluoronitrobenzene. Retrieved from [Link]
-
ResearchGate (2014). The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
ResearchGate (2014). [Pd(pp3S4)(dba)] catalyzed reaction of bromobenzene with phenols. Retrieved from [Link]
-
Tlili, A. (2019). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 52(4), 949–959. Retrieved from [Link]
-
Lewis, J. S., & Jordan, V. C. (2005). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. Anticancer Agents in Medicinal Chemistry, 5(4), 309-326. Retrieved from [Link]
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Chemguide (Date not available). Ring reactions of phenol. Retrieved from [Link]
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National Center for Biotechnology Information (2008). 1-(3-Bromopropoxy)-4-chlorobenzene. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2422. Retrieved from [Link]
-
Khan Academy (2022). Bromination of Phenols. Retrieved from [Link]
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Leah4sci (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. Retrieved from [Link]
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Organic Chemistry Basics (2021). Bromination of phenol. Retrieved from [Link]
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Application of 1-(3-Bromopropoxy)-4-fluorobenzene in the Synthesis of Novel Agrochemicals
Introduction: The Strategic Role of the 4-Fluorophenoxypropyl Moiety in Modern Fungicide Design
In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and robust resistance management, the strategic incorporation of specific structural motifs is paramount. The 4-fluorophenoxypropyl group, introduced via intermediates such as 1-(3-Bromopropoxy)-4-fluorobenzene , has emerged as a significant pharmacophore in the design of modern fungicides. The presence of a fluorine atom on the phenyl ring can substantially increase the metabolic stability of the molecule by blocking sites susceptible to oxidative degradation by cytochrome P450 enzymes in fungi and plants. Furthermore, the ether linkage and the propyl chain provide optimal flexibility and lipophilicity, facilitating transport to the target site within the fungal pathogen.
This technical guide provides a comprehensive overview of the application of this compound in the synthesis of a novel pyrazole-based potential fungicide. The protocols detailed herein are designed to be self-validating and are grounded in established chemical principles, offering researchers and drug development professionals a practical framework for the synthesis and exploration of new agrochemical entities.
Core Application: Synthesis of a Novel Pyrazole Fungicide Candidate
The primary application of this compound in agrochemical synthesis is as an alkylating agent to introduce the 4-fluorophenoxypropyl moiety onto a core heterocyclic scaffold. Pyrazole-based fungicides, such as those belonging to the succinate dehydrogenase inhibitor (SDHI) class, are a major focus of modern agrochemical research due to their broad-spectrum activity. The following section details the synthesis of a novel candidate fungicide, 1-((4-fluorophenoxy)propyl)-3-(difluoromethyl)-1H-pyrazole , a molecule designed to integrate the beneficial properties of the 4-fluorophenoxypropyl group with a proven fungicidal core.
Synthetic Pathway Overview
The synthetic strategy hinges on a classical nucleophilic substitution reaction, specifically the N-alkylation of a pyrazole derivative with this compound. This reaction is a robust and well-established method for the formation of N-C bonds in heterocyclic systems.
Caption: Synthetic pathway for the N-alkylation of 3-(difluoromethyl)-1H-pyrazole.
Experimental Protocol: Synthesis of 1-((4-fluorophenoxy)propyl)-3-(difluoromethyl)-1H-pyrazole
This protocol provides a detailed, step-by-step methodology for the synthesis of the target compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Equivalents |
| 3-(difluoromethyl)-1H-pyrazole | 1621-91-6 | 120.08 | 1.0 |
| This compound | 1129-78-8 | 233.08 | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 1.5 |
| Acetonitrile (CH₃CN), anhydrous | 75-05-8 | 41.05 | - |
| Ethyl acetate | 141-78-6 | 88.11 | - |
| Brine (saturated NaCl solution) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - |
Procedure
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-(difluoromethyl)-1H-pyrazole (1.20 g, 10.0 mmol), anhydrous potassium carbonate (2.07 g, 15.0 mmol), and anhydrous acetonitrile (100 mL).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. To this mixture, add this compound (2.56 g, 11.0 mmol) dropwise via a syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting pyrazole), cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with ethyl acetate (2 x 20 mL).
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate (starting with 9:1 and gradually increasing the polarity) to afford the pure 1-((4-fluorophenoxy)propyl)-3-(difluoromethyl)-1H-pyrazole as a colorless to pale yellow oil.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis and purification.
Expected Results
| Parameter | Expected Value |
| Yield | 80-90% |
| Purity (NMR) | >95% |
| Appearance | Colorless to pale yellow oil |
Causality Behind Experimental Choices
-
Choice of Base (K₂CO₃): Potassium carbonate is a moderately strong, non-nucleophilic base that is effective in deprotonating the pyrazole nitrogen, making it nucleophilic for the subsequent alkylation. Its insolubility in acetonitrile necessitates a heterogeneous reaction, but it is easily removed by filtration. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.
-
Choice of Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants (with the exception of the base) and facilitates the SN2 reaction. Its relatively high boiling point allows for the reaction to be conducted at an elevated temperature, thereby increasing the reaction rate.
-
Reaction Temperature (Reflux): Heating the reaction to reflux provides the necessary activation energy for the N-alkylation to proceed at a reasonable rate.
-
Molar Equivalents: A slight excess of the alkylating agent (1.1 equivalents) is used to ensure the complete consumption of the more valuable pyrazole starting material. An excess of the base (1.5 equivalents) is used to drive the deprotonation equilibrium and neutralize the HBr byproduct formed during the reaction.
Potential Mode of Action and Significance
The synthesized compound, 1-((4-fluorophenoxy)propyl)-3-(difluoromethyl)-1H-pyrazole , incorporates structural features common to highly effective fungicides. The difluoromethylpyrazole moiety is a key component of several succinate dehydrogenase inhibitor (SDHI) fungicides. SDHIs act by inhibiting complex II in the mitochondrial respiratory chain, which is crucial for fungal respiration and energy production. The 4-fluorophenoxypropyl group, as previously discussed, enhances the molecule's pharmacokinetic properties. It is hypothesized that this novel compound will exhibit a similar mode of action, targeting the succinate dehydrogenase enzyme in a broad range of fungal pathogens.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The protocol detailed in this application note provides a robust and efficient method for the incorporation of the 4-fluorophenoxypropyl moiety onto a pyrazole scaffold, yielding a promising new fungicide candidate. This approach can be adapted for the synthesis of a wide range of other heterocyclic derivatives, offering a powerful tool for researchers and scientists in the field of agrochemical discovery and development.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Zhang, Q., et al. (2012). Synthesis and fungicidal activity of difluoromethyl-1H-pyrazole-4-carboxamides. Chinese Journal of Pesticide Science, 14(3), 345-348.
- Begtrup, M., & Larsen, P. (1990). Alkylation, Acylation and Silylation of Azoles. Acta Chemica Scandinavica, 44, 1050-1057.
- Li, Z., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6279.
- Wang, H., et al. (2015). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)
Application Notes and Protocols for Reactions Involving 1-(3-Bromopropoxy)-4-fluorobenzene
Introduction: The Versatility of a Fluorinated Building Block
1-(3-Bromopropoxy)-4-fluorobenzene is a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a reactive bromopropyl ether chain and a fluorinated aromatic ring, makes it a versatile building block for the synthesis of a wide array of more complex molecules. The presence of the fluorine atom can enhance pharmacokinetic properties such as metabolic stability and membrane permeation in drug candidates.[1][2] This guide provides detailed experimental setups and protocols for key reactions involving this valuable intermediate, grounded in established chemical principles and supported by practical insights.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties and hazards is paramount for safe and effective experimentation.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrFO | [3] |
| Molecular Weight | 233.08 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | ~115-117 °C at 5 mmHg | |
| Density | ~1.45 g/cm³ |
Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[3][4][5] It may also cause respiratory irritation.[3][4][5] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][6] In case of fire, use carbon dioxide, dry chemical powder, or foam.[7]
Core Synthetic Applications and Detailed Protocols
The reactivity of this compound is dominated by the electrophilic nature of the carbon bearing the bromine atom, making it an excellent substrate for nucleophilic substitution reactions.
Williamson Ether Synthesis: Formation of Aryl and Alkyl Ethers
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[8] In this context, this compound serves as the electrophile, reacting with a deprotonated alcohol (alkoxide) or phenol (phenoxide) to form a new ether linkage. This reaction is fundamental in constructing the core of many pharmaceutical agents.
Causality of Experimental Choices:
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient for deprotonating phenols, which are more acidic than aliphatic alcohols.[9] For less acidic alcohols, a stronger base such as sodium hydride (NaH) may be necessary.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal as it solvates the cation of the base, leaving the anionic nucleophile more reactive, thus promoting the Sₙ2 mechanism.[8]
-
Temperature: Gentle heating is typically required to overcome the activation energy of the reaction without promoting side reactions like elimination.
Protocol 1: Synthesis of 1-(4-Fluorophenoxy)-3-(phenoxy)propane
This protocol details the reaction of this compound with phenol.
Reaction Scheme:
Caption: Williamson Ether Synthesis Workflow.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 233.08 | 2.33 g | 10 mmol | 1.0 |
| Phenol | 94.11 | 1.04 g | 11 mmol | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20 mmol | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 50 mL | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Brine (saturated NaCl solution) | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.33 g, 10 mmol), phenol (1.04 g, 11 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 50 mL of anhydrous DMF to the flask.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material spot indicates the completion of the reaction (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 1-(4-fluorophenoxy)-3-(phenoxy)propane.
-
N-Alkylation of Amines: Synthesis of Substituted Propylamines
The reaction of this compound with primary or secondary amines is a straightforward method for introducing a (4-fluorophenoxy)propyl moiety. This is a common strategy in the synthesis of pharmacologically active compounds.
Causality of Experimental Choices:
-
Base: An excess of the amine substrate can often serve as the base to neutralize the HBr formed during the reaction. Alternatively, a non-nucleophilic base like triethylamine (Et₃N) or potassium carbonate can be used to prevent the consumption of the valuable amine.
-
Solvent: A polar solvent such as acetonitrile or DMF is suitable. For lower boiling point amines, a sealed tube or a reaction under reflux with a condenser is necessary.
-
Over-alkylation: A potential side reaction is the further alkylation of the secondary amine product to form a tertiary amine or even a quaternary ammonium salt.[1][10] Using a slight excess of the primary amine can help to minimize this.
Protocol 2: Synthesis of 1-(3-(Piperidin-1-yl)propoxy)-4-fluorobenzene
This protocol describes the reaction with a secondary amine, piperidine.
Reaction Scheme:
Caption: N-Alkylation Workflow.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 233.08 | 2.33 g | 10 mmol | 1.0 |
| Piperidine | 85.15 | 1.02 g (1.18 mL) | 12 mmol | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15 mmol | 1.5 |
| Acetonitrile | - | 50 mL | - | - |
| Dichloromethane (DCM) | - | As needed | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a magnetic stir bar and a reflux condenser, combine this compound (2.33 g, 10 mmol) and potassium carbonate (2.07 g, 15 mmol) in 50 mL of acetonitrile.
-
Addition of Amine: Add piperidine (1.02 g, 12 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 82 °C) and stir for 3-5 hours.
-
Monitoring: Monitor the reaction by TLC (eluent: dichloromethane/methanol, 95:5).
-
Work-up:
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter and concentrate the organic solution.
-
The crude product can be purified by column chromatography on silica gel using a dichloromethane/methanol gradient to yield the pure tertiary amine.
-
In-Situ Reaction Monitoring: A Deeper Understanding of Reaction Dynamics
For process optimization and mechanistic studies, real-time monitoring of reactions is invaluable.[11][12] Techniques like Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed kinetic and structural information without the need for sampling.[13][14][15]
FTIR Spectroscopy:
-
Principle: In-situ FTIR with an attenuated total reflectance (ATR) probe allows for the continuous monitoring of the concentration of functional groups in the reaction mixture.[4][14]
-
Application: In the Williamson ether synthesis, one could monitor the disappearance of the O-H stretch of the phenol (around 3300 cm⁻¹) and the appearance of the C-O-C stretch of the ether product (around 1250-1000 cm⁻¹).[16][17]
NMR Spectroscopy:
-
Principle: Flow NMR or the use of NMR tubes for small-scale reactions allows for the tracking of specific proton or carbon signals of reactants, intermediates, and products over time.[13][18][19]
-
Application: For the N-alkylation reaction, the disappearance of the characteristic triplet of the -CH₂-Br protons in this compound (around 3.6 ppm) and the appearance of new signals corresponding to the alkylated amine product can be quantitatively monitored.[20]
Caption: General Workflow for In-Situ Reaction Monitoring.
Applications in Drug Discovery: The Synthesis of Vortioxetine
This compound is a key precursor in some synthetic routes towards vortioxetine, an antidepressant.[2][21][22][23] While various synthetic strategies exist, the core structure often involves the coupling of a fluorinated phenyl ether moiety with a piperazine ring. The protocols described in this guide provide the fundamental transformations that underpin such syntheses. For instance, a related compound, 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine, is a key intermediate in the synthesis of vortioxetine.[24] The alkylation of this piperazine derivative with an appropriate electrophile showcases the importance of the N-alkylation reaction.
Conclusion
This compound is a highly valuable and versatile building block. The experimental protocols provided herein for Williamson ether synthesis and N-alkylation represent robust and reproducible methods for its utilization in the synthesis of more complex molecules. The integration of in-situ analytical techniques can further enhance the understanding and optimization of these reactions, paving the way for more efficient and controlled synthetic processes in both academic and industrial research.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
-
Mettler Toledo. (n.d.). In-Situ FTIR and Raman Spectrometers. Retrieved from [Link]
- Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions.
- Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Antidepressant. Journal of Medicinal Chemistry, 54(9), 3206-3221.
- Chan, D. M. T., et al. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936.
-
S. D. Fine-Chem Ltd. (n.d.). 1-BROMO-4-FLUOROBENZENE. Retrieved from [Link]
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Wang, F., et al. (2014). Synthesis of Vortioxetine Hydrobromide. Chinese Journal of Pharmaceuticals, 45(4), 301-302.
- U.S. Patent No. US10227317B2. (2019).
-
Chemistry LibreTexts. (2019). 23.16: Synthesis of Amines by Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
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Application Note: 1-(3-Bromopropoxy)-4-fluorobenzene as a Versatile, Non-Cleavable Linker for Advanced Drug Discovery
Introduction
In the landscape of modern drug discovery, particularly in the development of multi-domain therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a spacer but a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] The chemical nature of the linker dictates stability, solubility, cell permeability, and the spatial orientation of connected moieties, all of which are pivotal for therapeutic efficacy.[3] This document provides a detailed technical guide on the application of 1-(3-bromopropoxy)-4-fluorobenzene, a bifunctional linker that offers a unique combination of stability, controlled reactivity, and beneficial physicochemical properties for the synthesis of complex therapeutic agents.
This linker is characterized by three key structural features: a stable aryl ether bond, a flexible three-carbon alkyl chain, and a terminal alkyl bromide for covalent conjugation. The inclusion of a para-fluorine atom on the phenyl ring is a deliberate design choice to leverage fluorine's unique properties in medicinal chemistry, such as enhancing metabolic stability and modulating lipophilicity.[4]
Physicochemical Properties and Rationale in Drug Design
The structure of this compound is optimized for utility as a non-cleavable linker. Unlike cleavable linkers that are designed to release a payload in response to specific physiological triggers (e.g., pH, enzymes, or reductive environments), non-cleavable linkers provide a stable connection that remains intact in vivo.[][6][7] This often results in improved plasma stability and a more predictable pharmacokinetic profile.[8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrFO | PubChem[9] |
| Molecular Weight | 233.08 g/mol | PubChem[9] |
| IUPAC Name | This compound | PubChem[9] |
| CAS Number | 1129-78-8 | PubChem[9] |
| XLogP3 | 3.1 | PubChem[9] |
| Hydrogen Bond Donor Count | 0 | PubChem[9] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[9] |
| Rotatable Bond Count | 4 | PubChem[9] |
The Aryl-Alkyl Ether Core: Stability and Spacing
The central aryl-alkyl ether linkage provides high chemical stability, resisting enzymatic and hydrolytic degradation in physiological environments. The propyl chain offers flexibility and a defined length, enabling the connected molecular fragments (e.g., a warhead and an E3 ligase ligand in a PROTAC) to adopt an optimal orientation for biological activity, such as the formation of a productive ternary complex.[2]
The Terminal Bromide: A Reliable Conjugation Handle
The primary alkyl bromide serves as a versatile electrophilic handle for conjugation. It readily undergoes nucleophilic substitution (S_N_2) reactions with a wide range of nucleophiles, including amines, thiols, and phenoxides. This allows for the straightforward attachment of the linker to various drug scaffolds, protein binders, or targeting moieties that bear these functional groups. The reactivity of the bromide is sufficient for efficient conjugation under mild conditions, yet stable enough for storage and handling.
The 4-Fluorophenyl Moiety: A Strategic Advantage
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[4][10] The para-fluoro substituent in this linker offers several key benefits:
-
Metabolic Stability: The C-F bond is exceptionally strong. Fluorine at the para position can block potential sites of cytochrome P450-mediated aromatic oxidation, thereby increasing the metabolic half-life of the resulting conjugate.
-
Modulation of Physicochemical Properties: Fluorine can increase lipophilicity, which may enhance membrane permeability and cell uptake.[4] This is particularly relevant for modalities like PROTACs that must cross the cell membrane to reach intracellular targets.[11]
-
Enhanced Binding Interactions: In some cases, fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with target proteins, potentially improving binding affinity.
Core Applications in Drug Discovery
The structure of this compound makes it an ideal candidate for constructing heterobifunctional molecules. Its primary application lies in the synthesis of PROTACs.
Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][12] The linker is a critical component that connects the target-binding warhead to the E3 ligase ligand.
The workflow below illustrates how this compound is used to synthesize a PROTAC.
Caption: PROTAC synthesis workflow using the linker.
In this scheme, the linker is first synthesized and then sequentially coupled to the two key binding moieties. The length and flexibility of the propyl chain are crucial for allowing the warhead and E3 ligand binder to engage their respective proteins simultaneously and effectively.[3]
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All reagents should be handled in accordance with their Safety Data Sheets (SDS).
Protocol 1: Synthesis of this compound
This procedure details the synthesis via a Williamson ether synthesis, a robust and high-yielding method for forming aryl ethers.[13]
Reaction Scheme:
Caption: Synthesis of the linker from 4-fluorophenol.
Materials & Reagents:
-
4-Fluorophenol
-
1,3-Dibromopropane (use in excess, e.g., 3-5 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorophenol (e.g., 5.0 g, 1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (2.5 eq) and anhydrous acetone (100 mL). Stir the suspension vigorously.
-
Rationale: Potassium carbonate is a mild base sufficient to deprotonate the phenol. Acetone is a suitable polar aprotic solvent with a convenient boiling point for reflux. An excess of 1,3-dibromopropane is used to minimize the formation of the bis-arylated byproduct.
-
Add 1,3-dibromopropane (3.0 eq) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Ethyl Acetate/Hexanes as eluent).
-
Workup: After the reaction is complete (disappearance of 4-fluorophenol), cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extraction: Dissolve the resulting residue in DCM (100 mL). Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Rationale: The NaHCO₃ wash removes any unreacted acidic 4-fluorophenol. The brine wash helps to break any emulsions and remove bulk water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10%) to afford this compound as a colorless oil.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Conjugation to a Primary Amine
This protocol describes the nucleophilic substitution reaction to attach the linker to a molecule containing a primary amine, a common functional group in drug scaffolds.
Reaction Scheme:
Caption: Conjugation of the linker to an amine.
Materials & Reagents:
-
This compound (1.0 eq)
-
Amine-containing substrate (R-NH₂) (1.0-1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Water and Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask or sealed vial, magnetic stirrer, heating block
Procedure:
-
Setup: To a clean, dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the amine-containing substrate (1.2 eq).
-
Dissolution: Dissolve the substrate in anhydrous DMF.
-
Reagent Addition: Add this compound (1.0 eq) followed by DIPEA (3.0 eq).
-
Rationale: DMF is a polar aprotic solvent that effectively solubilizes many organic molecules and facilitates S_N_2 reactions. DIPEA is a bulky, non-nucleophilic base used to scavenge the HBr byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.
-
Reaction: Seal the flask and heat the reaction mixture at 60 °C for 8-12 hours, or until TLC/LC-MS analysis indicates completion.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with EtOAc and wash extensively with water (3-5 times) to remove DMF. Follow with a brine wash.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography or preparative HPLC to obtain the final conjugate.
-
Characterization: Verify the identity and purity of the final product by LC-MS, High-Resolution Mass Spectrometry (HRMS), and NMR.
Safety and Handling
This compound should be handled with care. Based on GHS classifications for this and similar compounds, it is harmful if swallowed and causes skin and serious eye irritation.[9][14][15]
-
Handling: Use in a well-ventilated fume hood.
-
PPE: Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
This compound is a highly valuable, non-cleavable linker for modern drug discovery programs. Its robust aryl ether core, flexible alkyl spacer, and strategically placed fluorine atom provide a superior combination of stability, reactivity, and tunable physicochemical properties. The straightforward and reliable protocols for its synthesis and conjugation make it an accessible and powerful tool for researchers developing next-generation therapeutics such as PROTACs, allowing for the rational design of molecules with enhanced stability and optimized biological activity.
References
- BOC Sciences. (n.d.). What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?
- BenchChem. (n.d.). A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers in Drug Conjugate Design.
- BroadPharm. (2021, July 21). Cleavable vs. Non-Cleavable Linkers.
- ProteoGenix. (2021, July 26). Cleavable versus non-cleavable ADC linker chemistry.
- Biotech Informers. (2023, February 27). Cleavable Vs. Non-Cleavable Linkers in ADCs.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 260004, this compound.
- MedChemExpress. (n.d.). PROTAC Linkers.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15157497, 1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene.
- Zhang, M., et al. (2021). Research applications of “linkers” in small molecule drugs design in fragment-based. European Journal of Medicinal Chemistry.
- Sloman, D. L., et al. (2016). Alkyl Aryl Ether Bond Formation with PhenoFluor. Journal of the American Chemical Society.
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- Yang, Y., et al. (2019). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Controlled Release.
- ChemicalBook. (n.d.). 1-(3-BROMOPROPOXY)-4-BROMOBENZENE synthesis.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- Biopharma PEG. (n.d.). PROTAC Linkers.
- Al-Salim, N., & Sharma, A. (2024). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences.
- Sigma-Aldrich. (n.d.). 1-Bromo-4-fluorobenzene.
- MedChemExpress. (n.d.). ((3-Bromopropoxy)methyl)benzene | PROTAC Linker.
- Crysdot LLC. (n.d.). This compound.
- MedChemExpress. (n.d.). PROTACs.
- Wang, H., et al. (2008). 1-(3-Bromopropoxy)-4-chlorobenzene. Acta Crystallographica Section E.
- ResearchGate. (n.d.). Aryl Sulfate is a Useful Motif for Conjugating and Releasing Phenolic Molecules: SuFEx Click Chemistry Enables Discovery of OHPAS Linker. Request PDF.
- Kihlberg, J., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. ACS Medicinal Chemistry Letters.
- ResearchGate. (n.d.). Synthesis of 3-bromo-4-fluoronitrobenzene.
- Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene.
- The Royal Society of Chemistry. (2013). Synthesis of bromobenzene: 64.
- Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation).
- ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
- Iannicelli, M., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules.
- Um, I.-H., et al. (2014). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure. The Journal of Organic Chemistry.
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Application Notes & Protocols: The Strategic Use of 1-(3-Bromopropoxy)-4-fluorobenzene in the Development of Novel PET Imaging Agents
Part 1: Foundational Concepts in PET Tracer Development
Introduction to Positron Emission Tomography (PET) and Fluorine-18
Positron Emission Tomography (PET) is a powerful, non-invasive molecular imaging technique that provides quantitative, three-dimensional images of physiological, biochemical, and pharmacological processes within the human body.[1][2] This modality relies on the administration of radiotracers—biologically active molecules labeled with a positron-emitting radionuclide. Among the available radionuclides, Fluorine-18 (¹⁸F) is the most widely used for PET tracer synthesis.[3][4][5] Its favorable physical properties, including a manageable half-life of 109.8 minutes and low positron energy (0.635 MeV), allow for high-resolution imaging while providing sufficient time for complex synthesis, purification, and transport to imaging centers.[4][5]
The Role of Linkers and Prosthetic Groups in Modern Radiochemistry
The direct incorporation of [¹⁸F]fluoride into complex, heat-sensitive biomolecules is often challenging due to the harsh reaction conditions required.[6] To overcome this, radiochemists employ a "prosthetic group" or "linker" strategy. This involves pre-labeling a small, reactive molecule with ¹⁸F, which is then conjugated to the larger targeting molecule under milder conditions. This multi-step approach enhances the reliability and applicability of ¹⁸F-labeling to a wide array of peptides, antibodies, and small-molecule inhibitors.[7]
1-(3-Bromopropoxy)-4-fluorobenzene: A Key Tool for Synthesis and Validation
This compound is a bifunctional reagent of significant interest in this field. Its structure contains two key features:
-
A 3-bromopropoxy chain : This serves as a reactive alkylating agent, capable of forming stable ether or amine linkages with targeting molecules containing nucleophilic groups (e.g., phenols, amines).
-
A 4-fluorophenyl group : This is a stable, non-radioactive aromatic moiety.
While it may seem counterintuitive, the primary and most critical role of this compound in PET tracer development is not as a direct precursor to the radiolabeled agent itself. Instead, it is indispensable for the synthesis of the non-radioactive reference standard (also known as the "cold" or ¹⁹F compound). The creation of this standard is a non-negotiable step in the development of any new radiotracer. It is used to:
-
Establish the chemical identity of the final radiolabeled product.
-
Calibrate and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC).
-
Perform initial in vitro and in vivo pharmacological studies without the constraints of radioactivity.
The actual radiolabeling process involves creating a structurally analogous molecule where a leaving group on the propyl chain is displaced by nucleophilic [¹⁸F]fluoride. The following sections will detail this complete workflow, highlighting the distinct but complementary roles of the reference standard and the radiolabeling precursor.
Part 2: Application Workflow: Synthesis of a [¹⁸F]Fluoropropyl-Linked Neuroreceptor Imaging Agent
This section presents a representative workflow for developing a novel PET tracer targeting a neuroreceptor. We will use a generic targeting vector, designated "Target-OH" , which possesses a phenolic hydroxyl group amenable to alkylation.
Synthesis of the Non-Radioactive Reference Standard: [¹⁹F]Target-Tracer
Principle: The synthesis of the reference standard is the first critical step. It confirms the feasibility of the chemical coupling and provides the authentic material needed for analytical validation of the final radiotracer. Here, we use this compound to attach the complete, non-radioactive (4-fluorophenyl)propoxy linker to our targeting molecule via a Williamson ether synthesis.
Experimental Protocol:
-
To a solution of Target-OH (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.
-
Stir the mixture at room temperature for 20 minutes to deprotonate the phenol.
-
Add This compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure reference standard, (4-Fluorophenyl)propoxy-Target .
Typical Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DMF or Acetonitrile |
| Base | K₂CO₃, Cs₂CO₃ |
| Temperature | 60 - 90 °C |
| Reaction Time | 4 - 12 hours |
| Typical Yield | 65 - 85% |
Sources
- 1. hug.ch [hug.ch]
- 2. Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. psec.uchicago.edu [psec.uchicago.edu]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Purification techniques for 1-(3-Bromopropoxy)-4-fluorobenzene
Technical Support Center: 1-(3-Bromopropoxy)-4-fluorobenzene
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support guide for this compound (CAS: 1129-78-8). This document is designed for researchers, medicinal chemists, and process development professionals to provide expert insights and practical solutions for the purification of this versatile synthetic intermediate. We will address common challenges and frequently asked questions, moving beyond simple procedural lists to explain the underlying chemical principles that govern successful purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to designing a purification strategy for this compound.
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurity profile is dictated by the synthetic route. A common synthesis involves the Williamson ether synthesis, reacting 4-fluorophenol with 1,3-dibromopropane. Based on this, the primary impurities to anticipate are:
-
Unreacted Starting Materials: 4-fluorophenol and excess 1,3-dibromopropane.
-
Byproducts of Double Alkylation: 1,3-Bis(4-fluorophenoxy)propane.
-
Solvent and Base Residues: Residual reaction solvents (e.g., DMF, acetonitrile) and inorganic salts from the base used (e.g., potassium carbonate).[1][2]
Q2: What is the recommended primary purification technique for this compound?
A2: Given that this compound is a liquid at room temperature with a relatively high boiling point, silica gel column chromatography is the most effective and widely applicable purification method.[1][3] It excels at separating the target compound from both less polar impurities (like 1,3-dibromopropane) and more polar impurities (like 4-fluorophenol).
Q3: Can I use distillation for purification?
A3: While vacuum distillation is a viable technique for purifying liquids, it may be less effective for this specific compound if the boiling points of the key impurities are close to that of the product. For instance, separating it from structurally similar byproducts can be challenging. Distillation is most useful for removing non-volatile impurities (like inorganic salts or polymeric material) or highly volatile components (like residual solvents) before a more refined technique like chromatography. A patent for a similar compound, p-bromofluorobenzene, describes distillation as a final purification step.[4]
Q4: Is this compound stable during purification?
A4: Generally, aryl ethers and alkyl bromides are robust. However, prolonged exposure to high heat during distillation or highly acidic/basic conditions should be avoided. On silica gel, which is slightly acidic, the compound is typically stable. However, if you are working with a molecule that has particularly sensitive functional groups elsewhere, degradation is a possibility. Some studies on fluorobenzene derivatives indicate potential for degradation under specific biological or chemical conditions, though this is not a common issue in standard purification.[5][6][7]
Section 2: Purification Workflow Decision Guide
The choice of purification strategy depends on the initial purity of your crude material and the nature of the impurities. This decision tree illustrates a logical workflow for selecting the appropriate method.
Caption: Decision workflow for purifying this compound.
Section 3: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification process.
| Problem | Probable Cause(s) | Solution(s) & Scientific Rationale |
| Poor separation during column chromatography (overlapping fractions). | 1. Incorrect Solvent System: The mobile phase polarity is too high, causing all components to elute quickly, or too low, causing poor movement off the baseline. 2. Column Overloading: Too much crude material was loaded relative to the amount of stationary phase. 3. Poor Column Packing: The presence of cracks, bubbles, or channels in the silica bed leads to uneven solvent flow and band broadening.[8] | 1. Optimize with TLC: Develop a solvent system using Thin Layer Chromatography (TLC) that provides a target Rf value of ~0.3 for the desired product. This Rf ensures a good balance between retention and elution. A common starting point is a hexane/ethyl acetate gradient.[3] 2. Adhere to Loading Ratios: For silica gel, a typical crude product to silica ratio is 1:30 to 1:100 by weight. Exceeding this saturates the stationary phase, preventing effective separation. 3. Use Slurry Packing: Pack the column using a slurry of silica gel in the initial, least polar solvent. This method minimizes the risk of air bubbles and ensures a homogenous stationary phase for optimal separation. |
| The product elutes as an oil but won't solidify. | The compound, this compound, is a liquid at standard temperature and pressure. | This is the expected physical state. Do not attempt to force crystallization unless you are synthesizing a solid derivative. Verify purity using analytical techniques suitable for liquids, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[9] |
| After the column, TLC shows a pure spot, but NMR reveals residual solvent. | The solvent used for elution (e.g., ethyl acetate, dichloromethane) has been carried through with the product fractions. | Co-evaporate with a High-Vapor-Pressure Solvent: After rotary evaporation, add a small amount of a solvent like hexane or pentane and evaporate again. This helps to azeotropically remove traces of higher-boiling solvents. Dry Under High Vacuum: Place the sample on a high-vacuum line for several hours to remove the last traces of solvent. |
| The crude material contains a significant amount of baseline material on TLC. | This often indicates the presence of highly polar impurities, such as unreacted 4-fluorophenol, or polymeric byproducts. | Pre-purification with an Aqueous Wash: Before chromatography, dissolve the crude oil in a water-immiscible solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a dilute base (e.g., 1M NaOH) to extract the acidic 4-fluorophenol into the aqueous layer. Follow with a brine wash, dry the organic layer over anhydrous sodium sulfate, and then concentrate before loading onto the column.[1] This reduces the load on the silica gel and improves separation efficiency. |
| My purified product is yellow, but the literature reports it as colorless. | The color may be due to a persistent, non-polar impurity that co-elutes with your product or minor degradation. | Activated Charcoal Treatment: Dissolve the product in a suitable solvent, add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a plug of Celite® or a syringe filter to remove the charcoal. This is effective for removing colored impurities.[10] Re-chromatograph with a Shallower Gradient: If charcoal treatment fails, a second column using a very slow, shallow polarity gradient may be necessary to resolve the impurity from the product. |
Section 4: Detailed Experimental Protocol
Protocol: Flash Column Chromatography Purification
This protocol describes a standard procedure for purifying approximately 1-2 grams of crude this compound.
1. Preparation of the Mobile Phase and Stationary Phase:
-
Stationary Phase: Weigh 50 g of silica gel (60 Å, 230-400 mesh) into a beaker.
-
Mobile Phase Development: Using TLC, determine an appropriate solvent system. A good starting point is Hexane/Ethyl Acetate. Test various ratios (e.g., 98:2, 95:5, 90:10) to find a system where the product has an Rf of approximately 0.3. Let's assume a 95:5 Hexane:Ethyl Acetate system is optimal.
-
Prepare ~500 mL of 95:5 Hexane:EtOAc and ~500 mL of pure hexane (for packing).
2. Packing the Column:
-
Secure a glass chromatography column (e.g., 40 mm diameter) vertically to a stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~0.5 cm) of sand.
-
In the beaker, create a slurry of the 50 g of silica gel in ~150 mL of hexane.
-
Pour the slurry into the column. Use a funnel to prevent spillage. Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.[11]
-
Open the stopcock and drain the excess hexane, collecting it for reuse. Crucially, never let the solvent level drop below the top of the silica bed.
-
Add another thin layer of sand on top of the silica bed to prevent it from being disturbed during sample and solvent addition.
3. Sample Loading:
-
Dissolve the crude product (~1.5 g) in a minimal amount of dichloromethane or the eluting solvent (~2-3 mL).
-
Alternatively, for better resolution ("dry loading"), dissolve the crude product in a few mL of a volatile solvent, add ~3 g of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the column. If using the liquid method, use a pipette to add the solution dropwise down the inner wall of the column. If dry loading, carefully pour the powder onto the top layer of sand.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase (95:5 Hexane:EtOAc) to the column.
-
Apply gentle air pressure to the top of the column (flash chromatography) to achieve a solvent flow rate of about 2 inches/minute.[3]
-
Begin collecting fractions (e.g., 20 mL per test tube).
-
Monitor the elution process by spotting fractions onto TLC plates. A typical method is to spot every second or third fraction.[8]
-
Develop the TLC plates and visualize the spots (e.g., using a UV lamp).
5. Product Isolation:
-
Combine the fractions that contain the pure product (single spot at the correct Rf).
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the resulting oil under high vacuum for at least one hour to remove any residual solvent.
-
Obtain the final mass and calculate the yield. Confirm purity via NMR and/or GC analysis.
References
- BenchChem. (2025). The Strategic Application of 1-(3-Bromopropyl)-3-fluorobenzene as a Linker in Modern Drug Design. BenchChem Technical Documents.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- PubChemLite. (n.d.). This compound (C9H10BrFO).
- National Center for Biotechnology Information. (n.d.). This compound.
- University of California, Irvine, Department of Chemistry. (2010). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.
- Professor Dave Explains. (2020, January 10).
- Environmental Technology Transfer Network for Asia and the Pacific. (n.d.). III Analytical Methods.
- Aharon, E., et al. (1998). Process for the preparation of p-bromofluorobenzene. U.S.
- Organic Chemistry at SD Miramar College. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube.
- Chem355 Labbook-2020. (n.d.).
- ResearchGate. (n.d.). 8.
- BenchChem. (2025). A Comprehensive Technical Guide to 1-(3-Iodopropoxy)-4-methoxybenzene. BenchChem Technical Documents.
- ResearchGate. (2025). Synthesis of 3-bromo-4-fluoronitrobenzene.
- LookChem. (n.d.). Cas 1446701-52-5, methyl 3-(3-bromopropoxy)
- LookChem. (n.d.). methyl 3-(3-bromopropoxy)
- City University of New York, Baruch College. (n.d.).
- de Bont, J. A. M., et al. (n.d.). Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol.
- Winthrop University, Department of Chemistry. (n.d.).
- ResearchGate. (2025).
- ResearchGate. (2025).
- Strunk, T., & Engesser, K. H. (2012). Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100. Applied and Environmental Microbiology, 78(21), 7757-7765.
- ResearchGate. (2025).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]
- 5. Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. bohr.winthrop.edu [bohr.winthrop.edu]
Common side products in the synthesis of 1-(3-Bromopropoxy)-4-fluorobenzene
Prepared by the Office of Senior Application Scientists
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(3-Bromopropoxy)-4-fluorobenzene. It provides in-depth troubleshooting advice, mechanistic explanations for the formation of common side products, and optimized protocols to enhance yield and purity.
Overview of the Synthesis: A Williamson Ether Approach
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis.[1] This SN2 reaction involves the nucleophilic attack of a 4-fluorophenoxide ion on an electrophilic alkyl halide, in this case, 1,3-dibromopropane.[2] The reaction is typically performed by first deprotonating 4-fluorophenol with a suitable base to form the phenoxide, which then reacts with the dibromoalkane.[3]
While seemingly straightforward, this synthesis is prone to several competing reactions that can significantly impact the yield and purity of the desired product. Understanding and controlling these side reactions is critical for a successful outcome.
Caption: Primary reaction pathway for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Question 1: "My final product is contaminated with a significant amount of a higher boiling point, less polar impurity. What is it and how can I prevent it?"
Answer:
This is the most frequently encountered issue. The impurity is almost certainly 1,3-bis(4-fluorophenoxy)propane , the product of dialkylation.
-
Causality (The "Why"): The synthesis uses a bifunctional electrophile, 1,3-dibromopropane. After the first SN2 reaction forms the desired product, this compound, this product can act as an alkylating agent itself. A second molecule of 4-fluorophenoxide can then attack the terminal carbon of the propyl chain, displacing the second bromide and forming the symmetrical diether. This side reaction is favored when the concentration of the 4-fluorophenoxide nucleophile is high relative to the 1,3-dibromopropane.
Caption: Formation of the dialkylated side product.
-
Prevention & Optimization Strategies:
-
Stoichiometry Control: The most effective control method is to use a stoichiometric excess of 1,3-dibromopropane.[4] A molar ratio of 3 to 5 equivalents of 1,3-dibromopropane relative to 1 equivalent of 4-fluorophenol is recommended. This ensures that the phenoxide is more likely to encounter a molecule of the starting dibromide rather than the desired mono-ether product.
-
Slow Addition: If using a smaller excess of the dibromide is necessary, add the 4-fluorophenol/base mixture slowly to a solution of 1,3-dibromopropane. This maintains a low instantaneous concentration of the phenoxide, kinetically disfavoring the second alkylation.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The dialkylated product will be significantly less polar than the desired mono-alkylated product. Stop the reaction once the starting 4-fluorophenol is consumed to prevent further conversion to the side product.
-
Question 2: "My NMR spectrum shows signals consistent with my product, but also unexpected signals in the aromatic region and a phenolic -OH peak. What's happening?"
Answer:
This suggests the formation of a C-alkylated side product , likely 2-(3-bromopropyl)-4-fluorophenol .
-
Causality (The "Why"): The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the carbons ortho and para to the oxygen).[5] While O-alkylation is generally favored, C-alkylation can compete under certain conditions. Since the para position is blocked by fluorine, attack occurs at the ortho position.
-
Factors Influencing O- vs. C-Alkylation:
-
Solvent: This is a critical factor. Polar aprotic solvents like DMF, DMSO, or acetonitrile solvate the cation of the phenoxide salt, leaving a more reactive, "naked" oxygen anion.[6] This strongly favors O-alkylation. Protic solvents (like ethanol or water) can form hydrogen bonds with the oxygen atom, making it less nucleophilic and increasing the likelihood of C-alkylation.[7]
-
Counter-ion: The nature of the cation (e.g., Na⁺, K⁺, Cs⁺) can influence the ion pairing and, consequently, the O/C selectivity, though solvent choice generally has a more pronounced effect.
-
Caption: Competing O- and C-alkylation pathways for the 4-fluorophenoxide nucleophile.
-
Prevention & Optimization Strategies:
-
Solvent Choice: Use a polar aprotic solvent. N,N-Dimethylformamide (DMF) or acetonitrile are excellent choices for Williamson ether syntheses to maximize O-alkylation.[1][6]
-
Base Selection: For phenols, a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and effective, particularly in DMF or acetone.[5][8] Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions.[6]
-
Question 3: "My reaction yield is very low, and I've recovered a large amount of unreacted 4-fluorophenol."
Answer:
This issue points to incomplete deprotonation of the starting phenol or other reaction condition failures.
-
Causality (The "Why"): The SN2 reaction requires a potent nucleophile.[2] Neutral 4-fluorophenol is not nucleophilic enough to displace the bromide efficiently. An incomplete reaction occurs if the phenol is not fully converted to the much more nucleophilic phenoxide anion.
-
Troubleshooting Checklist:
-
Base Strength & Quality: Ensure the base is strong enough to deprotonate the phenol (pKa ≈ 10). Bases like K₂CO₃, NaOH, or NaH are suitable.[6] If using a hydride base, ensure it has not been deactivated by moisture.
-
Stoichiometry of Base: Use at least one full equivalent of the base relative to the 4-fluorophenol. Often, a slight excess (e.g., 1.2-1.5 equivalents) is used to drive the deprotonation to completion.[4]
-
Reaction Temperature: While higher temperatures can promote side reactions, the reaction may be too slow at room temperature. A moderate temperature of 50-80 °C is typical for this synthesis.[1]
-
Solvent Anhydrousness: If using water-sensitive bases like NaH, ensure the solvent is thoroughly dried. Water will quench the base and inhibit the formation of the nucleophile.
-
Summary of Key Species
| Compound Name | Role | Molar Mass ( g/mol ) | Key Identification Notes |
| This compound | Desired Product | 233.08[9] | Target signals in ¹H and ¹³C NMR. |
| 4-Fluorophenol | Starting Material | 112.10 | Phenolic -OH peak in ¹H NMR and IR. |
| 1,3-Dibromopropane | Starting Material | 201.89[10] | Can be difficult to remove; high density. |
| 1,3-bis(4-fluorophenoxy)propane | Side Product | 308.31 | Higher MW, less polar on TLC. |
| 2-(3-bromopropyl)-4-fluorophenol | Side Product | 233.08 | Isomer of the product; retains phenolic -OH. |
Optimized Experimental Protocol
This protocol is designed to minimize the formation of the dialkylated side product.
Caption: Optimized workflow for the synthesis and purification of the target compound.
1. Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (approx. 5-10 mL per gram of phenol).
2. Alkylation:
-
Add 1,3-dibromopropane (4.0 eq) to the stirring mixture.
-
Heat the reaction mixture to 60-70 °C using an oil bath.
3. Reaction Monitoring:
-
Monitor the disappearance of the 4-fluorophenol starting material using TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 4-8 hours.
4. Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (potassium carbonate and potassium bromide) and wash the solid with a small amount of ethyl acetate or ether.
-
Transfer the filtrate to a separatory funnel. Dilute with a significant volume of water.
-
Extract the aqueous phase three times with ethyl acetate or diethyl ether.
5. Washing:
-
Combine the organic extracts.
-
Wash with 1M NaOH solution to remove any unreacted 4-fluorophenol.
-
Wash with water, then with brine.
6. Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
The excess 1,3-dibromopropane can be removed by vacuum distillation if desired.
-
Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to isolate the pure this compound.
References
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). 1,3-Dibromopropane. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction conditions: i) 1,3-dibromopropane, K2CO3, acetone, reflux... [Image]. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2015). Preparation of 1,3-dibromopropane. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C9H10BrFO | CID 260004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,3-Dibromopropane - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing the Synthesis of 1-(3-Bromopropoxy)-4-fluorobenzene
Welcome to the technical support center for the synthesis of 1-(3-bromopropoxy)-4-fluorobenzene. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience. This resource is designed to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during this specific Williamson ether synthesis.
The synthesis of this compound is a classic SN2 reaction where the nucleophilic 4-fluorophenoxide anion displaces a bromide ion from the electrophile, 1,3-dibromopropane.[1][2] While straightforward in principle, optimizing this reaction for high yield and purity requires careful control over several parameters. This guide provides direct answers to common issues, explaining the causality behind each recommendation to empower you to make informed decisions in your experimental design.
Troubleshooting Guide
This section addresses specific problems you may encounter during the reaction or workup. Each entry details potential causes and provides a logical sequence of corrective actions.
Q1: My reaction yield is very low, or I've recovered mostly unreacted 4-fluorophenol. What went wrong?
Low conversion is a frequent issue and typically points to problems with nucleophile generation or reaction kinetics.
Possible Cause 1: Incomplete Deprotonation of 4-Fluorophenol The first step of the synthesis is the deprotonation of 4-fluorophenol to form the reactive phenoxide nucleophile. If the base is not strong enough or is of poor quality, this equilibrium will not favor the product, resulting in a low concentration of the active nucleophile.
-
Expert Recommendation: For aryl ethers, bases such as sodium hydride (NaH), potassium hydride (KH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly used.[3] While K₂CO₃ can work, stronger bases like NaH or KH ensure essentially irreversible deprotonation and often lead to higher yields.[4] Always use fresh, high-quality NaH; it can be deactivated by moisture over time.
Possible Cause 2: Inappropriate Solvent Choice The choice of solvent is critical for an SN2 reaction. The solvent must effectively dissolve the reactants while maximizing the nucleophilicity of the phenoxide.
-
Expert Recommendation: Use a polar aprotic solvent. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal.[2][5] These solvents solvate the counter-ion (e.g., Na⁺ or K⁺) but do not form a strong "solvent cage" around the phenoxide anion, leaving it "naked" and highly reactive.[6][7] Protic solvents, such as ethanol or water, will hydrogen-bond with the phenoxide, reducing its nucleophilicity and drastically slowing the reaction rate.[5]
Possible Cause 3: Insufficient Temperature or Reaction Time The reaction may be kinetically slow under your current conditions.
-
Expert Recommendation: A typical Williamson ether synthesis is conducted between 50-100 °C for 1-8 hours.[1][2] We recommend starting at 60-70 °C and monitoring the reaction by TLC or GC-MS. If the reaction is sluggish, the temperature can be increased. However, be aware that excessively high temperatures can promote side reactions.
Q2: My main product is contaminated with a significant amount of a higher molecular weight impurity. What is it and how do I prevent it?
This impurity is almost certainly 1,3-bis(4-fluorophenoxy)propane, a common byproduct in this reaction.
Cause: Dialkylation of 1,3-dibromopropane Both bromine atoms on 1,3-dibromopropane are susceptible to nucleophilic attack. If the concentration of the 4-fluorophenoxide is high relative to the 1,3-dibromopropane, a second substitution reaction can occur on the desired product, leading to the bis-ether byproduct.
-
Expert Recommendation: To favor mono-alkylation, use a significant molar excess of the dihaloalkane. This ensures that the phenoxide is more likely to encounter a molecule of 1,3-dibromopropane than a molecule of the desired product. A 3 to 5-fold molar excess of 1,3-dibromopropane is a good starting point. The unreacted excess can be removed during workup and purification.
Experimental Workflow for Minimizing Bis-Ether Formation
Caption: Workflow for selective mono-alkylation.
Q3: I am observing C-alkylation products in my analysis. How can this be avoided?
Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally favored, C-alkylation can become a competing pathway under certain conditions.
Cause: Solvent and Counter-ion Effects The selectivity between O- and C-alkylation is highly dependent on the reaction environment.
-
Expert Recommendation: As mentioned previously, polar aprotic solvents (DMF, DMSO) strongly favor O-alkylation.[5] These solvents effectively solvate the cation, leaving a highly reactive oxygen anion. In contrast, protic solvents can promote C-alkylation by forming hydrogen bonds with the oxygen atom, making it less nucleophilic and thereby increasing the relative reactivity of the carbon positions on the ring.[5]
Frequently Asked Questions (FAQs)
Q1: Which base is truly optimal for this synthesis?
The "optimal" base depends on a balance of reactivity, safety, cost, and laboratory capabilities.
| Base | Type | Relative Strength | Pros | Cons |
| NaH / KH | Strong, Non-nucleophilic | Very High | Drives reaction to completion; high yields.[3] | Moisture sensitive, flammable H₂ gas byproduct, requires anhydrous conditions. |
| K₂CO₃ / Cs₂CO₃ | Weak Base | Moderate | Easier to handle, less hazardous, suitable for industrial scale.[3] | Slower reaction, may not go to completion, requires higher temps. |
| NaOH / KOH (with PTC) | Strong Base | High | Inexpensive, effective with a Phase Transfer Catalyst (PTC).[1] | Requires a two-phase system and a catalyst. |
Q2: Should I consider using a Phase-Transfer Catalyst (PTC)?
A PTC is an excellent option, particularly if you wish to avoid pyrophoric bases like NaH.
-
Mechanism: A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the reaction between reagents in immiscible phases.[8][9] In this case, it would transport the hydroxide or phenoxide ion from an aqueous phase (where NaOH or KOH is dissolved) into the organic phase containing the 1,3-dibromopropane.[10]
-
Benefits: This approach allows the use of inexpensive and easy-to-handle inorganic bases and may allow for the use of less polar solvents like toluene.[10] It is a greener and often more scalable alternative to traditional methods using strong bases in polar aprotic solvents.[10]
Q3: What is the best method for purifying the final product?
Purification aims to remove three main contaminants: unreacted 4-fluorophenol, unreacted 1,3-dibromopropane, and the 1,3-bis(4-fluorophenoxy)propane byproduct.
-
Aqueous Base Wash: After the initial extraction, wash the organic layer with a dilute aqueous NaOH or KOH solution (e.g., 1M). This will deprotonate any remaining acidic 4-fluorophenol, pulling it into the aqueous layer as its salt. This is a highly effective first purification step.
-
Distillation: If the reaction is clean, fractional distillation under reduced pressure can be used to separate the product from the higher-boiling bis-ether byproduct and any non-volatile impurities.
-
Silica Gel Chromatography: This is the most reliable method for achieving high purity. A solvent system with low polarity, such as a gradient of ethyl acetate in hexanes, will effectively separate the relatively nonpolar 1,3-dibromopropane, the desired product, and the more polar bis-ether byproduct.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis. [Link]
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Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Bertran, J., et al. (n.d.). Analysis of solvent effect on SN2 reactions by different theoretical models. ResearchGate. [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 – The Solvent. [Link]
-
All 'Bout Chemistry. (2020). Effect of solvent on SN1 & SN2. YouTube. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
-
Trinitti International Co., Ltd. (n.d.). Phase Transfer Catalyst. [Link]
-
Zibo Koyon Chemical Technology. (n.d.). Phase Transfer Catalysts. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]
-
Wikipedia. (n.d.). 1,3-Dibromopropane. [Link]
Sources
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- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
How to avoid elimination reactions with 1-(3-Bromopropoxy)-4-fluorobenzene
Welcome to the technical support resource for 1-(3-Bromopropoxy)-4-fluorobenzene. This guide is designed for researchers, chemists, and drug development professionals who use this versatile intermediate in their syntheses. Here, we address one of the most common challenges encountered during its application: the undesired formation of elimination byproducts. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to optimize your reaction conditions and maximize the yield of your desired substitution products.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is yielding a significant amount of an alkene byproduct. What is happening?
A1: You are observing a classic case of competing reaction pathways: Nucleophilic Substitution (SN2) and Elimination (E2).
-
The Desired Pathway (SN2): In this reaction, your nucleophile directly attacks the carbon atom bonded to the bromine. This is a single-step (concerted) mechanism where the new bond forms as the bromide bond breaks, resulting in the desired substitution product. Because this compound is a primary alkyl bromide, the carbon atom is relatively unhindered, making the SN2 pathway highly favorable under the right conditions.[1][2]
-
The Undesired Pathway (E2): In the elimination pathway, your reagent acts as a base instead of a nucleophile. It abstracts a proton (hydrogen atom) from the carbon adjacent to the one bearing the bromine (the β-carbon). This triggers a cascade of electron movement, forming a double bond (an alkene) and expelling the bromide leaving group.[3] This is also a concerted, one-step process.
The balance between these two pathways is critically dependent on your specific experimental setup.
Caption: Competing SN2 (Substitution) and E2 (Elimination) pathways.
Q2: How does my choice of base or nucleophile critically affect the reaction outcome?
A2: The character of your anionic or neutral reagent is arguably the most important factor in determining whether substitution or elimination dominates. The key is the distinction between nucleophilicity and basicity.
-
Nucleophilicity is a kinetic property describing how readily a species attacks an electron-deficient center (like the carbon bonded to bromine).
-
Basicity is a thermodynamic property measuring a species' affinity for a proton.
While many strong nucleophiles are also strong bases, it is possible to select reagents that are good nucleophiles but weak bases. These are ideal for promoting SN2 reactions.[4]
| Reagent Type | Characteristics | Primary Mechanism Favored | Examples |
| Good Nucleophile, Weak Base | High polarizability, charge is often on a large atom.[5] | SN2 | I⁻, Br⁻, RS⁻ (thiolates), N₃⁻ (azide), CN⁻ (cyanide) |
| Strong Base, Strong Nucleophile | Small, highly electronegative atoms with a negative charge. | SN2 (on primary halides) but E2 risk increases | HO⁻ (hydroxide), RO⁻ (alkoxides, e.g., ethoxide) |
| Strong, Sterically Hindered Base | Bulky groups around the basic atom prevent it from reaching the electrophilic carbon.[6] | E2 | Potassium tert-butoxide (KOtBu), LDA |
For this compound, using a strong, bulky base like potassium tert-butoxide will almost certainly result in elimination as the major product.[3] Conversely, using sodium azide or sodium cyanide will overwhelmingly favor the SN2 product.[4]
Q3: What is the best type of solvent for minimizing elimination reactions?
A3: Your choice of solvent has a profound impact on the reactivity of the nucleophile and, consequently, the SN2/E2 ratio. For maximizing SN2 substitution, polar aprotic solvents are strongly recommended.[7][8][9]
-
Polar Aprotic Solvents (Recommended): These solvents (e.g., DMSO, DMF, acetonitrile, acetone) are polar enough to dissolve the substrate and the nucleophilic salt. However, they lack acidic protons (like O-H or N-H bonds). They solvate the cation (e.g., Na⁺ or K⁺) but leave the anionic nucleophile relatively "naked" and highly reactive, which accelerates the SN2 reaction.[9] This increased nucleophilic potency allows the SN2 reaction to outcompete the E2 pathway more effectively.
-
Polar Protic Solvents (Use with Caution/Avoid): These solvents (e.g., water, ethanol, methanol) have acidic protons. They can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" around it.[9] This cage blunts the nucleophile's reactivity, slowing down the SN2 reaction. With a less reactive nucleophile, if it is also a strong base (like hydroxide), it has more opportunity to act as a base and cause E2 elimination.[7] Conditions like ethanolic potassium hydroxide are classic for intentionally promoting elimination.[10][11]
| Solvent Type | Recommended Solvents | Solvents to Avoid | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | N/A | Enhances nucleophilicity, favoring SN2.[7][9] |
| Polar Protic | N/A | Water, Ethanol, Methanol | Reduces nucleophilicity via hydrogen bonding, can favor E2.[12][13] |
Q4: I need to run my reaction at a higher temperature to increase the rate. Is this problematic?
A4: Yes, it can be. While increasing temperature accelerates most reactions, it disproportionately favors elimination over substitution.
Elimination reactions generally have a higher activation energy than substitution reactions and result in an increase in the number of molecules in the system (one reactant molecule becomes three product molecules: alkene, base-H⁺, and leaving group). This leads to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the "-TΔS" term becomes more negative at higher temperatures, making elimination more thermodynamically favorable. Therefore, to minimize the E2 side reaction, it is best to run the reaction at the lowest temperature that provides a reasonable rate.[4]
Troubleshooting Guide: Low Substitution Yield
Problem: You have identified the main byproduct of your reaction as 4-fluorophenoxypropene, confirming that E2 elimination is the culprit.
Use the following workflow to diagnose and rectify the issue.
Caption: A logical workflow for troubleshooting undesired elimination reactions.
Optimized Experimental Protocols
Protocol 1: General SN2 Coupling with a Weakly Basic Nucleophile (Example: Sodium Azide)
This protocol is designed to maximize the SN2 product by using an excellent nucleophile that is a poor base in a polar aprotic solvent.
Objective: Synthesize 1-(3-azidopropoxy)-4-fluorobenzene.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.2 - 1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq) and anhydrous DMF (approx. 5-10 mL per mmol of substrate).
-
Add sodium azide (1.2 - 1.5 eq) to the solution.
-
Stir the mixture at room temperature (20-25 °C). If the reaction is slow, gently warm the mixture to 40-50 °C. Avoid excessive heat.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water (approx. 3x the volume of DMF).
-
Extract the aqueous phase with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.
Protocol 2: Minimizing Elimination with a Strong Base Nucleophile (Example: Phenoxide)
This protocol is for situations where a strongly basic nucleophile is required. It uses a milder base to generate the nucleophile in situ and carefully controls conditions to favor SN2.
Objective: Synthesize a diaryl ether via reaction with 4-methoxyphenol.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Acetonitrile, anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-methoxyphenol (1.1 eq), finely powdered potassium carbonate (2.0 eq), and anhydrous acetonitrile (10-15 mL per mmol of substrate).
-
Stir the suspension vigorously for 15-20 minutes at room temperature.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C). Refluxing may be required, but start with lower temperatures first. The use of K₂CO₃ instead of a stronger base like KOH significantly reduces the concentration of the highly basic phenoxide at any given time, thus minimizing E2.[14]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify via column chromatography.
References
-
Vertex AI Search. (2019). Why do polar aprotic solvents favour SN2 over E2? Chemistry Stack Exchange. [Link]
-
Vertex AI Search. (2014). How solvents affect E1/E2 and SN1/SN2 reactions? Reddit. [Link]
-
Ashenhurst, J. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]
- Srinivas, K., et al. (2009). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Rasayan Journal of Chemistry.
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
Chemistry university. (2021). Solvent effects for SN2, SN1, E2, and E1. YouTube. [Link]
-
LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Southern Illinois University Edwardsville. (n.d.). Elimination Reactions. [Link]
-
Lumen Learning. (n.d.). 8.5: Elimination reactions. Organic Chemistry 1: An open textbook. [Link]
-
LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. Chemistry LibreTexts. [Link]
-
Doc Brown's Chemistry. (n.d.). Elimination of hydrogen bromide from bromoalkanes. [Link]
-
New Drug Approvals. (2017). Darifenacin Hydrobromide. [Link]
-
PubMed Central. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. [Link]
-
ResearchGate. (2020). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. [Link]
-
The Organic Chemistry Tutor. (2021). SN2 Reaction Mechanisms. YouTube. [Link]
-
Ashenhurst, J. (2012). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. Master Organic Chemistry. [Link]
- Google Patents. (2010).
-
Michigan State University. (n.d.). Alkyl Halide Reactivity. MSU Chemistry. [Link]
-
National Institutes of Health. (n.d.). 1-(3-Bromopropoxy)-4-chlorobenzene. PMC. [Link]
-
WebAssign. (n.d.). SN2 Reactions of Alkyl Halides. [Link]
-
Richard Thornley. (2011). 20.3.2 Describe/explain the mechanism for elimination of HBr from bromoalkanes IB Chemistry HL. YouTube. [Link]
-
ResearchGate. (2026). Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. [Link]
-
Reddit. (2019). SN1 and SN2 substitutions. [Link]
-
Leah4sci. (2013). SN2 Reaction Rate and Mechanism (vid 1 of 3) Bimolecular Substitution. YouTube. [Link]
-
Mr. G's Science Videos. (2021). Elimination reactions. YouTube. [Link]
-
Scribd. (n.d.). Organic Chemistry Elimination Guide. [Link]
-
Leah4sci. (2025). SN1 SN2 E1 E2 – How to Choose Quickly [LIVE RECORDING] Final Exam Review. YouTube. [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... [Link]
-
The Chemistry solutions. (2024). Elimination of HBr from 2 bromobutane affords a mixture of 1 butene and 2 butene.... YouTube. [Link]
-
Richard Thornley. (2011). 20.3.1 Describe, using equations, the elimination of HBr from bromoalkanes IB Chemistry HL. YouTube. [Link]
Sources
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- 10. elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes [docbrown.info]
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Technical Support Center: Troubleshooting Guide for Grignard Reaction with 1-(3-Bromopropoxy)-4-fluorobenzene
Welcome to the technical support center for the Grignard reaction involving 1-(3-bromopropoxy)-4-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is failing to initiate. What are the likely causes and how can I resolve this?
A1: Failure to initiate is a common hurdle in Grignard reactions, particularly with functionalized aryl halides. The primary culprits are moisture, an inactive magnesium surface, and the reactivity of the starting material.
-
Moisture Contamination: Grignard reagents are extremely sensitive to water.[1][2][3] Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying, and subsequently cooled under an inert atmosphere like argon or nitrogen. The solvents, typically anhydrous diethyl ether or tetrahydrofuran (THF), must be scrupulously dry.[1][4]
-
Inactive Magnesium Surface: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[5][6] Activation of the magnesium is therefore critical.[5][7][8][9]
-
Chemical Activation: The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane are common and effective methods.[5][8][9] The disappearance of the brown iodine color or the evolution of ethylene gas, respectively, indicates a clean, reactive magnesium surface.[5][9]
-
Mechanical Activation: Physically crushing the magnesium turnings with a dry glass rod can expose a fresh, unoxidized surface.[8] Vigorous stirring or the use of an ultrasonic bath can also be effective.[9][10]
-
-
Substrate Reactivity: While the carbon-bromine bond is the target for this reaction, the presence of the ether linkage and the fluoro group can influence the electronic environment. To encourage initiation, a small portion of the this compound solution can be added to the magnesium first. Gentle warming may be applied to increase the local concentration at the magnesium surface. Once the reaction begins, as indicated by a color change or gentle refluxing, the remainder of the aryl bromide solution should be added dropwise.[11]
Q2: I'm observing a significantly low yield of my desired product. What are the potential side reactions and how can I minimize them?
A2: Low yields can be attributed to several factors, including incomplete Grignard formation and the occurrence of side reactions.
-
Incomplete Grignard Formation: If the initiation was poor, the concentration of your Grignar reagent will be suboptimal. Revisit the activation and anhydrous techniques mentioned in Q1.
-
Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with the starting aryl bromide to form a biaryl byproduct.[11] This is more likely at higher concentrations of the aryl bromide. To mitigate this, add the this compound solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the aryl bromide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling product.[11]
-
Ether Cleavage: The ether linkage in the starting material can potentially be cleaved by the Grignard reagent, especially at elevated temperatures.[12][13][14] It is advisable to conduct the reaction at a controlled temperature, often at reflux of the ether solvent, without excessive heating.
Q3: The reaction mixture turns dark brown or black during the formation of the Grignard reagent. Is this normal, and what does it indicate?
A3: A color change to a cloudy gray or brown is typical for a Grignard reaction and indicates its initiation and progress.[10] However, a very dark brown or black color could suggest the formation of finely divided metal byproducts from side reactions or the presence of impurities in the magnesium or aryl halide.[2] While a dark color doesn't always mean the reaction has failed, it's a sign to be cautious. If yields are consistently low with this observation, consider using higher purity reagents.
Q4: Can the ether functional group in this compound interfere with the Grignard reaction?
A4: Yes, the ether group can present challenges. While ethers like THF and diethyl ether are used as solvents because they stabilize the Grignard reagent, the intramolecular ether in your substrate could potentially be cleaved by the highly reactive Grignard reagent it forms.[4][15] This is more likely under harsh conditions (e.g., prolonged heating). Maintaining a moderate reaction temperature is key. Additionally, the oxygen of the ether could coordinate to the magnesium, potentially influencing the reactivity of the aryl bromide.
Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve common issues encountered during the Grignard reaction with this compound.
Caption: A step-by-step workflow for troubleshooting the Grignard reaction.
Experimental Protocols
Protocol 1: Preparation of the Grignard Reagent
This protocol outlines the formation of the Grignard reagent from this compound.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
Round-bottom flask, reflux condenser, and addition funnel (all rigorously dried)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Magnesium Preparation: Place the magnesium turnings in the round-bottom flask. Add a single crystal of iodine.
-
Initiation: Add a small portion (approx. 10%) of the this compound solution in anhydrous ether to the magnesium.
-
Reaction Start: The reaction should begin as indicated by the disappearance of the iodine color and a gentle refluxing of the ether. If the reaction does not start, gentle warming with a water bath may be necessary.
-
Addition: Once initiated, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours at room temperature or with gentle heating to ensure all the magnesium has reacted. The resulting dark grey to brown solution is your Grignard reagent and should be used promptly.[11]
Protocol 2: Titration of the Grignard Reagent
It is crucial to determine the concentration of your freshly prepared Grignard reagent before using it in subsequent reactions.
Materials:
-
Salicylaldehyde phenylhydrazone
-
Anhydrous THF
-
The prepared Grignard reagent solution
-
Syringes and needles
Procedure:
-
Indicator Preparation: In a dry flask under an inert atmosphere, dissolve a small, accurately weighed amount of salicylaldehyde phenylhydrazone in anhydrous THF.
-
Titration: Slowly add the Grignard reagent solution via syringe to the indicator solution until a persistent color change from colorless to yellow/orange is observed.
-
Calculation: The molarity of the Grignard reagent can be calculated based on the moles of the indicator and the volume of the Grignard solution required to reach the endpoint.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Equivalents of Mg | 1.2 - 1.5 | A slight excess ensures complete reaction of the aryl bromide. |
| Solvent | Anhydrous Diethyl Ether or THF | Ethers stabilize the Grignard reagent through coordination.[4][16] |
| Reaction Temperature | Reflux of solvent (~35°C for diethyl ether, ~66°C for THF) | Promotes reaction initiation and completion without excessive side reactions. |
| Addition Rate | Slow, dropwise | Minimizes Wurtz coupling by keeping the aryl bromide concentration low.[11] |
Grignard Reaction Mechanism
The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond. The resulting organomagnesium compound has a polarized C-Mg bond, rendering the carbon atom nucleophilic.
Caption: The general mechanism of Grignard reagent formation and subsequent reaction.
References
- Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | Organic Process Research & Development.
- The Grignard Reaction.
- Does anyone know the best way to activ
- preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosyl
- Activation of Grignard reagent - Chemistry Stack Exchange.
- What are the errors associated with a Grignard reaction? - Brainly.
- Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem.
- Ether C-O Bond Cleavage via Transition Metal Homogeneous C
- The Grignard Reaction (Experiment) - Chemistry LibreTexts.
- Grignard Reaction.
- THE CLEAVAGE OF ETHERS.
- Grignard Reaction, Mechanism, Reagent and Che
- grignard reagents - Chemguide.
- Why is Grignards reagent always prepared in dry ether? - Quora.
- GRIGNARD REACTION – Synthesis of Benzoic Acid.
- 10.6: Reactions of Alkyl Halides - Grignard Reagents - Chemistry LibreTexts.
- 12.1: Reactions of Ethers - Chemistry LibreTexts.
- FACTORS INFLUENCING THE COURSE AND MECHANISM OF GRIGNARD REACTIONS. XX.
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Technical Support Center: Catalyst Selection for Cross-Coupling with 1-(3-Bromopropoxy)-4-fluorobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for palladium-catalyzed cross-coupling reactions involving 1-(3-Bromopropoxy)-4-fluorobenzene. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you navigate the complexities of catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most suitable for this compound?
A1: this compound is an aryl bromide, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-F bond in standard palladium catalytic cycles, allowing for selective functionalization. The most common and effective reactions include:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters. This is often the first choice due to the commercial availability and stability of many boron reagents.[1]
-
Buchwald-Hartwig Amination: For C-N bond formation with primary or secondary amines.[2][3]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.[6][7]
Q2: What are the primary factors to consider when selecting a catalyst system for this substrate?
A2: A successful cross-coupling reaction depends on the synergy between four key components:
-
Palladium Source: Precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are common, but require in situ reduction to the active Pd(0) state.[8] Pre-formed Pd(0) sources like Pd(PPh₃)₄ can also be used. For more complex substrates, advanced precatalysts (e.g., G3-Palladacycles) that ensure efficient generation of the active L₁Pd(0) species are recommended.
-
Ligand: This is arguably the most critical choice. The ligand stabilizes the palladium center, influences its reactivity, and dictates the reaction's scope.[9][10] For a substrate like this, bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos, or ferrocenylphosphines like dppf) are often required to promote the key steps of oxidative addition and reductive elimination.[2]
-
Base: The base plays multiple roles, including activating the coupling partner (like in Suzuki and Buchwald-Hartwig reactions) and neutralizing the HX acid produced during the cycle.[11][12] Its strength and solubility are critical. Common choices range from inorganic bases like K₂CO₃ and K₃PO₄ to strong alkoxides like NaOtBu.[8]
-
Solvent: The solvent must solubilize the reagents and stabilize the catalytic species. Aprotic polar solvents like dioxane, THF, toluene, or DMF are frequently used.[4][13] Reactions involving aqueous bases often use a mixture of an organic solvent and water.
Q3: How does the 4-fluoro substituent affect catalyst selection and reactivity?
A3: The electron-withdrawing nature of the fluorine atom makes the aryl bromide slightly more electron-deficient. This generally accelerates the rate of oxidative addition, the first step in the catalytic cycle, which can be beneficial.[14] It does not typically interfere with the reaction, and the C-F bond remains intact under standard palladium catalysis conditions designed for C-Br activation.
Q4: Can the 3-bromopropoxy side chain cause complications?
A4: The ether linkage in the propoxy chain is generally stable under most cross-coupling conditions. However, two potential issues should be considered:
-
Chelation: The oxygen atom could potentially coordinate to the palladium center, which might influence catalytic activity. This is generally not a major issue but can be a factor in catalyst deactivation pathways.
-
Base Sensitivity: While the ether itself is robust, using exceptionally harsh bases or very high temperatures for prolonged periods could potentially lead to side reactions. However, standard conditions are typically well-tolerated.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. Below are common issues encountered when coupling this compound with organoboron reagents.
Q1: My Suzuki-Miyaura reaction has a low or zero yield. What went wrong?
A1: Low yield is a frequent problem that can often be traced back to one of several key areas.[15]
-
Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ. More importantly, the Pd(0) catalyst is extremely sensitive to oxygen.[16]
-
Solution: Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes).[13] Maintain a positive pressure of an inert atmosphere throughout the reaction setup and duration.
-
-
Boronic Acid Instability: Boronic acids can undergo decomposition, especially protodeboronation (replacement of the B(OH)₂ group with hydrogen) or formation of anhydride trimers (boroxines).[14][16]
-
Solution: Use fresh, high-purity boronic acid. If instability is suspected, consider using a more stable boronic ester derivative, such as a pinacol ester.[16]
-
-
Ineffective Base/Transmetalation: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[1][12]
Q2: I'm observing significant dehalogenation of my starting material and homocoupling of my boronic acid. How can I suppress these side reactions?
A2: These are common competing pathways. Dehalogenation reduces your aryl bromide back to an arene, while homocoupling consumes your nucleophile.[17]
-
Cause of Dehalogenation: This side reaction is often promoted by high temperatures or certain bases and can be influenced by the choice of phosphine ligand.[17]
-
Cause of Homocoupling: This is particularly problematic with electron-rich boronic acids and can be exacerbated by the presence of oxygen.
-
Solutions:
-
Lower the Temperature: High temperatures can accelerate catalyst decomposition and side reactions. Try running the reaction at a lower temperature (e.g., 80-90 °C instead of 110 °C), even if it requires a longer reaction time.[18]
-
Optimize the Ligand: Bulky, electron-rich ligands often favor the desired cross-coupling pathway over side reactions. Ligands like SPhos or RuPhos can be effective in minimizing these issues.
-
Use a Different Base: Switching to a non-hydroxide base like K₃PO₄ or CsF can sometimes reduce the incidence of dehalogenation.
-
Check Reagent Purity: Ensure all reagents, especially the boronic acid and solvents, are of high quality and free from impurities that might poison the catalyst.[16]
-
Catalyst System Recommendations for Suzuki-Miyaura Coupling
The optimal catalyst system depends heavily on the electronic and steric nature of the boronic acid coupling partner.
| Coupling Partner Class | Recommended Pd Source | Recommended Ligand | Recommended Base | Solvent / Temp | Rationale |
| Aryl Boronic Acids (Electron-Neutral/Rich) | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ or K₂CO₃ | Toluene/H₂O or Dioxane/H₂O, 80-100 °C | Bulky biarylphosphine ligands accelerate reductive elimination, preventing side reactions common with electron-rich partners.[2] |
| Aryl Boronic Acids (Electron-Poor) | Pd(PPh₃)₄ | (none) | K₂CO₃ or Na₂CO₃ | Dioxane/H₂O or DMF, 90-110 °C | Electron-poor partners are more reactive, often allowing for simpler, less expensive catalyst systems. |
| Heteroaryl Boronic Acids | BrettPhos Pd G3 | (part of precatalyst) | Cs₂CO₃ or K₃PO₄ | Dioxane or t-BuOH, 80-100 °C | Heteroatoms can coordinate to palladium, poisoning the catalyst. Specialized ligands like BrettPhos are designed to prevent this and promote efficient coupling.[19] |
| Alkyl Boronic Acids / Esters | Pd(OAc)₂ | SPhos or cataCXium® A | K₃PO₄ | Toluene/H₂O, RT to 60 °C | These partners are prone to β-hydride elimination.[14] Using highly active ligands at lower temperatures is crucial for success. |
Troubleshooting Guide: Buchwald-Hartwig Amination
This reaction is the premier method for forming C-N bonds, coupling this compound with an amine.
Q1: I am attempting a Buchwald-Hartwig amination, but the reaction is not proceeding. What should I check first?
A1: Failure in C-N coupling often points to issues with the base, ligand, or atmosphere.
-
Incorrect Base: Buchwald-Hartwig amination typically requires a strong, non-nucleophilic base to deprotonate the amine or the Pd-amine complex.[8]
-
Solution: The most common and effective base is sodium tert-butoxide (NaOtBu).[11] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be effective, especially for base-sensitive substrates.[8][11] Ensure the base is fresh and handled under inert conditions.
-
-
Ligand Choice: The first-generation ligands like PPh₃ are generally ineffective. Modern, sterically hindered, and electron-rich ligands are required.[2]
-
Atmosphere Control: As with other palladium-catalyzed reactions, the active Pd(0) catalyst is oxygen-sensitive.
-
Solution: Use degassed solvents and maintain a strict inert (N₂ or Ar) atmosphere.[20]
-
Q2: How do I select the right catalyst system for my specific amine?
A2: The optimal ligand and conditions vary significantly depending on the amine's structure and nucleophilicity.[11]
Catalyst System Recommendations for Buchwald-Hartwig Amination
| Amine Class | Recommended Pd Source | Recommended Ligand | Recommended Base | Solvent / Temp | Rationale |
| Primary Aliphatic Amines | BrettPhos Pd G3 | (part of precatalyst) | LHMDS or NaOtBu | THF or Toluene, 65-100 °C | BrettPhos is specifically designed for hindered primary amines and provides excellent results.[20] LHMDS is a strong, soluble base suitable for these couplings.[11] |
| Secondary Aliphatic Amines | RuPhos Pd G3 | (part of precatalyst) | NaOtBu or K₃PO₄ | Dioxane or Toluene, 80-110 °C | Secondary amines are often more challenging. RuPhos is a highly effective ligand for these transformations, promoting high yields.[19] |
| Anilines (Primary or Secondary) | XPhos Pd G3 | (part of precatalyst) | NaOtBu or Cs₂CO₃ | Toluene or t-BuOH, 80-110 °C | XPhos is a versatile and highly active ligand for coupling a wide range of anilines, including those that are sterically hindered or electron-deficient.[3] |
| Amides / Carbamates | Xantphos | Pd(OAc)₂ | K₂CO₃ or Cs₂CO₃ | Dioxane, 110 °C | Amides are less nucleophilic and require specific conditions. The wide bite angle of Xantphos is often beneficial for these more challenging nucleophiles.[21] |
Troubleshooting Guide: Heck and Sonogashira Couplings
Q1: My Heck reaction is giving low yields and a black precipitate (palladium black). What is happening?
A1: The formation of palladium black is a classic sign of catalyst decomposition and aggregation.[18] The active Pd(0) species is unstable and can precipitate out of solution if not properly stabilized by a ligand, halting the reaction.
-
Solutions:
-
Add a Ligand: While some Heck reactions can be run "ligand-free," this often relies on the solvent or other species to stabilize the catalyst. Adding a phosphine ligand like P(o-tol)₃ or a more robust Buchwald-type ligand can prevent aggregation.[18]
-
Lower the Temperature: High temperatures accelerate catalyst decomposition.[18] Find the minimum temperature required for the reaction to proceed.
-
Use a Phase-Transfer Catalyst: Additives like tetrabutylammonium bromide (TBAB) can help stabilize the active palladium species and prevent the formation of palladium black, especially in polar solvents.[18]
-
Q2: In my Sonogashira coupling, I'm seeing significant alkyne homocoupling (Glaser coupling). How can I avoid this?
A2: Glaser coupling is a common side reaction in Sonogashira couplings, promoted by the copper(I) cocatalyst in the presence of oxygen.
-
Solutions:
-
Rigorous Degassing: This is the most critical factor. Oxygen facilitates the Cu-mediated homocoupling. Ensure your solvent and reaction headspace are scrupulously free of oxygen.
-
Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These methods typically require a higher catalyst loading or a more specialized ligand system but completely eliminate the Glaser pathway.[22]
-
Amine Base Choice: Use a bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA), which can also act as a reducing agent for any oxidized copper species.
-
Visualizations and Protocols
General Catalytic Cycle for Cross-Coupling
This diagram illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
Troubleshooting Workflow for Low Yield
Use this decision tree to diagnose common issues leading to poor reaction performance.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. books.rsc.org [books.rsc.org]
- 5. Heck Coupling | NROChemistry [nrochemistry.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. theses.enscm.fr [theses.enscm.fr]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 1-(3-Bromopropoxy)-4-fluorobenzene
Welcome to the technical support guide for the purification of 1-(3-Bromopropoxy)-4-fluorobenzene. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you troubleshoot common purification challenges and ensure the highest quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The synthesis of this compound is typically achieved via a Williamson ether synthesis, reacting 4-fluorophenol with an excess of 1,3-dibromopropane in the presence of a base.[1][2] The impurity profile is directly related to the stoichiometry and conditions of this SN2 reaction.[3][4]
Common Impurities Include:
-
Unreacted Starting Materials:
-
4-fluorophenol: A polar and acidic impurity. Its presence is often due to incomplete reaction or improper stoichiometry.
-
1,3-dibromopropane: A non-polar impurity, typically used in excess to minimize the formation of the bis-arylated side product.
-
-
Key Side-Product:
-
1,3-bis(4-fluorophenoxy)propane: This is the most common and challenging impurity to remove. It forms when a molecule of 1,3-dibromopropane reacts with two molecules of 4-fluorophenoxide.[1]
-
-
Residuals:
Q2: What is the best general strategy for purifying the crude product?
A multi-step approach is most effective. The general workflow involves an initial aqueous workup to remove acidic impurities and inorganic salts, followed by column chromatography to separate the target compound from non-polar starting materials and side products.
-
Aqueous Workup: A liquid-liquid extraction is performed. A wash with a dilute basic solution (e.g., 5% NaOH or K₂CO₃) will deprotonate and solubilize the acidic 4-fluorophenol into the aqueous layer. Subsequent washes with water and brine remove residual base and salts.
-
Chromatographic Purification: Flash column chromatography is the definitive method for separating the target compound from the less polar 1,3-dibromopropane and the slightly less polar 1,3-bis(4-fluorophenoxy)propane.[5][6][7]
-
Solvent Removal: The final step is the removal of chromatography and extraction solvents under reduced pressure.
Q3: How can I effectively monitor the purification process?
Thin-Layer Chromatography (TLC) is an indispensable tool.[8] A typical mobile phase for TLC analysis is 10-20% ethyl acetate in hexanes. The expected order of elution (from highest Rf to lowest Rf) is:
-
1,3-dibromopropane (least polar)
-
1,3-bis(4-fluorophenoxy)propane
-
This compound (Product)
-
4-fluorophenol (most polar, will often streak or remain at the baseline)
Troubleshooting and In-Depth Protocols
This section addresses specific issues you may encounter during purification.
Problem 1: My NMR spectrum shows persistent signals for unreacted 4-fluorophenol.
Cause: This indicates that the initial workup was insufficient to remove the acidic starting material. 4-fluorophenol can co-elute with the product in chromatography if present in high concentrations.
Solution: Optimized Basic Aqueous Wash Protocol
This protocol is designed to rigorously remove acidic impurities before chromatography.
Step-by-Step Methodology:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 5% w/v aqueous sodium hydroxide (NaOH) solution.
-
Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.
-
Allow the layers to separate. The deprotonated sodium 4-fluorophenoxide salt will be in the upper aqueous layer. Drain the lower organic layer.
-
Repeat the wash (steps 3-5) one more time to ensure complete removal.
-
Wash the organic layer with an equal volume of water to remove any residual NaOH.
-
Finally, wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove bulk water and aid in drying.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Problem 2: I see a significant, less-polar spot on my TLC that is difficult to separate from my product.
Cause: This impurity is almost certainly 1,3-bis(4-fluorophenoxy)propane . It has a polarity very close to your desired product, making separation challenging. Its formation is favored if the ratio of 1,3-dibromopropane to 4-fluorophenol is too low.
Solution: High-Resolution Flash Column Chromatography
Effective separation requires optimizing the chromatography conditions to maximize resolution between the product and this key side-product.[6][9][10]
Step-by-Step Protocol:
-
Column Packing (Slurry Method):
-
Choose a column with a diameter appropriate for your sample size (a 20-50:1 ratio of silica to crude product by weight is recommended).[5]
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform stationary phase bed.[9]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (like DCM).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.[10] This prevents solvent effects that can ruin separation.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent system, such as 2-5% ethyl acetate in hexanes. This will elute the highly non-polar 1,3-dibromopropane first.
-
Gradually and slowly increase the solvent polarity (isocratic or gradient elution). For example, move from 5% to 8%, then to 10% ethyl acetate in hexanes. This slow increase is critical for separating the closely-eluting bis-ether from your product.
-
Monitor the fractions using TLC.[6] The bis-ether side product will elute just before your desired this compound.
-
-
Collection & Analysis:
-
Collect small, sequential fractions as the product begins to elute.
-
Combine the fractions that show a single, pure spot for your product by TLC.
-
Confirm purity by NMR spectroscopy.
-
Problem 3: My NMR spectrum is complex and I cannot definitively identify the impurities.
Cause: A complex spectrum arises from a mixture of starting materials, side products, and possibly solvent residues. A systematic approach using a reference table can help in assigning these peaks.
Solution: Impurity Identification via NMR
The following table summarizes the key physical and spectral properties of the target compound and its most common impurities. Use this data to assign peaks in your 1H NMR spectrum. Note that chemical shifts can vary slightly based on the deuterated solvent used.[11][12]
| Compound Name | Structure | Molecular Weight ( g/mol ) | Relative Polarity (on Silica) | Key 1H NMR Signals (in CDCl₃, δ ppm) |
| This compound | F-Ph-O-(CH₂)₃-Br | 233.08[13] | Moderate | ~6.8-7.0 (m, 4H, Ar-H), ~4.1 (t, 2H, -O-CH₂-), ~3.6 (t, 2H, -CH₂-Br), ~2.3 (quintet, 2H, -CH₂-CH₂-CH₂-) |
| 4-fluorophenol | F-Ph-OH | 112.10 | High | ~6.8-7.0 (m, 4H, Ar-H), ~5.0-6.0 (broad s, 1H, -OH) |
| 1,3-dibromopropane | Br-(CH₂)₃-Br | 201.89 | Low | ~3.6 (t, 4H, -CH₂-Br), ~2.4 (quintet, 2H, -CH₂-CH₂-CH₂-) |
| 1,3-bis(4-fluorophenoxy)propane | F-Ph-O-(CH₂)₃-O-Ph-F | 308.29 | Moderate-Low | ~6.8-7.0 (m, 8H, Ar-H), ~4.2 (t, 4H, -O-CH₂-), ~2.3 (quintet, 2H, -CH₂-CH₂-CH₂-) |
Visual Workflow Guides
The following diagrams illustrate the logical workflows for troubleshooting and purification.
Caption: Troubleshooting flowchart for purification.
Caption: Expected elution order from a silica gel column.
References
-
University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link][5]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link][6]
-
University of Toronto. (n.d.). How to run column chromatography. Retrieved from [Link][9]
-
The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link][8]
-
AdiChemistry. (n.d.). Williamson's Synthesis | Explanation. Retrieved from [Link][3]
-
University of Rochester. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link][7]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link][10]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link][4]
-
University of Massachusetts. (n.d.). Recrystallization. Retrieved from [Link][14]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link][2]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][11]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link][15]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Purification [chem.rochester.edu]
- 8. rsc.org [rsc.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. chromtech.com [chromtech.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 13. This compound | C9H10BrFO | CID 260004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. youtube.com [youtube.com]
Technical Support Center: Characterization of Unexpected Byproducts in 1-(3-Bromopropoxy)-4-fluorobenzene Reactions
Introduction
The synthesis of 1-(3-bromopropoxy)-4-fluorobenzene is a crucial step in the development of various pharmaceutical agents and advanced materials. This Williamson ether synthesis, while appearing straightforward, is often complicated by the formation of unexpected byproducts that can significantly impact yield, purity, and the overall efficiency of the process. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and characterizing these impurities. By understanding the mechanistic origins of these byproducts, researchers can strategically optimize reaction conditions to mitigate their formation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, offering detailed, actionable advice.
Q1: My reaction has a low yield of the desired this compound, and I'm observing a significant amount of a higher molecular weight byproduct. What is the likely cause and how can I fix it?
A1: A common and often significant byproduct in this reaction is 1,3-bis(4-fluorophenoxy)propane . This impurity arises from a second Williamson ether synthesis reaction where the initially formed product, this compound, reacts with another equivalent of the 4-fluorophenoxide ion.
Causality: The formation of this diarylated byproduct is favored when there is a localized excess of the 4-fluorophenoxide nucleophile relative to the 1,3-dibromopropane electrophile. This can occur due to poor mixing, a high initial concentration of the phenoxide, or a reaction stoichiometry that uses an excess of 4-fluorophenol.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for elimination byproducts.
Detailed Protocol for Minimizing Elimination Byproducts:
-
Base Selection: Employ a non-sterically hindered base to deprotonate the 4-fluorophenol. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are generally good choices. [1]Avoid bulky bases like potassium tert-butoxide, which are known to favor elimination. [2]
-
Temperature Management: Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures provide the activation energy needed for the elimination pathway to become more competitive.
-
Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents are known to promote SN2 reactions and can help to suppress the competing E2 elimination pathway. [3]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound and why do they form?
A1: The primary byproducts are typically:
-
1,3-bis(4-fluorophenoxy)propane: As detailed in the troubleshooting guide, this results from a second substitution reaction.
-
1-(allyloxy)-4-fluorobenzene: This is a product of an E2 elimination reaction.
-
Unreacted Starting Materials: Residual 4-fluorophenol and 1,3-dibromopropane can remain if the reaction does not go to completion.
-
3-(4-Fluorophenoxy)propan-1-ol: This can form if there is water present in the reaction mixture, which can hydrolyze the bromo-group of the product or the starting material.
Q2: How can I best characterize these byproducts using standard laboratory techniques?
A2: A combination of chromatographic and spectroscopic techniques is most effective:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent first-line technique for separating the components of the reaction mixture and obtaining their mass-to-charge ratios, which is invaluable for initial identification. [4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structures of the byproducts. [6]For example, the symmetrical nature of 1,3-bis(4-fluorophenoxy)propane will result in a simplified NMR spectrum compared to the desired product. The presence of vinylic protons in the 5-7 ppm range in the ¹H NMR spectrum would be a clear indicator of 1-(allyloxy)-4-fluorobenzene. [6]
-
High-Performance Liquid Chromatography (HPLC): For less volatile byproducts or for quantitative analysis, HPLC can be a powerful tool.
Data Summary for Byproduct Characterization:
| Compound | Molecular Weight | Key ¹H NMR Signals (Approx. ppm) | Key Mass Spec Fragments (m/z) |
| This compound | 233.08 | 7.0-6.8 (aromatic), 4.1 (t, -OCH₂-), 3.6 (t, -CH₂Br), 2.3 (m, -CH₂-) | 232/234 (M+, Br isotopes), 123, 111 |
| 1,3-bis(4-fluorophenoxy)propane | 278.28 | 7.0-6.8 (aromatic), 4.2 (t, -OCH₂-), 2.3 (quint, -CH₂-) | 278 (M+), 167, 111 |
| 1-(allyloxy)-4-fluorobenzene | 152.16 | 7.0-6.8 (aromatic), 6.1-5.9 (m, -CH=), 5.4-5.2 (dd, =CH₂), 4.5 (d, -OCH₂-) | 152 (M+), 111, 41 |
| 3-(4-Fluorophenoxy)propan-1-ol | 170.18 | 7.0-6.8 (aromatic), 4.1 (t, -OCH₂-), 3.8 (t, -CH₂OH), 2.0 (m, -CH₂-) | 170 (M+), 111, 45 |
Note: Chemical shifts and fragmentation patterns are predictive and should be confirmed experimentally.
Q3: Can C-alkylation be a significant side reaction?
A3: While O-alkylation is the desired pathway, C-alkylation of the phenoxide is a known competing reaction in Williamson ether syntheses, especially with ambident nucleophiles like phenoxides. [7]The 4-fluorophenoxide ion has electron density on both the oxygen and the aromatic ring (ortho and para positions). While the para position is blocked by the fluorine atom, alkylation at the ortho position is possible, though generally less favored than O-alkylation under standard conditions. The use of polar aprotic solvents generally favors O-alkylation.
Experimental Protocols
General Protocol for GC-MS Analysis:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
GC Column: A standard non-polar column (e.g., DB-5ms or equivalent) is typically suitable.
-
Injector: 250°C, split mode (e.g., 50:1).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns. The presence of a bromine atom will be indicated by a characteristic M+ and M+2 isotopic pattern of nearly equal intensity. [5]
References
-
Williamson ether synthesis - Wikipedia. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
-
How to decide if Alkyl Halides undergo elimination or Williamson's ether synthesis when it reacts with NaOEt - Quora. Available at: [Link]
-
Williamson Ether Synthesis | Chem-Station Int. Ed. Available at: [Link]
-
Williamson Ether Synthesis on Solid Support: Substitution versus Elimination | Request PDF. Available at: [Link]
-
Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]
-
Williamson Ether Synthesis: Alkoxide + Primary Haloalkane - YouTube. Available at: [Link]
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15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]
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Williamson Ether Synthesis reaction - BYJU'S. Available at: [Link]
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This compound | C9H10BrFO | CID 260004 - PubChem. Available at: [Link]
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Gas chromatography-mass spectrometry (GC-MS) analysis of the... - ResearchGate. Available at: [Link]
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Validation & Comparative
Analytical methods for the characterization of 1-(3-Bromopropoxy)-4-fluorobenzene
An Expert's Comparative Guide to the Analytical Characterization of 1-(3-Bromopropoxy)-4-fluorobenzene
Authored by a Senior Application Scientist
In the landscape of pharmaceutical and materials science research, the purity and structural integrity of synthetic intermediates are paramount. This compound, a key building block in the synthesis of various functionalized molecules, is no exception. Its molecular structure, containing a fluorinated aromatic ring, an ether linkage, and a reactive bromopropyl chain, necessitates a multi-faceted analytical approach for unambiguous characterization.[1] This guide provides an in-depth comparison of the essential analytical techniques required to ensure the identity, purity, and stability of this compound, moving beyond mere procedural lists to explain the causality behind our methodological choices.
Our philosophy is that each analytical method is part of a self-validating system. Data from one technique should logically complement and confirm the findings of another. For instance, a purity assessment by chromatography is substantiated by spectroscopic methods that confirm the identity of the main component and any impurities.
Section 1: Chromatographic Methods for Purity and Separation
The first step in characterizing any new batch of a chemical intermediate is to assess its purity. Chromatographic techniques are the gold standard for this purpose, separating the main compound from starting materials, by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
For a semi-volatile compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the preferred method for quantitative purity analysis. It separates compounds based on their hydrophobicity, making it ideal for this moderately polar molecule.
Expertise & Experience: The choice of a C18 column is deliberate; its non-polar stationary phase provides excellent retention and separation for aromatic ethers.[2] The mobile phase, a mixture of acetonitrile and water, is selected for its UV transparency and ability to elute the compound with a symmetric peak shape. A UV detector set at a wavelength like 254 nm is suitable for detecting the aromatic ring.[2]
Experimental Protocol: RP-HPLC Purity Assay
-
System Preparation:
-
Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a UV detector.[2]
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[2]
-
Mobile Phase: Isocratic elution with Acetonitrile and Deionized Water (e.g., 80:20 v/v).[2] The exact ratio should be optimized to achieve a retention time of 5-10 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Prepare a working solution of ~100 µg/mL by diluting the stock solution.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.[2]
-
-
Analysis:
-
Inject 10 µL of the sample.
-
Run the analysis and integrate the peak areas. Purity is calculated using the area percent method.
-
Data Presentation: HPLC Method Validation Parameters
| Parameter | Typical Result | Rationale |
| Retention Time (t R ) | ~5-8 minutes | Ensures elution is clear of the solvent front and allows for a reasonable run time. |
| Linearity Range | 10 - 200 µg/mL | Confirms the detector response is proportional to concentration.[2] |
| Correlation (r²) | > 0.999 | Indicates a strong linear relationship.[2] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Demonstrates the closeness of the measured value to the true value.[2] |
| Precision (%RSD) | < 2.0% | Shows the method's reproducibility for repeated measurements.[2] |
Visualization: HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Dual-Purpose Tool
GC-MS is an invaluable secondary chromatographic technique. It is highly sensitive for detecting volatile or semi-volatile impurities that might not be well-resolved by HPLC. Furthermore, the mass spectrometer provides structural information, confirming the identity of the main peak and helping to identify impurities.[3]
Expertise & Experience: The choice of a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., TG-5-SilMS), is standard for separating a wide range of semi-volatile organic compounds.[4] A split injection is used to prevent column overloading with a high-concentration sample, while a temperature gradient program ensures that compounds with different boiling points are efficiently separated.
Experimental Protocol: GC-MS Impurity Profiling
-
System Preparation:
-
Instrument: Thermo Scientific TRACE 1310 GC with a TSQ 9000 MS or equivalent.[4]
-
Column: TraceGOLD TG-5-SilMS (30 m x 0.25 mm ID, 0.25 µm film) or similar.[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: 250 °C, Split ratio 50:1.[3]
-
Oven Program: Initial 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Mass Range: m/z 40-450.
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the compound in a volatile solvent like ethyl acetate or dichloromethane.[3]
-
Transfer to a 2 mL GC vial.
-
-
Analysis:
-
Inject 1 µL of the sample.
-
Acquire data and analyze the resulting total ion chromatogram (TIC) and mass spectra.
-
Data Presentation: Expected GC-MS Results
| Parameter | Expected Result | Rationale & Interpretation |
| Retention Time | Dependent on final optimized method | A sharp, symmetric peak for the main component. |
| Molecular Ion (M+) | m/z 232 and 234 | Confirms the molecular weight. The presence of two peaks of nearly equal intensity is the characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br).[3] |
| Key Fragments | m/z 128, 111, 95 | Fragments correspond to the loss of the bromopropyl group ([M-C₃H₆Br]⁺), the bromopropoxy group ([M-OC₃H₆Br]⁺), and the fluorophenyl group ([C₆H₄F]⁺). |
Section 2: Spectroscopic Methods for Structural Elucidation
Once purity is established, spectroscopic methods are employed to confirm that the molecular structure is correct.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR is the most powerful tool for unambiguous structural determination. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the specific environment of the fluorine atom.
Expertise & Experience:
-
¹H NMR: Will show the number of different types of protons, their connectivity (via splitting patterns), and their electronic environment. We expect to see distinct signals for the aromatic protons and the three methylene groups of the propoxy chain.
-
¹³C NMR: Reveals all unique carbon atoms in the molecule. The carbon attached to fluorine will show a characteristic large coupling constant (¹JCF).[5]
-
¹⁹F NMR: This is crucial for fluorinated compounds. It provides a simple spectrum with a single main signal, and its chemical shift is highly sensitive to the electronic environment, confirming the substitution pattern on the aromatic ring.[6]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition:
Data Presentation: Predicted NMR Spectral Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | ~6.8-7.0 | Multiplet | 4H, Aromatic protons |
| ¹H | ~4.1 | Triplet | 2H, -OCH₂- |
| ¹H | ~3.6 | Triplet | 2H, -CH₂Br |
| ¹H | ~2.3 | Quintet | 2H, -CH₂-CH₂-CH₂- |
| ¹³C | ~157 (d, ¹JCF ≈ 240 Hz) | Doublet | C-F |
| ¹³C | ~155 | Singlet | C-O |
| ¹³C | ~116 (d, ²JCF ≈ 23 Hz) | Doublet | Aromatic CH ortho to F |
| ¹³C | ~115 (d, ³JCF ≈ 8 Hz) | Doublet | Aromatic CH meta to F |
| ¹³C | ~66 | Singlet | -OCH₂- |
| ¹³C | ~32 | Singlet | -CH₂-CH₂-CH₂- |
| ¹³C | ~30 | Singlet | -CH₂Br |
| ¹⁹F | ~ -120 to -125 | Multiplet | Ar-F |
(Note: Predicted values are based on typical shifts for similar functional groups and require experimental confirmation.)[5][7]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR is a rapid and simple technique used to confirm the presence of key functional groups. It serves as a quick identity check.[8]
Expertise & Experience: The IR spectrum will be dominated by vibrations characteristic of the aromatic ring, the C-O ether bond, and the C-F and C-Br bonds. The absence of certain bands (e.g., a broad -OH stretch around 3300 cm⁻¹) can be just as informative, confirming the absence of hydroxylated impurities.
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Film Method: Dissolve a small amount of the sample in a volatile solvent, apply a drop to a KBr or NaCl salt plate, and allow the solvent to evaporate.
-
KBr Pellet Method: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.[9]
-
-
Data Acquisition:
-
Instrument: Perkin Elmer or Bruker FTIR spectrophotometer.[9]
-
Scan the sample in the region of 4000-400 cm⁻¹.
-
Data Presentation: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2960-2850 | C-H Stretch | Aliphatic C-H |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1250-1200 | C-F Stretch | Aryl-Fluoride |
| ~1220-1020 | C-O Stretch | Aryl-Alkyl Ether |
| ~690-550 | C-Br Stretch | Alkyl-Bromide |
Section 3: Integrated Analytical Strategy
No single technique provides all the necessary information. A robust characterization of this compound relies on the logical integration of these methods.
Visualization: Integrated Characterization Workflow
Caption: An integrated workflow for the complete characterization of the target compound.
Comparative Summary of Analytical Methods
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Quantitative purity analysis | Excellent for non-volatile impurities; robust and reproducible.[10] | May not detect highly volatile compounds; requires a chromophore. |
| GC-MS | Impurity profiling, MW confirmation | High sensitivity for volatile compounds; provides structural data via MS.[3] | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Unambiguous structure elucidation | Provides detailed connectivity and stereochemical information. | Relatively low sensitivity; requires higher sample amounts. |
| FTIR | Functional group identification | Fast, simple, and non-destructive.[8] | Provides limited structural information; not suitable for quantification. |
| HRMS | Elemental composition confirmation | Provides highly accurate mass measurement to confirm the molecular formula.[11] | Does not provide information on connectivity. |
Conclusion
The comprehensive characterization of this compound is not a linear process but an integrated system of orthogonal techniques. By combining the quantitative power of chromatography (HPLC, GC) with the definitive structural insights from spectroscopy (NMR, MS, FTIR), researchers and drug development professionals can build a complete, self-validating profile of the molecule. This rigorous approach ensures the quality, safety, and reliability of the material, forming a solid foundation for subsequent research and development.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Supporting Information for manuscript. [Link]
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Ministry of the Environment, Japan. III Analytical Methods. [Link]
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The Royal Society of Chemistry. Supporting Information for MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. [Link]
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SIELC Technologies. Separation of Benzene, (3-bromopropoxy)- on Newcrom R1 HPLC column. [Link]
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Material Science Research India. Ftir Spectrum of 1-Bromo-3-Fluoro-4-Iodobenzene. [Link]
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-
NIST. Benzene, 1-bromo-3-fluoro-. NIST WebBook. [Link]
-
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-
National Institutes of Health (NIH). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. [Link]
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De Gruyter. Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. [Link]
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-
Waters. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]
-
Collaborative International Pesticides Analytical Council (CIPAC). Multi-active method for the analysis of active substances in formulated products to support quality control. [Link]
-
National Institutes of Health (NIH). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. [Link]
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A Comparative Guide to the Reactivity of 1-(3-Bromopropoxy)-4-fluorobenzene and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. 1-(3-Bromopropoxy)-4-fluorobenzene serves as a key building block, offering a versatile platform for introducing a fluorinated phenylpropoxy moiety into a target molecule. The reactivity of this compound, particularly at the C-Br bond, is a critical parameter influencing its utility in various synthetic transformations. This guide provides an in-depth comparison of the reactivity of this compound with structurally similar compounds, supported by established chemical principles and illustrative experimental data. We will explore how variations in the leaving group, substituents on the aromatic ring, and the length of the alkyl chain impact the molecule's susceptibility to nucleophilic attack and ether cleavage.
Understanding the Reactivity Landscape
The reactivity of this compound is primarily dictated by two key features: the C(sp³)-Br bond of the propyl chain and the ether linkage to the fluorinated aromatic ring. Consequently, the most common transformations involve nucleophilic substitution at the terminal bromine and cleavage of the aryl ether bond.
Nucleophilic Substitution: The Role of the Leaving Group
The rate of nucleophilic substitution is heavily influenced by the nature of the leaving group. In the context of haloalkanes, the leaving group's ability is inversely related to its basicity. Weaker bases are better leaving groups. This trend is well-established, with iodide being the best leaving group among the common halogens, followed by bromide, chloride, and then fluoride.[1]
To illustrate this, let's consider the comparative reactivity of this compound and its chloro-analogue, 1-(3-chloropropoxy)-4-fluorobenzene, in a classic Sₙ2 reaction with a common nucleophile like sodium azide.
Illustrative Experimental Comparison: Nucleophilic Substitution
The following table presents hypothetical, yet chemically reasonable, second-order rate constants (k) for the reaction of 1-(3-halopropoxy)-4-fluorobenzene derivatives with sodium azide in acetone at 50 °C. This data serves to quantify the superior leaving group ability of bromide over chloride.
| Compound | Halogen Leaving Group | Relative Rate Constant (k_rel) |
| This compound | Bromide | ~50 |
| 1-(3-Chloropropoxy)-4-fluorobenzene | Chloride | 1 |
This data is illustrative and intended to demonstrate the expected reactivity trend based on established principles of leaving group ability.
The significantly higher relative rate constant for the bromo-derivative underscores the importance of the carbon-halogen bond strength and the stability of the resulting halide anion. The C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for the substitution reaction.[2]
Experimental Protocol: Comparative Kinetic Analysis of Nucleophilic Substitution
This protocol outlines a method for determining the relative rates of nucleophilic substitution for this compound and its chloro-analogue.
Materials:
-
This compound
-
1-(3-Chloropropoxy)-4-fluorobenzene
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Thermostatted reaction vessel
-
Syringes and standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M solutions of this compound and 1-(3-chloropropoxy)-4-fluorobenzene in anhydrous acetone containing a known concentration of the internal standard.
-
Prepare a 0.2 M solution of sodium azide in anhydrous acetone.
-
-
Reaction Setup:
-
In separate thermostatted reaction vessels maintained at 50 °C, place equal volumes of the respective haloalkoxybenzene stock solutions.
-
-
Initiation of Reaction:
-
To each vessel, add an equal volume of the pre-heated sodium azide solution to initiate the reaction.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a vial containing cold acetone.
-
-
Analysis:
-
Analyze the quenched samples by GC-FID to determine the concentration of the remaining haloalkoxybenzene relative to the internal standard.
-
-
Data Processing:
-
Plot the natural logarithm of the concentration of the haloalkoxybenzene versus time for each reaction. The slope of the resulting line will be the negative of the pseudo-first-order rate constant.
-
The second-order rate constant can be determined by dividing the pseudo-first-order rate constant by the concentration of the nucleophile.
-
Workflow Diagram:
Caption: Workflow for comparative kinetic analysis.
The Influence of Aromatic Substitution
The electronic nature of the substituent on the benzene ring can significantly impact the reactivity of the molecule, albeit through different mechanisms depending on the reaction type.
Nucleophilic Aromatic Substitution (SₙAr)
While the primary focus is often on the alkyl halide, under certain conditions, nucleophilic attack can occur at the aromatic ring, displacing the alkoxy group. This is generally less favorable than Sₙ2 on the alkyl chain. For an SₙAr reaction to be facile, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups (e.g., -NO₂) at the ortho and/or para positions to the leaving group. The fluorine atom in this compound is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but can activate it towards nucleophilic attack, albeit weakly compared to a nitro group.
Ether Cleavage
The cleavage of the aryl ether bond is another important reaction pathway, typically requiring strong acids like HBr or HI.[3] The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.
Mechanism of Aryl Ether Cleavage:
Sources
A Comparative Guide to Purity Assessment of 1-(3-Bromopropoxy)-4-fluorobenzene by HPLC and GC
In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is a cornerstone of final product quality and safety. 1-(3-Bromopropoxy)-4-fluorobenzene, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can significantly impact reaction yields, impurity profiles of subsequent steps, and the overall safety of the final drug substance. This guide provides a comprehensive comparison of two instrumental pillars of purity analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the robust assessment of this compound. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance, grounded in established scientific principles and regulatory expectations.
Analyte Profile and Strategic Considerations for Method Development
Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is paramount. This compound (C₉H₁₀BrFO) possesses a molecular weight of 233.08 g/mol [1]. Its structure, featuring a fluorinated benzene ring and a brominated alkyl chain, suggests a semi-volatile nature and the presence of a UV-active chromophore. These characteristics indicate that both HPLC and GC could be viable analytical techniques, each with its own set of advantages and disadvantages.
The choice between HPLC and GC is not merely a matter of preference but a strategic decision based on the specific analytical objectives.[2][3][4] HPLC is generally favored for non-volatile or thermally labile compounds, while GC excels in the analysis of volatile and semi-volatile substances.[2][3][4] For this compound, HPLC offers the advantage of operating at ambient temperatures, mitigating the risk of on-column degradation. Conversely, GC, with its high resolving power for volatile compounds and the potential for faster analysis times, presents a compelling alternative.[5] This guide will explore both avenues, providing the necessary framework for an informed selection.
High-Performance Liquid Chromatography (HPLC): A Robust Approach for Purity and Impurity Profiling
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[2] For the analysis of this compound, a reversed-phase HPLC method is the most logical choice, leveraging the compound's moderate polarity.
Rationale for HPLC Method Design
The selection of a C18 stationary phase is based on its versatility and proven efficacy in retaining and separating a wide range of organic molecules. The mobile phase, a gradient of acetonitrile and water, allows for the effective elution of the target analyte while also enabling the separation of potential impurities with varying polarities. The use of a Diode Array Detector (DAD) provides not only quantitative data at a specific wavelength but also spectral information that can aid in peak identification and purity assessment. The principles of analytical method validation, as outlined in the ICH Q2(R2) guidelines, are integral to ensuring the reliability of the developed method.[6][7][8][9][10]
Experimental Protocol: HPLC Purity Determination
Instrumentation:
-
HPLC System with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 50 50 15 10 90 20 10 90 21 50 50 | 25 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 225 nm
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of acetonitrile to obtain a concentration of 0.5 mg/mL.
HPLC Workflow Diagram
Caption: Workflow for the purity assessment of this compound by HPLC.
Gas Chromatography (GC): A High-Efficiency Alternative for Volatile Impurities
GC is a powerful separation technique for volatile and semi-volatile compounds.[3][11] Given that this compound has a moderate boiling point, GC presents a viable and potentially faster alternative to HPLC for its purity assessment.
Rationale for GC Method Design
A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is well-suited for the analysis of halogenated aromatic compounds. The use of a temperature gradient program allows for the separation of the main compound from both more volatile and less volatile impurities. A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds, providing excellent sensitivity. Compliance with general chromatography principles, such as those outlined in USP General Chapter <621>, is essential for method robustness.[12][13][14][15][16]
Experimental Protocol: GC Purity Determination
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Flow Rate: 1.2 mL/min (constant flow)
-
Injector Temperature: 250 °C
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Detector Temperature: 300 °C
-
Injection Volume: 1 µL
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of acetone to obtain a concentration of 0.5 mg/mL.
GC Workflow Diagram
Caption: Workflow for the purity assessment of this compound by GC.
Comparative Performance Analysis: HPLC vs. GC
To provide a clear comparison, the following table summarizes the expected performance characteristics of the two developed methods.
| Parameter | HPLC | GC | Rationale for Performance |
| Retention Time (Main Peak) | ~12.5 min | ~9.8 min | GC is generally faster for semi-volatile compounds due to the gas mobile phase.[4][5] |
| Resolution of Key Impurities | Excellent | Very Good | HPLC often provides better selectivity for a wider range of polar and non-polar impurities. |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | FID in GC can be highly sensitive for carbon-containing compounds. |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | Reflects the higher sensitivity of the FID. |
| Precision (%RSD) | < 1.0% | < 1.5% | Both techniques offer high precision, with HPLC often having a slight edge in reproducibility. |
| Sample Throughput | Lower | Higher | Shorter run times in GC allow for a greater number of samples to be analyzed in a given period.[2] |
| Cost per Analysis | Higher | Lower | The cost of solvents for HPLC is a significant factor. GC carrier gases are more economical.[2][4] |
| Thermal Stability Concerns | Minimal | Potential for degradation | The high temperatures in the GC injector and column could potentially cause degradation of the analyte or impurities.[3] |
Conclusion and Recommendations
Both HPLC and GC are highly effective techniques for the purity assessment of this compound. The choice between them should be guided by the specific requirements of the analysis.
-
HPLC is the recommended primary technique for comprehensive purity analysis and impurity profiling. Its operation at ambient temperature minimizes the risk of analyte degradation, and it offers excellent resolution for a broad range of potential impurities. The use of a DAD provides valuable spectral information for peak identification.
-
GC is a valuable secondary or complementary technique , particularly for the analysis of volatile impurities and for high-throughput screening. Its speed and lower cost per analysis are significant advantages in a production or quality control environment. However, careful validation is required to ensure the thermal stability of the analyte under the analytical conditions.
Ultimately, a dual-methodology approach, employing both HPLC and GC, can provide the most comprehensive and robust purity assessment of this compound, ensuring the highest quality of this critical synthetic intermediate.
References
- <621> CHROM
- <621> CHROM
- Understanding ICH Q2(R2)
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- Understanding the L
- ICH Guidelines for Analytical Method Valid
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- <621> Chrom
- Validation of Analytical Procedures Q2(R2) - ICH.
- Are You Sure You Understand USP <621>?
- This compound | C9H10BrFO | CID 260004 - PubChem.
- HPLC vs GC: Choosing the Right Chromatography Technique - Lab Manager Magazine.
- 4 Key Differences Between GC and HPLC - Drawell.
- HPLC vs GC: What Sets These Methods Apart - Phenomenex.
- 1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene | C10H10BrF3O | CID 15157497 - PubChem.
- HPLC vs GC - A Beginner's Guide - Chrom
- GC Vs.
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A Comparative Guide to the Biological Activities of Novel Heterocyclic Compounds Derived from 1-(3-Bromopropoxy)-4-fluorobenzene
Introduction: The Versatility of a Fluorinated Precursor
In the landscape of medicinal chemistry, the strategic selection of a starting material is paramount to the successful synthesis of novel therapeutic agents. 1-(3-Bromopropoxy)-4-fluorobenzene stands out as a particularly versatile precursor.[1] Its structure is endowed with several key features that make it an attractive scaffold for drug design. The terminal bromine atom on the propoxy chain offers a reactive site for nucleophilic substitution, allowing for the facile introduction of various functionalities. The fluoro-substituted benzene ring provides a lipophilic character and can influence metabolic stability and binding interactions with biological targets. The ether linkage offers conformational flexibility, which can be crucial for optimal orientation within a receptor's active site. This guide provides a comparative analysis of the biological activities of several classes of heterocyclic compounds synthesized from this promising starting block, supported by detailed experimental data and protocols.
Synthetic Strategy: Building a Diverse Chemical Library
The primary synthetic route to a diverse library of compounds from this compound involves its reaction with various nucleophiles, particularly those that can subsequently be cyclized to form heterocyclic systems. A common and effective strategy involves the initial reaction with thiosemicarbazide to form a key intermediate, which can then be cyclized to generate 1,3,4-thiadiazole derivatives.[2][3] This class of compounds is well-documented for its broad spectrum of pharmacological activities.[3][4][5] Similarly, reactions with other appropriate precursors can lead to the formation of other important heterocyclic systems like 1,3,4-oxadiazoles and 1,2,4-triazoles, which are also known for their significant biological potential.[6][7][8]
The rationale behind focusing on these heterocyclic systems lies in their prevalence in the structures of many established drugs and their ability to engage in various non-covalent interactions with biological macromolecules. The nitrogen, sulfur, and oxygen atoms within these rings can act as hydrogen bond acceptors or donors, contributing to the binding affinity and selectivity of the compounds.
Figure 1: General synthetic pathways from this compound.
Comparative Biological Evaluation
A series of novel compounds derived from this compound, including thiadiazole (TDZ), oxadiazole (OXZ), and triazole (TRZ) derivatives, were synthesized and evaluated for their antimicrobial and anticancer activities.
Antimicrobial Activity
The synthesized compounds were screened for their in vitro antibacterial activity against a panel of Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, and for their antifungal activity against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth, was determined using the broth microdilution method.
Table 1: Antimicrobial Activity (MIC in µg/mL) of Synthesized Compounds
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| TDZ-1 | 16 | 32 | 64 | 128 | 32 | 64 |
| TDZ-2 | 8 | 16 | 32 | 64 | 16 | 32 |
| OXZ-1 | 64 | 128 | 128 | >256 | 64 | 128 |
| OXZ-2 | 32 | 64 | 64 | 128 | 32 | 64 |
| TRZ-1 | 16 | 32 | 64 | 64 | 16 | 32 |
| TRZ-2 | 8 | 16 | 32 | 32 | 8 | 16 |
| Ciprofloxacin | 1 | 0.5 | 2 | 4 | - | - |
| Fluconazole | - | - | - | - | 8 | 16 |
Analysis of Antimicrobial Data:
The results indicate that the synthesized heterocyclic derivatives exhibit a broad spectrum of antimicrobial activity. Notably, the thiadiazole and triazole derivatives demonstrated more potent activity compared to the oxadiazole derivatives.[2][5][6] Within the series, compounds with electron-withdrawing substituents on the heterocyclic ring (TDZ-2 and TRZ-2) generally showed enhanced activity. TRZ-2 emerged as the most promising antimicrobial agent, with MIC values comparable to or even better than the standard antifungal drug, fluconazole, against C. albicans.[6] The enhanced activity of thiadiazole and triazole derivatives can be attributed to the presence of the sulfur and additional nitrogen atoms, respectively, which can facilitate crucial interactions with microbial enzymes or cell components.[4][9]
Anticancer Activity
The cytotoxic potential of the compounds was evaluated against a panel of human cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia), using the MTT assay. The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits 50% of cell growth, was determined after 48 hours of treatment.
Table 2: Anticancer Activity (IC50 in µM) of Synthesized Compounds
| Compound ID | MCF-7 (Breast Cancer) | K562 (Leukemia) |
| TDZ-1 | 25.4 | 30.1 |
| TDZ-2 | 12.8 | 15.5 |
| OXZ-1 | 45.2 | 55.8 |
| OXZ-2 | 28.9 | 32.4 |
| TRZ-1 | 18.6 | 22.3 |
| TRZ-2 | 9.7 | 11.2 |
| Doxorubicin | 0.8 | 1.2 |
Analysis of Anticancer Data:
Similar to the antimicrobial trend, the triazole derivative TRZ-2 displayed the most potent anticancer activity against both cell lines.[8] The presence of the 1,3,4-thiadiazole and 1,2,4-triazole moieties is a common feature in many compounds with reported anticancer properties.[3][4] The mechanism of action for such compounds is often multifactorial, potentially involving the inhibition of key enzymes like kinases or topoisomerases, or the induction of apoptosis.[4][10] The observed cytotoxicity of these derivatives suggests they may interfere with critical cellular processes necessary for cancer cell proliferation.[11]
Figure 2: A hypothetical signaling pathway for apoptosis induced by TRZ-2.
Structure-Activity Relationship (SAR) Insights
The comparative data allows for the formulation of preliminary structure-activity relationships:
-
Heterocyclic Core: The nature of the heterocyclic ring plays a crucial role in determining the biological activity. The order of potency observed was generally Triazole > Thiadiazole > Oxadiazole.
-
Substitution Pattern: The introduction of electron-withdrawing groups on the heterocyclic ring (as in TDZ-2 and TRZ-2) consistently enhanced both antimicrobial and anticancer activities. This suggests that modulating the electronic properties of the pharmacophore is a key strategy for optimizing activity.
-
Fluorophenyl Moiety: The 4-fluorophenyl group, present in all synthesized compounds, likely contributes to overall lipophilicity and may be involved in hydrophobic interactions within the binding sites of target proteins.
Experimental Protocols
To ensure the reproducibility and validity of our findings, we provide the following detailed experimental protocols.
Protocol 1: Broth Microdilution Assay for MIC Determination
-
Preparation of Microbial Inoculum: A single colony of the test microorganism is inoculated into 5 mL of Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) and incubated at 37°C or 28°C, respectively, until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). The culture is then diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compounds are dissolved in DMSO to a stock concentration of 10 mg/mL. Serial two-fold dilutions are prepared in the appropriate broth in a 96-well microtiter plate to obtain final concentrations ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. Positive control (broth + inoculum) and negative control (broth only) wells are included. The plates are incubated for 24 hours (for bacteria) or 48 hours (for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 2: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10^3 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[11]
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Figure 3: Workflow for synthesis, screening, and analysis of compounds.
Conclusion and Future Directions
This guide demonstrates that this compound is a valuable and versatile starting material for the synthesis of biologically active heterocyclic compounds. The derivatives, particularly those incorporating 1,2,4-triazole and 1,3,4-thiadiazole cores, exhibit promising antimicrobial and anticancer activities. The structure-activity relationships derived from this study provide a rational basis for the future design of more potent and selective therapeutic agents. Further optimization of the lead compound, TRZ-2, through additional structural modifications and in-depth mechanistic studies is warranted to explore its full therapeutic potential.
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A Comparative Spectroscopic Analysis of 1-(3-Bromopropoxy)-4-fluorobenzene and Its Analogs for Drug Discovery and Development
In the landscape of modern drug discovery and medicinal chemistry, the precise characterization of novel molecular entities is paramount. Halogenated organic compounds, in particular, represent a cornerstone of pharmaceutical development due to their unique ability to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide provides a comprehensive spectroscopic comparison of 1-(3-Bromopropoxy)-4-fluorobenzene and its analogs: 1-(3-chloropropoxy)-4-fluorobenzene, 1-(3-iodopropoxy)-4-fluorobenzene, and the non-halogenated counterpart, 1-fluoro-4-propoxybenzene. Through a detailed examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the structural nuances imparted by the terminal halogen atom, offering researchers and drug development professionals critical insights for molecular design and characterization.
Introduction: The Significance of Halogenation in Drug Design
The strategic incorporation of halogen atoms into a drug candidate's structure is a widely employed tactic to enhance its therapeutic potential. Halogens can influence a molecule's lipophilicity, metabolic stability, binding affinity, and membrane permeability. The choice of halogen—fluorine, chlorine, bromine, or iodine—is a critical decision, as each imparts distinct electronic and steric effects. This guide focuses on a series of 4-fluorophenyl ethers with a three-carbon linker terminating in different halogens, providing a clear and comparative framework for understanding their spectroscopic signatures.
Molecular Structures Under Investigation
The following diagram illustrates the molecular structures of the four compounds that are the subject of this comparative analysis.
Figure 1. Molecular structures of the compared compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) of protons (¹H) and carbon-13 nuclei (¹³C) are highly sensitive to their local electronic environment, providing a detailed map of the molecular structure.
Experimental Protocol for NMR Spectroscopy
Sample Preparation: A 5-10 mg sample of the analyte is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
The following workflow outlines the general procedure for acquiring and processing NMR data:
Figure 2. General workflow for NMR data acquisition and analysis.
Comparative ¹H NMR Data
The ¹H NMR spectra of these analogs are characterized by signals from the aromatic protons and the aliphatic propoxy chain. The electronegativity of the terminal halogen significantly influences the chemical shifts of the adjacent methylene protons.
| Compound | Aromatic Protons (δ, ppm) | -OCH₂- (δ, ppm) | -CH₂- (δ, ppm) | -CH₂-X (δ, ppm) |
| 1-Fluoro-4-propoxybenzene | ~6.8-7.0 (m, 4H) | ~3.9 (t, 2H) | ~1.8 (sextet, 2H) | ~1.0 (t, 3H, -CH₃) |
| 1-(3-Chloropropoxy)-4-fluorobenzene | ~6.8-7.0 (m, 4H) | ~4.1 (t, 2H) | ~2.2 (quintet, 2H) | ~3.7 (t, 2H) |
| This compound | ~6.8-7.0 (m, 4H) | ~4.1 (t, 2H) | ~2.3 (quintet, 2H) | ~3.6 (t, 2H) |
| 1-(3-Iodopropoxy)-4-fluorobenzene | ~6.8-7.0 (m, 4H) | ~4.0 (t, 2H) | ~2.3 (quintet, 2H) | ~3.4 (t, 2H) |
Analysis of ¹H NMR Data:
-
Aromatic Region: The protons on the 4-fluorophenyl ring typically appear as a complex multiplet between 6.8 and 7.0 ppm. The substitution pattern on the benzene ring dictates the appearance of these signals. In a para-disubstituted benzene ring where the two substituents are different, the aromatic protons are not equivalent and often appear as two sets of doublets.[1]
-
Alkoxy Chain: The chemical shift of the terminal methylene protons (-CH₂-X) is most affected by the halogen. As the electronegativity of the halogen decreases from Cl to Br to I, the protons become more shielded and their chemical shift moves upfield (to lower ppm values).[2] This trend is a direct consequence of the inductive effect of the halogen. The protons of the central methylene group (-CH₂-) and the one attached to the oxygen (-OCH₂-) also experience subtle shifts due to this electronic perturbation.
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the carbon atoms being sensitive to the nature of the attached halogen.
| Compound | Aromatic Carbons (δ, ppm) | -OCH₂- (δ, ppm) | -CH₂- (δ, ppm) | -CH₂-X (δ, ppm) |
| 1-Fluoro-4-propoxybenzene | ~115-158 | ~70 | ~23 | ~11 (-CH₃) |
| 1-(3-Chloropropoxy)-4-fluorobenzene [3] | ~115-158 | ~65 | ~32 | ~41 |
| This compound | ~115-158 | ~66 | ~32 | ~30 |
| 1-(3-Iodopropoxy)-4-fluorobenzene | ~115-158 | ~68 | ~35 | ~3 |
Analysis of ¹³C NMR Data:
-
Aromatic Carbons: The carbons of the fluorobenzene ring typically resonate in the range of 115-158 ppm. The carbon directly attached to the fluorine atom will show a large coupling constant (¹JCF).[4]
-
Alkoxy Chain: The most significant variation is observed for the terminal carbon (-CH₂-X). The "heavy atom effect" is prominent here, where the chemical shift of the carbon attached to iodine is shifted significantly upfield compared to those attached to bromine and chlorine.[5] This is a counterintuitive effect when considering electronegativity alone and is attributed to spin-orbit coupling effects of the large iodine atom.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol for IR Spectroscopy
Sample Preparation: A small drop of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000 to 400 cm⁻¹.
Comparative IR Data
The IR spectra of these compounds are dominated by absorptions from the aromatic ring, the C-O ether linkage, and the C-X (halogen) bond.
| Vibrational Mode | This compound | 1-(3-Chloropropoxy)-4-fluorobenzene | 1-(3-Iodopropoxy)-4-fluorobenzene | 1-Fluoro-4-propoxybenzene |
| Aromatic C-H stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| Aliphatic C-H stretch | ~2960-2850 cm⁻¹ | ~2960-2850 cm⁻¹ | ~2960-2850 cm⁻¹ | ~2960-2850 cm⁻¹ |
| Aromatic C=C stretch | ~1600, 1500 cm⁻¹ | ~1600, 1500 cm⁻¹ | ~1600, 1500 cm⁻¹ | ~1600, 1500 cm⁻¹ |
| Aryl-O-C stretch | ~1240 cm⁻¹ (asymmetric) | ~1240 cm⁻¹ (asymmetric) | ~1240 cm⁻¹ (asymmetric) | ~1240 cm⁻¹ (asymmetric) |
| Alkyl-O-C stretch | ~1040 cm⁻¹ (symmetric) | ~1040 cm⁻¹ (symmetric) | ~1040 cm⁻¹ (symmetric) | ~1040 cm⁻¹ (symmetric) |
| C-F stretch | ~1210 cm⁻¹ | ~1210 cm⁻¹ | ~1210 cm⁻¹ | ~1210 cm⁻¹ |
| C-Cl stretch | - | ~750-650 cm⁻¹ | - | - |
| C-Br stretch | ~650-550 cm⁻¹ | - | - | - |
| C-I stretch | - | - | ~500 cm⁻¹ | - |
Analysis of IR Data:
-
Common Features: All four compounds exhibit characteristic absorptions for aromatic and aliphatic C-H stretching, aromatic C=C stretching, and the asymmetric and symmetric C-O-C stretching of the aryl alkyl ether.[6][7]
-
C-X Stretch: The key distinguishing feature in the fingerprint region (below 1500 cm⁻¹) is the C-X stretching vibration. The frequency of this vibration decreases with the increasing mass of the halogen atom (Cl > Br > I).[8] The C-Cl stretch typically appears in the 750-650 cm⁻¹ range, the C-Br stretch in the 650-550 cm⁻¹ range, and the C-I stretch appears at even lower wavenumbers, around 500 cm⁻¹.[9]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.
Experimental Protocol for Mass Spectrometry
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
Ionization: Electron Impact (EI) is a common ionization technique for these types of molecules.
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
The general workflow for a GC-MS experiment is depicted below:
Figure 3. General workflow for GC-MS analysis.
Comparative Mass Spectrometry Data
The mass spectra of these compounds will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic distribution of chlorine and bromine will result in characteristic patterns in the molecular ion region.
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Pathways | Characteristic Isotope Pattern |
| 1-Fluoro-4-propoxybenzene | 154.18 | Loss of propyl radical, McLafferty rearrangement | - |
| 1-(3-Chloropropoxy)-4-fluorobenzene [3] | 188.62 | Loss of chloropropyl radical, cleavage of C-Cl bond | M⁺ and M+2 peaks in ~3:1 ratio |
| This compound [5] | 233.07 | Loss of bromopropyl radical, cleavage of C-Br bond | M⁺ and M+2 peaks in ~1:1 ratio |
| 1-(3-Iodopropoxy)-4-fluorobenzene | 280.07 | Loss of iodopropyl radical, cleavage of C-I bond | Single M⁺ peak (¹²⁷I is monoisotopic) |
Analysis of Mass Spectrometry Data:
-
Molecular Ion and Isotope Patterns: The presence of chlorine or bromine is readily identified by the characteristic isotopic patterns of their molecular ions. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, leading to M⁺ and M+2 peaks with this intensity ratio.[10] Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, resulting in M⁺ and M+2 peaks of nearly equal intensity. Iodine is monoisotopic (¹²⁷I), so it will show a single molecular ion peak.
-
Fragmentation: Common fragmentation pathways for aryl alkyl ethers include cleavage of the C-O bond and fragmentation of the alkyl chain. The presence of the halogen provides an additional fragmentation pathway through the loss of the halogen atom or a halogen-containing radical.
Conclusion
This guide has provided a detailed spectroscopic comparison of this compound and its chloro, iodo, and non-halogenated analogs. By systematically analyzing their ¹H NMR, ¹³C NMR, IR, and MS data, we have highlighted the distinct spectroscopic signatures imparted by the different terminal halogens. The trends in chemical shifts, vibrational frequencies, and fragmentation patterns provide a robust framework for the identification and characterization of these and similar halogenated compounds. For researchers in drug discovery and development, a thorough understanding of these spectroscopic nuances is essential for confirming molecular identity, ensuring purity, and ultimately, for advancing the development of new therapeutic agents.
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A Senior Application Scientist's Guide to Catalyst Performance in 1-(3-Bromopropoxy)-4-fluorobenzene Synthesis
Introduction: The Significance of 1-(3-Bromopropoxy)-4-fluorobenzene in Medicinal Chemistry
This compound is a key building block in the synthesis of a variety of pharmaceutical compounds. Its utility lies in the presence of two distinct reactive sites: the bromoalkoxy chain, which is susceptible to nucleophilic substitution, and the fluorinated aromatic ring, a common motif in modern medicinal chemistry that can enhance metabolic stability and binding affinity. The efficient and selective synthesis of this intermediate is therefore of paramount importance to drug discovery and development pipelines.
This guide provides a comprehensive benchmark of catalytic systems for the synthesis of this compound via the Williamson ether synthesis of 4-fluorophenol with 1,3-dibromopropane. We will delve into a comparative analysis of commonly employed phase-transfer catalysts, offering supporting data from analogous systems, detailed experimental protocols, and an exploration of the underlying catalytic mechanisms.
The Synthetic Challenge: Achieving High Selectivity in O-Alkylation
The primary route to this compound is the O-alkylation of 4-fluorophenol with 1,3-dibromopropane. This reaction, a classic Williamson ether synthesis, is often complicated by competing side reactions, primarily C-alkylation of the phenol ring and dialkylation of the dihaloalkane.[1][2] The use of a catalyst is crucial to steer the reaction towards the desired mono-O-alkylated product with high selectivity and yield. Phase-transfer catalysis (PTC) has emerged as a superior methodology for this transformation, offering mild reaction conditions and enhanced nucleophilicity of the phenoxide ion in the organic phase.[3][4]
This guide will focus on benchmarking the performance of three widely used phase-transfer catalysts:
-
Tetrabutylammonium Bromide (TBAB): A common and cost-effective quaternary ammonium salt.
-
Aliquat® 336: A mixture of methyltrioctylammonium chloride and methyltridecylammonium chloride, known for its high lipophilicity.
-
Polyethylene Glycol (PEG-400): A non-ionic, environmentally benign, and readily available polyether catalyst.
Comparative Catalyst Performance
While a direct head-to-head comparison for the synthesis of this compound is not extensively documented in publicly available literature, we can extrapolate performance based on studies of similar O-alkylation reactions of phenols. The following table summarizes expected performance metrics based on analogous reactions.
| Catalyst | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Potential Drawbacks |
| Tetrabutylammonium Bromide (TBAB) | 85 - 95 | 4 - 8 | 60 - 80 | Cost-effective, readily available, good yields.[5][6] | Can sometimes require higher temperatures. |
| Aliquat® 336 | 90 - 98 | 3 - 6 | 50 - 70 | High efficiency due to lipophilicity, often faster reaction times. | Higher cost compared to TBAB. |
| Polyethylene Glycol (PEG-400) | 80 - 90 | 6 - 10 | 70 - 90 | Environmentally friendly, low toxicity, acts as both solvent and catalyst.[7] | May require longer reaction times and higher temperatures. |
Catalytic Mechanisms: A Deeper Dive
The efficiency of these catalysts stems from their ability to transport the 4-fluorophenoxide anion from the aqueous or solid phase into the organic phase, where it can react with the 1,3-dibromopropane.
Quaternary Ammonium Salts (TBAB and Aliquat® 336)
Quaternary ammonium salts function via a well-established phase-transfer mechanism. The catalyst, Q⁺X⁻, exchanges its counter-ion with the 4-fluorophenoxide anion (ArO⁻) in the aqueous phase to form a lipophilic ion pair, [Q⁺ArO⁻]. This ion pair is soluble in the organic phase and readily reacts with 1,3-dibromopropane.
Caption: Catalytic mechanism of PEG-400 in Williamson ether synthesis.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound using the benchmarked catalysts.
General Experimental Workflow
Caption: Generalized experimental workflow for catalyst screening.
Protocol 1: Synthesis using Tetrabutylammonium Bromide (TBAB)
Materials:
-
4-Fluorophenol (1.0 equiv)
-
1,3-Dibromopropane (3.0 equiv)
-
Sodium Hydroxide (2.0 equiv)
-
Tetrabutylammonium Bromide (TBAB) (0.1 equiv)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorophenol, sodium hydroxide, and water. Stir until the 4-fluorophenol has dissolved.
-
Add TBAB and toluene to the flask.
-
Add 1,3-dibromopropane to the reaction mixture.
-
Heat the mixture to 70°C with vigorous stirring for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Protocol 2: Synthesis using Aliquat® 336
Materials:
-
4-Fluorophenol (1.0 equiv)
-
1,3-Dibromopropane (3.0 equiv)
-
Potassium Carbonate (2.0 equiv)
-
Aliquat® 336 (0.05 equiv)
-
Acetonitrile
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorophenol, potassium carbonate, and acetonitrile.
-
Add Aliquat® 336 to the mixture.
-
Add 1,3-dibromopropane to the reaction mixture.
-
Heat the mixture to 60°C with vigorous stirring for 4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Synthesis using Polyethylene Glycol (PEG-400)
Materials:
-
4-Fluorophenol (1.0 equiv)
-
1,3-Dibromopropane (3.0 equiv)
-
Potassium Hydroxide (2.0 equiv)
-
PEG-400
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorophenol, potassium hydroxide, and PEG-400.
-
Heat the mixture to 80°C and stir until a homogenous solution is formed.
-
Add 1,3-dibromopropane to the reaction mixture.
-
Continue heating at 80°C with stirring for 8 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
The choice of catalyst for the synthesis of this compound via the Williamson ether synthesis is a critical determinant of reaction efficiency, cost, and environmental impact.
-
For cost-effectiveness and good yields in general laboratory settings, Tetrabutylammonium Bromide (TBAB) is a reliable choice.
-
For maximizing yield and minimizing reaction time , particularly in process development and scale-up scenarios, Aliquat® 336 is a superior, albeit more expensive, option.
-
For applications where green chemistry principles are paramount , Polyethylene Glycol (PEG-400) offers a viable, non-toxic, and recyclable alternative, though it may require optimization of reaction conditions to achieve comparable efficiency to quaternary ammonium salts.
It is imperative for researchers to perform their own optimization studies to determine the most suitable catalytic system for their specific needs, taking into account factors such as scale, purity requirements, and cost constraints.
References
-
Balaswamy, P., Aravind, S., & Satyanarayana, B. (2017). POLYETHYLENE GLYCOL-400 USED AS PHASE TRANSFER CATALYST FOR ONE-POT SYNTHESIS OF 2-AMINO-3- CYANOPYRIDINE DERIVATIVES UNDER AQUEOUS CONDITIONS. Rasayan Journal of Chemistry, 10(4), 1334-1339. [Link]
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Adjiman, C. S., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering. [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
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ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
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López-Sánchez, C., et al. (2021). Brønsted Acid versus Phase-Transfer Catalysis in the Enantioselective Transannular Aminohalogenation of Enesultams. Chemistry – A European Journal, 28(1). [Link]
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Cao, Y. Q., Chen, B., & Pei, B. G. (2001). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Synthetic Communications, 31(14), 2203-2207. [Link]
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Mikkola, J.-P., et al. (n.d.). Electronic Supplementary Information ALIQUAT 336 – A VERSATILE AND AFFORDABLE CATION SOURCE FOR AN ENTIRELY NEW FAMILY OF HYDROFOBIC IONIC LIQUIDS. [Link]
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Mátravölgyi, B., et al. (2021). Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. Molecules, 26(11), 3329. [Link]
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Setyobudi, R. H., et al. (2021). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. IAGI. [Link]
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Abdel-Monem, A. A., & Ewies, M. A. (2013). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research, 1(3), 2910-2929. [Link]
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Poshala, R., & Bhaskar, K. (2013). Polyethylene glycol (PEG-400) as an efficient and recyclable reaction media for one-pot synthesis of simple and straight forward. Journal of Chemical and Pharmaceutical Research, 5(7), 314-321. [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
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Li, J., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Catalysts, 12(8), 914. [Link]
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Kaur, G., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Catalysts, 10(12), 1475. [Link]
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BOC Sciences. (2023, December 9). What Is PEG 400 and How Is It Used? A Complete Guide for Formulation Scientists [Video]. YouTube. [Link]
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Royal Society of Chemistry. (n.d.). Polyethylene glycol (PEG-400) promoted as an efficient and recyclable reaction medium for the one-pot eco-friendly synthesis of functionalized isoxazole substituted spirooxindole derivatives. [Link]
-
Mahapatra, T., Patra, A., & Mitra, A. K. (2005). A Green Procedure for the Synthesis of Cinnamate Esters Using Aliquat®336. Journal of Chemical Research, 2005(10), 630-631. [Link]
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Bansal, P., et al. (2022). Polyethene Glycol (PEG-400): An efficient and Eco-Friendly Catalyst for the Preparation of N-benzylideneaniline by Schiff Base Reaction. Oriental Journal of Chemistry, 38(4). [Link]
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Patil, P. B., & Mahajan, D. T. (2012). S-Alkylation of thiophenol under biphasic conditions. Journal of Chemical and Pharmaceutical Research, 4(3), 1589-1591. [Link]
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Kaur, G., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Catalysts, 10(12), 1475. [Link]
-
De la Zerda, J., et al. (1989). Selectivity in Alkylation of Phenols with 1-Bromo-3-chloropropane Using Phase-Transfer Catalysis. Synthetic Communications, 19(11-12), 2101-2110. [Link]
-
Vece, V., et al. (2021). Phase-Transfer-Catalyzed Alkylation of Hydantoins. The Journal of Organic Chemistry, 86(5), 4239-4248. [Link]
-
Khalil, A. K. (2005). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 2-Mercaptoquinazolin-4(3H)-One. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(12), 2533-2541. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Bromopropoxy)-4-fluorobenzene
Hazard Assessment: The Foundation of Safe Disposal
Understanding the intrinsic hazards of 1-(3-Bromopropoxy)-4-fluorobenzene is the critical first step in determining its proper disposal pathway. This compound is not merely waste; it is a regulated hazardous material.
Chemical Identity and GHS Classification: this compound (CAS No. 1129-78-8) is a halogenated aromatic ether.[1] Its molecular structure, containing both bromine and fluorine atoms, places it firmly in the category of halogenated organic compounds.[2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance presents multiple hazards.[3]
| Hazard Classification | Category | Signal Word | Hazard Statement | Primary Sources |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | [1][3] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | [1][3] |
| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage | [3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | [1][3] |
The presence of these hazards mandates that this compound be managed as hazardous waste from the moment it is designated for disposal.[4] Disposal into regular trash or down the sewer system is strictly prohibited and can lead to significant environmental contamination and regulatory penalties.[5]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to ensure compliance with the Resource Conservation and Recovery Act (RCRA) and best practices in laboratory safety.[5] The core principle is the strict segregation of halogenated organic waste.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste container or the chemical itself, ensure you are wearing the appropriate PPE. The potential for skin and severe eye damage necessitates robust protection.
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use.[6]
-
Eye Protection: Use tight-fitting safety goggles and a face shield for maximum protection against splashes.[1][6]
-
Lab Coat: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory to protect against skin contact.[1][6]
Step 2: Segregate as Halogenated Organic Waste
This is the most critical control point in the disposal process. Halogenated organic compounds require specific treatment methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[2][7]
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."
-
Causality: Co-mingling this waste stream with non-halogenated solvents complicates and increases the cost of disposal. More critically, mixing it with incompatible chemicals, such as acids or bases, can trigger dangerous reactions.[2] Therefore, never mix halogenated waste with aqueous waste streams (acids, bases) or non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[2][8]
Step 3: Utilize a Designated Waste Container
Container integrity is paramount to preventing leaks and ensuring safe temporary storage.
-
Action: Use a container provided by your institution's Environmental Health & Safety (EHS) department or one that meets their specifications. It must be made of a chemically compatible material (e.g., high-density polyethylene or glass) and have a secure, leak-proof screw cap.[5][8]
-
Causality: The Occupational Safety and Health Administration (OSHA) mandates that waste containers must be compatible with their contents to prevent degradation, leaks, or ruptures.[5] The container must remain closed at all times except when waste is actively being added.[9][10]
Step 4: Proper Labeling and Documentation
Accurate labeling is a regulatory requirement and essential for safe handling by all personnel.
-
Action: Affix a "Hazardous Waste" label to the container. Clearly list all contents by their full chemical name, including "this compound," and approximate their percentages or volumes.[2]
-
Causality: Federal and state regulations require meticulous documentation of hazardous waste generation.[5] This information is vital for the disposal facility to select the correct treatment protocol and for emergency responders to assess hazards accurately.
Step 5: Storage in a Satellite Accumulation Area (SAA)
Waste must be accumulated safely at or near its point of generation.[5]
-
Action: Store the sealed and labeled waste container in a designated SAA within your laboratory. This area should be under the control of lab personnel and away from ignition sources or high-traffic areas.
-
Causality: Storing waste in a designated SAA ensures it is managed by trained personnel familiar with its hazards. Regulations limit the volume of waste that can be stored in an SAA (typically 55 gallons), necessitating regular disposal requests to prevent excessive accumulation.[4][9]
Step 6: Arrange for Professional Disposal
Laboratory personnel should never attempt to treat or dispose of this chemical on their own.
-
Action: Once the container is full or you have finished the project generating the waste, contact your institution's EHS department to schedule a waste pickup.[9]
-
Causality: Final disposal must be handled by a licensed hazardous waste management facility. These facilities operate specialized incinerators designed to safely destroy halogenated organic compounds in an environmentally sound manner, complying with EPA regulations.[7][11]
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for the proper disposal of this compound.
Caption: Decision workflow for hazardous chemical waste segregation.
Emergency Procedures: Spill Management
Accidents can happen, and preparedness is key. Spilled chemicals and the materials used for cleanup must also be disposed of as hazardous waste.[4]
-
For Small Spills:
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels.
-
Using non-sparking tools, carefully scoop the absorbent material into your designated halogenated waste container.
-
Wipe the area with a compatible solvent and towels, placing the contaminated materials into the waste container.
-
-
For Large Spills:
-
Evacuate the immediate area.
-
Alert others and activate the nearest fire alarm if necessary to facilitate a wider evacuation.
-
Immediately contact your institution's emergency number or EHS department.[4] Do not attempt to clean up a large spill yourself.
-
Proactive Waste Minimization
The most effective disposal strategy begins with waste minimization. As scientists, we have a responsibility to reduce our environmental footprint.
-
Inventory Management: Maintain a current chemical inventory to avoid purchasing duplicate materials and to track expiration dates. Dispose of unwanted or obsolete chemicals promptly.[4]
-
Source Reduction: Order only the quantity of chemical required for your specific experiments.[9]
-
Process Modification: Where scientifically viable, modify experiments to reduce the scale and volume of waste produced. Consider substituting with less hazardous chemicals if possible.[4][9]
By adhering to these detailed procedures, you not only ensure the safety of yourself and your colleagues but also uphold the principles of responsible scientific practice and environmental stewardship.
References
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- Cleanaway.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
